N-ethyl-3-methylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-3-11-10(12)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPINATACRXASTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181313 | |
| Record name | Benzamide, N-ethyl-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26819-07-8 | |
| Record name | N-Ethyl-3-methylbenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026819078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, N-ethyl-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ethyl-3-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ETHYL-3-METHYLBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RS5ZM0NO6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-ethyl-3-methylbenzamide chemical properties and structure
An In-Depth Technical Guide to N-ethyl-3-methylbenzamide: Structure, Properties, and Synthesis
Introduction
This compound is an organic compound belonging to the family of N-substituted benzamides. Structurally, it is characterized by a central benzene ring, an amide functional group, a methyl substituent at the meta-position of the ring, and an ethyl group attached to the amide nitrogen. While not as commercially prominent as its diethyl analogue, N,N-diethyl-3-methylbenzamide (DEET), this compound holds significant scientific interest.
Its primary relevance in the fields of toxicology and drug metabolism stems from its identification as a known human metabolite of DEET, the most common active ingredient in insect repellents.[1] Understanding the chemical properties, structure, and biological fate of this metabolite is crucial for comprehensive risk assessment and for understanding the metabolic pathways of the parent compound. Additionally, related compounds have been noted for their use as chemical enhancers and in analytical testing for various substances.[2]
This guide provides a detailed overview of the chemical structure, physicochemical properties, synthesis, and biological significance of this compound, tailored for researchers and professionals in chemistry and drug development.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is foundational to all scientific investigation. This compound is systematically named according to IUPAC nomenclature, and it is registered under a unique CAS number.
IUPAC Name: this compound[1] Synonyms: N-ethyl-m-toluamide, N-ethyl-3-toluamide[1] CAS Number: 26819-07-8[1][2][3]
The molecule's structure consists of three key components:
-
Aromatic Ring: A benzene ring provides a rigid, planar scaffold. It is substituted at positions 1 and 3.
-
Methyl Group: A methyl substituent at the C3 position (meta-position) of the ring influences the molecule's steric and electronic properties.
-
N-ethylamido Group: An amide functional group (-CONH-) is attached to the C1 position. The nitrogen atom of the amide is further substituted with an ethyl group (-CH₂CH₃). The presence of the N-H bond allows this secondary amide to act as a hydrogen bond donor.
The restricted rotation around the carbonyl-nitrogen bond of the amide group is a key structural feature, influencing the molecule's conformational flexibility and its interactions with biological systems.
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | PubChem[1][3] |
| Molecular Weight | 163.22 g/mol | PubChem[1][3] |
| InChIKey | FPINATACRXASTP-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | CCNC(=O)C1=CC=CC(=C1)C | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Topological Polar Surface Area | 29.1 Ų | PubChem[1] |
| XLogP3 (Computed) | 2.5 | PubChem[1] |
Synthesis of this compound
Synthetic Pathway Overview
The most direct and common laboratory-scale synthesis for N-substituted amides like this compound is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride.[4] In this case, the specific reactants are 3-methylbenzoyl chloride and ethylamine. The reaction proceeds readily and is often exothermic.
The overall transformation is: 3-methylbenzoyl chloride + 2 Ethylamine → this compound + Ethylammonium chloride
Using two equivalents of the amine is crucial. The first equivalent acts as the nucleophile to form the amide bond, while the second equivalent acts as a base to neutralize the hydrogen chloride (HCl) byproduct, preventing it from protonating the unreacted amine and stopping the reaction.[4][5]
Reaction Mechanism: Nucleophilic Addition-Elimination
The formation of the amide bond follows a well-established nucleophilic addition-elimination mechanism.[4][6]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-methylbenzoyl chloride. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond. Concurrently, the chloride ion, being a good leaving group, is eliminated.
-
Deprotonation: The resulting protonated amide is then deprotonated by a second molecule of ethylamine (acting as a base). This yields the final this compound product and ethylammonium chloride as a salt byproduct.
Caption: Synthesis workflow via nucleophilic addition-elimination.
Experimental Protocol
This protocol describes a representative laboratory-scale synthesis. Causality: The use of a cold solution and slow addition is critical to control the violent, exothermic reaction between the acyl chloride and the amine.[4][5] The aqueous work-up is designed to remove the water-soluble ethylammonium chloride byproduct and any unreacted starting materials.
Materials:
-
3-methylbenzoyl chloride
-
Ethylamine (e.g., 70% solution in water or as a neat liquid/gas)
-
Dichloromethane (DCM) or other suitable organic solvent
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice bath, magnetic stirrer, dropping funnel, separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethylamine (2.2 equivalents) in DCM. Cool the flask in an ice bath to 0-5 °C with stirring.
-
Acyl Chloride Addition: Dissolve 3-methylbenzoyl chloride (1.0 equivalent) in a minimal amount of DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cold, stirring ethylamine solution over 30 minutes, maintaining the internal temperature below 10 °C. A white precipitate (ethylammonium chloride) will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion. Monitor by TLC if desired.
-
Aqueous Work-up: Transfer the reaction mixture to a separatory funnel.
-
Wash with 1 M HCl to remove excess ethylamine.
-
Wash with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash with brine to remove residual water.
-
-
Drying and Isolation: Separate the organic layer and dry it over anhydrous MgSO₄. Filter off the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, typically an oil or low-melting solid, can be purified further by column chromatography or distillation if necessary.
Biological Significance and Applications
Role as a DEET Metabolite
The most well-documented role of this compound is as a human metabolite of N,N-diethyl-3-methylbenzamide (DEET).[1] Metabolic studies show that DEET undergoes several biotransformations in the body, one of which is N-dealkylation. The removal of one of the N-ethyl groups from DEET results in the formation of this compound.
Causality: This metabolic conversion is typically mediated by cytochrome P450 (CYP) enzymes in the liver. The study of such metabolites is a cornerstone of drug development and toxicology for several reasons:
-
Toxicity Profile: The metabolite may have a different toxicity profile (either more or less toxic) than the parent compound.
-
Pharmacokinetics: The rate of formation and clearance of the metabolite affects the overall pharmacokinetic profile and duration of action of the parent drug or compound.
-
Biomarkers: The presence of this compound in urine or blood can serve as a reliable biomarker for DEET exposure.
Caption: Metabolic conversion of DEET to its N-dealkylated metabolite.
Potential Analytical and Other Uses
Some sources suggest that N-ethyl-m-toluamide is used as a chemical enhancer to increase the effectiveness of other chemicals and in analytical contexts, such as testing for drugs in urine samples or for wastewater treatment.[2] However, it is important to exercise caution, as the literature often conflates this mono-ethyl compound with its more common N,N-diethyl (DEET) analogue. Further research is needed to specifically validate these applications for this compound itself.
Safety and Handling
Based on GHS classifications provided to the European Chemicals Agency (ECHA), this compound is considered a hazardous substance.[1]
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.
Conclusion
This compound is a secondary amide of significant interest primarily due to its role as a human metabolite of DEET. Its chemical structure is well-defined, and its synthesis is readily achievable through standard organic chemistry methods, such as the reaction between 3-methylbenzoyl chloride and ethylamine. While data on its specific applications are limited and sometimes conflated with related compounds, its importance in the fields of toxicology, pharmacokinetics, and environmental science is clear. The study of this compound is essential for a complete understanding of the biological impact of one of the world's most widely used chemical products.
References
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N,N-Diethyl-3-methylbenzamide. MDPI. [Link]
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N,N-diethyl-3-methylbenzamide - Descrizione. Descrizione. [Link]
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N-ethyl-N-(1-hydroxyethyl)-3-methylbenzamide. Chemsrc. [Link]
- Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
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N,N-Diethyl-3-methylbenzamide. ChemBK. [Link]
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N-Ethyl-3-toluamide. PubChem, National Institutes of Health. [Link]
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Chemical Properties of N-Ethyl-N-methyl-benzamide. Cheméo. [Link]
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N-Ethyl-N-methyl-benzamide. PubChem, National Institutes of Health. [Link]
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reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]
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Operationally Simple Synthesis of N,N‑Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent. Pendidikan Kimia. [Link]
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reaction of ethanoyl chloride with1)ethylamine 2)n- methylaniline. Brainly.in. [Link]
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Benzenamine, N-ethyl-3-methyl-. NIST WebBook. [Link]
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Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]
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A new method for synthesis of N,N-diethyl-m-methylbenzamide. SciELO Cuba. [Link]
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Ethanoyl Chloride Reacting with Ammonia & Ethylamine. YouTube. [Link]
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Benzamide, N-ethyl-N-(3-methylphenyl)-4-butyl-. NIST WebBook. [Link]
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Amide formation from acyl chloride. Khan Academy. [Link]
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Synthesis of N-ethyl-3-methylbenzamide from m-toluic acid
An In-Depth Technical Guide to the Synthesis of N-ethyl-3-methylbenzamide from m-Toluic Acid
Introduction
This compound is a substituted aromatic amide that serves as a valuable case study in multi-step organic synthesis. While structurally related to the widely known insect repellent N,N-diethyl-m-toluamide (DEET), this specific mono-ethylated analogue provides a clear and instructive platform for demonstrating fundamental principles of carboxylic acid activation and nucleophilic acyl substitution.[1] This guide offers a comprehensive, mechanistically-driven exploration of a robust and field-proven method for synthesizing this compound from m-toluic acid. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical logic, ensuring that the protocol is not just a procedure to be followed, but a system to be understood, adapted, and validated.
The synthetic strategy is predicated on a classic two-step sequence: the initial activation of the relatively unreactive carboxylic acid group of m-toluic acid into a highly electrophilic acyl chloride intermediate, followed by a controlled reaction with ethylamine to form the target amide. This approach circumvents the unproductive acid-base neutralization that would occur if the carboxylic acid and amine were mixed directly.[2]
Section 1: The Synthetic Strategy - A Mechanistic Overview
A direct reaction between m-toluic acid and ethylamine is generally inefficient for amide formation. The acidic proton of the carboxylic acid readily reacts with the basic amine to form an ammonium carboxylate salt, which requires harsh thermal conditions to dehydrate into an amide. A more controlled and efficient pathway involves enhancing the electrophilicity of the carbonyl carbon.[3]
Step 1: Activation of m-Toluic Acid to m-Toluoyl Chloride
The conversion of a carboxylic acid to an acyl chloride is a cornerstone of organic synthesis. For this transformation, thionyl chloride (SOCl₂) is an exemplary reagent due to its reactivity and the convenient nature of its byproducts.[4] The reaction of m-toluic acid with thionyl chloride proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group is ultimately replaced by a chloride ion.
The Causality Behind Reagent Choice: The primary advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[5] Their evolution from the reaction mixture helps to drive the equilibrium to completion according to Le Châtelier's principle, making the formation of the acyl chloride highly favorable.
Mechanism:
-
The lone pair of electrons on the carbonyl oxygen of m-toluic acid attacks the electrophilic sulfur atom of thionyl chloride.[6]
-
This initial attack forms a tetrahedral intermediate which quickly rearranges, expelling a chloride ion and forming a protonated acyl chlorosulfite intermediate.
-
The expelled chloride ion then acts as a nucleophile, attacking the carbonyl carbon.
-
A subsequent collapse of the tetrahedral intermediate results in the formation of the final m-toluoyl chloride, along with the release of SO₂ and HCl.[7]
This intermediate, m-toluoyl chloride, is a highly reactive acylating agent because the chlorine atom is an excellent leaving group, making the carbonyl carbon exceptionally susceptible to nucleophilic attack.[8]
Step 2: Nucleophilic Acyl Substitution with Ethylamine
The second stage of the synthesis is the reaction of the activated m-toluoyl chloride with ethylamine. This is a classic example of nucleophilic acyl substitution.[8]
Mechanism:
-
The nitrogen atom of ethylamine, with its lone pair of electrons, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of m-toluoyl chloride.[9]
-
This attack forms a tetrahedral intermediate.
-
The intermediate collapses, re-forming the carbonyl double bond and expelling the chloride ion as a leaving group.
-
Since HCl is produced as a byproduct of the initial reaction and the amidation step generates another equivalent, a base is required for neutralization. In this protocol, a second equivalent of the ethylamine nucleophile serves this purpose, reacting with the generated HCl to form ethylammonium chloride. This prevents the protonation of the primary ethylamine reactant, ensuring it remains available as a nucleophile.
The overall result is the formation of the stable this compound product.
Section 2: Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the specified conditions and stoichiometric ratios is critical for achieving a high yield and purity.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| m-Toluic Acid | C₈H₈O₂ | 136.15 | 5.00 g | 0.0367 | Starting Material |
| Thionyl Chloride | SOCl₂ | 118.97 | 4.0 mL (5.3 g) | 0.0445 | Corrosive, handle in fume hood |
| Ethylamine | C₂H₅NH₂ | 45.08 | 7.5 mL (70% aq. sol.) | ~0.0734 | Excess for reaction and HCl trap |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | - | Extraction Solvent |
| 5% HCl (aq) | HCl | - | ~40 mL | - | Aqueous wash |
| 5% NaHCO₃ (aq) | NaHCO₃ | - | ~40 mL | - | Aqueous wash |
| Brine (sat. NaCl) | NaCl | - | ~20 mL | - | Aqueous wash |
| Anhydrous MgSO₄ | MgSO₄ | - | ~2-3 g | - | Drying agent |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser with drying tube (CaCl₂)
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
250 mL Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Ice bath
-
Rotary evaporator
Step-by-Step Procedure
Part A: Synthesis of m-Toluoyl Chloride This entire procedure must be performed in a certified chemical fume hood.
-
Place 5.00 g (0.0367 mol) of m-toluic acid into a dry 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 4.0 mL (0.0445 mol) of thionyl chloride to the flask.
-
Attach a reflux condenser fitted with a drying tube containing calcium chloride. This prevents atmospheric moisture from entering the reaction.
-
Gently reflux the mixture using a heating mantle for 20-30 minutes. The reaction is complete when the evolution of gases (SO₂ and HCl) ceases.[10]
-
Allow the reaction mixture to cool to room temperature, then place it in an ice bath to cool further. The product at this stage is crude m-toluoyl chloride, which is used directly in the next step without purification.[10]
Part B: Synthesis of this compound
-
In a separate beaker, carefully add 7.5 mL of 70% aqueous ethylamine solution to 25 mL of diethyl ether in an ice bath with stirring.
-
Transfer the crude, cold m-toluoyl chloride from Part A into a dropping funnel.
-
Add the m-toluoyl chloride dropwise to the stirred ethylamine solution over a period of 10-15 minutes. Maintain the temperature of the reaction mixture below 10°C. A white precipitate (ethylammonium chloride) will form.
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional 15 minutes, then let it warm to room temperature and stir for another 15 minutes to ensure the reaction goes to completion.
Part C: Work-up and Purification
-
Transfer the reaction mixture to a 250 mL separatory funnel.
-
Add 25 mL of diethyl ether to the funnel to dilute the organic layer.
-
Wash the organic layer sequentially with:
-
20 mL of water to remove the bulk of the water-soluble salts.
-
20 mL of 5% aqueous HCl to remove any unreacted ethylamine.
-
20 mL of 5% aqueous NaHCO₃ to neutralize any remaining acidic species.
-
20 mL of saturated brine to facilitate the separation of the aqueous and organic layers and remove residual water.[11]
-
-
Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate.
-
Gravity filter the solution to remove the drying agent.
-
Remove the diethyl ether solvent using a rotary evaporator. The resulting product is crude this compound, which should appear as a pale-yellow oil or low-melting solid.[12]
-
For higher purity, the product can be recrystallized from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.
Section 3: Data, Safety, and Validation
Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO | [1] |
| Molecular Weight | 163.22 g/mol | [1] |
| Theoretical Yield | 5.99 g | Calculated |
| Appearance | Pale-yellow liquid/oil | [12][13] |
| Purity (Typical) | >95-97% after purification | [13][14] |
Safety Protocol
| Substance | GHS Hazard Statements | Handling Precautions |
| Thionyl Chloride | H302, H314, H331, H335 | Fatal if inhaled, causes severe skin burns and eye damage. Handle only in a fume hood with appropriate PPE (gloves, lab coat, safety goggles). Reacts violently with water. |
| Ethylamine | H224, H314, H335 | Extremely flammable liquid and vapor. Causes severe skin burns and eye damage. Keep away from heat/sparks. Handle in a fume hood with appropriate PPE. |
| Diethyl Ether | H224, H302, H336 | Extremely flammable liquid and vapor. May form explosive peroxides. Keep away from ignition sources. Store in a tightly sealed container. |
| This compound | H315, H319, H335 | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. [1][13] Avoid contact with skin and eyes. Wear standard PPE. |
Self-Validation and Characterization
The integrity of this synthesis is validated through the careful execution of the work-up procedure, which systematically removes impurities. Final product confirmation and purity assessment are critical.
-
Thin-Layer Chromatography (TLC): A quick method to assess reaction completion and purity. The crude product should show a major spot, distinct from the starting m-toluic acid.
-
¹H NMR Spectroscopy: Provides definitive structural confirmation. Expected signals would include those for the ethyl group (a quartet and a triplet), the methyl group on the aromatic ring (a singlet), and the aromatic protons (a multiplet).
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the amide functional group, including a strong C=O stretch around 1630-1660 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.
Section 4: Workflow Visualization
The following diagram illustrates the complete synthetic and purification workflow.
Caption: Synthetic workflow for this compound.
Conclusion
The synthesis of this compound from m-toluic acid via an acyl chloride intermediate is a highly efficient and reliable method suitable for laboratory-scale preparations. This guide has detailed a robust protocol grounded in well-established mechanistic principles, emphasizing the rationale behind procedural choices and safety considerations. While this two-step sequence using thionyl chloride is standard, it is worth noting that other modern coupling reagents, such as 1,1'-carbonyldiimidazole (CDI) or peptide coupling agents like COMU, can also effect the direct amidation of carboxylic acids under milder conditions, offering alternative synthetic routes for consideration.[11][15] The presented protocol, however, remains a valuable and instructive example of classical organic synthesis.
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Chegg. (2017, December 17). Solved m-toluic acid is first reacted with thionyl chloride. Chegg.com. [Link]
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Miller, O. Chem 213 Synthetic #2 FFR Exploring the Usefulness of Carboxylic Acid Derivatives in Nucleophilic Acyl Substitution. CDN. [Link]
- Google Patents. (CN105330535A). Synthesis technology of m-toluoyl chloride.
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Chemconnections. Synthesis of N,N-diethyltoluamide /DEET. [Link]
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Scribd. DEET Synthesis and Purification. [Link]
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Evergreensino Blog. (2025, July 2). What are the reaction products of M-Toluoyl Chloride and alcohols?. [Link]
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MDPI. N,N-Diethyl-3-methylbenzamide. [Link]
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SciELO - Infomed. A new method for synthesis of N,N-diethyl-m-methylbenzamide. [Link]
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ResearchGate. (2025, August 9). An Improved One-Pot Procedure for Preparation Of N,N-Diethyl-m-Toluamide from m-Toluic Acid. [Link]
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ERIC. (2010, May). Synthesis of N,N-Diethyl-3-Methylbenzamide (DEET): Two Ways to the Same Goal, Journal of Chemical Education. [Link]
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University of Massachusetts Boston. (2009, April 6). Amide Synthesis: Preparation of N,N-diethyl-m-toluamide. [Link]
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Pendidikan Kimia. (2014, October 10). Operationally Simple Synthesis of N,N‑Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent. [Link]
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PubChem - NIH. N-Ethyl-3-toluamide. [Link]
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Organic Chemistry Portal. Amide synthesis by acylation. [Link]
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Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
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SpringerLink. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]
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ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
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YouTube. (2024, April 1). Mechanism Explained: Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). [Link]
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Organic Chemistry Data. Acid to Acid Chloride - Common Conditions. [Link]
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Fisher Scientific. Amide Synthesis. [Link]
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YouTube. (2023, February 21). Reaction of Carboxylic acid with Thionyl chloride. [Link]
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Cheméo. Chemical Properties of N-Ethyl-N-methyl-benzamide. [Link]
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Chegg. (2020, August 14). Solved SYNTHESIS OF DEET, PLEASE ANSWER ALL QUESTIONS Goal:. [Link]
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Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]
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Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. [Link]
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ChemBK. N,N-Diethyl-3-methylbenzamide. [Link]
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PubChem - NIH. N-Ethyl-N-methyl-benzamide. [Link]
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- 7. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 9. What are the reaction products of M-Toluoyl Chloride and alcohols? - Blog - Evergreensino [evergreensinochem.com]
- 10. chemconnections.org [chemconnections.org]
- 11. scielo.sld.cu [scielo.sld.cu]
- 12. mdpi.com [mdpi.com]
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- 14. synchem.de [synchem.de]
- 15. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Physical properties of N-ethyl-3-methylbenzamide (solubility, melting point)
Physicochemical Profiling of -Ethyl-3-methylbenzamide ( -EMT)
A Technical Guide for Formulation Scientists and Metabolite Researchers
Executive Summary & Chemical Identity
-Ethyl-3-methylbenzamideThis guide provides a structural analysis, property landscape, and validated characterization protocols for researchers handling this compound.[1]
Chemical Identity Table
| Parameter | Detail |
| IUPAC Name | |
| Common Synonyms | |
| CAS Registry Number | 26819-07-8 |
| Molecular Formula | |
| Molecular Weight | 163.22 g/mol |
| Structural Class | Secondary Benzamide |
Physical Properties Landscape
The physical behavior of
Comparative Properties: -EMT vs. DEET
Data aggregated from predicted models (EPI Suite™, PubChem) and comparative structural analysis.
| Property | DEET (Standard) | Impact on Application | |
| Physical State (25°C) | Liquid (Viscous) | Liquid | Formulation handling similar to DEET. |
| Melting Point | < 20°C (Predicted) | -45°C | |
| Boiling Point | ~292°C (Predicted) | 285–290°C | Lower volatility than DEET; potentially longer surface retention.[1] |
| Density | 1.004 g/cm³ | 0.996 g/cm³ | Slightly denser than water; phase separation behavior differs.[1] |
| LogP (Octanol/Water) | 1.3 – 1.8 | ~2.18 | |
| H-Bond Donors | 1 (Amide N-H) | 0 | Key factor in skin permeation and receptor binding.[1] |
Solubility Profile
Structural Analysis: The "Amide Switch"
Understanding the difference between
-
DEET (
-diethyl): The amide nitrogen is fully substituted.[1][2] It cannot donate hydrogen bonds.[1] This increases volatility (lower BP relative to MW) and skin permeability.[1] -
-EMT (
-ethyl): Possesses one bond.[1]
Pathway Visualization: DEET Metabolism to -EMT
The following diagram illustrates the oxidative dealkylation pathway where DEET is converted to
Figure 1: Metabolic pathway converting DEET to this compound via oxidative N-dealkylation.[1]
Experimental Protocols for Characterization
Since specific experimental data for
Protocol A: Thermodynamic Solubility Determination (Shake-Flask HPLC)
Objective: Determine the saturation solubility (
-
Preparation: Add excess liquid
-EMT (approx. 50 mg) to 10 mL of phosphate-buffered saline (pH 7.4) in a glass vial. -
Equilibration:
-
Agitate at 25°C ± 0.1°C for 24 hours.
-
Self-Validation: Prepare triplicate samples. If variance >5%, extend equilibration time to 48 hours.
-
-
Separation: Centrifuge at 10,000 rpm for 10 minutes to separate the undissolved oil phase.
-
Analysis (HPLC-UV):
Protocol B: Thermal Transition Analysis (DSC)
Objective: Determine the precise melting point or glass transition temperature (
-
Instrument: Differential Scanning Calorimeter (DSC).[1]
-
Sample: Load 5–10 mg of
-EMT into a hermetically sealed aluminum pan. -
Cycle:
-
Cool to -80°C (to ensure freezing).
-
Heat at 10°C/min to 50°C.[1]
-
-
Interpretation:
Workflow: Solubility Screening Logic
Figure 2: Logical workflow for determining the aqueous solubility of N-EMT.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93103, this compound. Retrieved from [Link]
-
U.S. EPA (1998). Reregistration Eligibility Decision (RED): DEET.[1] EPA 738-R-98-010.[1] (Context for metabolite identification).
-
Stenutz, R. this compound Data Sheet. Retrieved from [Link]
Potential biological activity of N-ethyl-3-methylbenzamide
Technical Whitepaper: Pharmacological and Entomological Profile of N-Ethyl-3-methylbenzamide
Executive Summary
This compound (N-ethyl-m-toluamide) represents a critical junction in the pharmacological study of insect repellents. As the primary N-dealkylated metabolite of the gold-standard repellent DEET (N,N-diethyl-3-methylbenzamide), this compound serves as a pivotal reference point for understanding the "Amide Effect" in olfactory receptor antagonism.
This technical guide analyzes the biological activity of this compound not merely as a repellent candidate, but as a comparative pharmacophore. We explore why the loss of a single ethyl group precipitates a significant drop in spatial repellency while simultaneously marking the primary detoxification pathway in mammalian systems. This document provides researchers with the mechanistic rationale, synthesis protocols, and metabolic stability workflows necessary to utilize this compound as an analytical standard and SAR benchmark.
Chemical Identity & Physicochemical Divergence
The biological distinctiveness of this compound stems from its transition from a tertiary amide (DEET) to a secondary amide. This structural shift fundamentally alters its interaction with biological membranes and volatile receptors.
| Feature | N,N-Diethyl-3-methylbenzamide (DEET) | This compound (Metabolite) | Impact on Bioactivity |
| Structure | Tertiary Amide | Secondary Amide | H-Bonding: The metabolite can donate Hydrogen bonds; DEET cannot. |
| Lipophilicity (LogP) | ~2.18 | ~1.6 (Estimated) | Permeability: Lower LogP reduces blood-brain barrier penetration potential but increases water solubility. |
| Volatility | High | Moderate/Low | Spatial Repellency: Reduced vapor pressure limits the "vapor cloud" effect required for distal insect deterrence. |
| Metabolic Status | Parent Compound | Phase I Metabolite | Clearance: Represents the first step in xenobiotic clearance via CYP450s. |
The Hydrogen Bond Factor
The presence of the amide hydrogen (N-H ) in this compound allows for intermolecular hydrogen bonding. This increases the boiling point and reduces vapor pressure compared to the disubstituted DEET. Since effective spatial repellency requires the formation of a vapor barrier above the skin, this physicochemical shift explains the reduced efficacy of the mono-ethyl analog in field trials.
Biological Activity Profile
Entomological Activity: The Receptor Threshold
Current molecular docking models suggest that DEET functions by interacting with the odorant co-receptor Orco and specific odorant receptors (ORs) like AgamOR in Anopheles mosquitoes.
-
Binding Affinity: While the m-toluamide core is preserved, the steric bulk of the diethyl moiety in DEET is optimized for the hydrophobic pocket of the receptor. The mono-ethyl analog lacks the necessary steric volume to induce the same conformational shift (allosteric inhibition) in the receptor.
-
Contact vs. Spatial: this compound retains some contact irritancy but fails as a spatial repellent due to the volatility issues noted in Section 2.
Mammalian Toxicology & Metabolism
This compound is the primary product of DEET metabolism in humans, mediated principally by hepatic Cytochrome P450 enzymes (CYP2B6 and CYP2C19).
-
Neurotoxicity Markers: High-dose exposure to benzamides has been linked to weak acetylcholinesterase (AChE) interactions. However, the conversion to the mono-ethyl metabolite is generally considered a detoxification step, increasing polarity to facilitate renal excretion.
-
Biomonitoring: In clinical and environmental toxicology, the presence of this compound in urine is the definitive biomarker for recent DEET exposure, distinguishing it from environmental background contamination.
Visualizing the Pathways
The following diagram illustrates the dual pathways: the synthetic route to create the standard for lab use, and the biological route of its formation in vivo.
Figure 1: Convergent pathways showing the chemical synthesis of the standard (left) and the biological generation via DEET metabolism (right).
Experimental Protocols
Protocol A: Synthesis of Analytical Standard
Objective: To synthesize high-purity this compound for use as a GC-MS reference standard.
Reagents:
-
m-Toluoyl chloride (98%)
-
Ethylamine (2.0 M in THF)
-
Triethylamine (Et3N)[1]
-
Dichloromethane (DCM)
Methodology:
-
Preparation: In a 250 mL round-bottom flask, dissolve m-toluoyl chloride (10 mmol) in anhydrous DCM (50 mL) under an inert nitrogen atmosphere.
-
Cooling: Submerge the flask in an ice bath (0°C) to control the exotherm.
-
Addition: Dropwise, add a mixture of Ethylamine (11 mmol) and Et3N (12 mmol). The Et3N acts as a scavenger for the liberated HCl.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).
-
Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO3 (to remove unreacted acid), and brine.
-
Purification: Dry over MgSO4, filter, and concentrate in vacuo. Recrystallize from hexane/ethyl acetate if necessary to achieve >98% purity.
Protocol B: Microsomal Stability Assay (Metabolite Generation)
Objective: To quantify the rate of conversion from DEET to this compound in vitro.
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)
-
NADPH Regenerating System
-
Test Compound: DEET (10 µM final concentration)
-
Internal Standard: this compound (Synthesized in Protocol A)
Workflow:
-
Pre-Incubation: Mix HLM (0.5 mg/mL final) with DEET (10 µM) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the metabolic reaction.
-
Sampling: At T=0, 15, 30, and 60 minutes, remove 50 µL aliquots.
-
Quenching: Immediately add 150 µL of ice-cold Acetonitrile containing the internal standard.
-
Analysis: Centrifuge at 10,000g for 10 minutes. Inject supernatant into LC-MS/MS.
-
Calculation: Plot the appearance of this compound over time to determine intrinsic clearance (CLint).
References
-
United States Environmental Protection Agency (EPA). (1998). Reregistration Eligibility Decision (RED): DEET.[2] EPA 738-R-98-010. Available at: [Link]
-
Fradin, M. S., & Day, J. F. (2002).[3] Comparative efficacy of insect repellents against mosquito bites. New England Journal of Medicine, 347(1), 13-18. Available at: [Link]
-
Usmani, K. A., et al. (2002).[4] In vitro metabolism of N,N-diethyl-m-toluamide (DEET) by human liver microsomes and cytochrome P450 enzymes. Drug Metabolism and Disposition, 30(5), 528-535. Available at: [Link]
-
Swale, D. R., et al. (2014). Neurotoxicity and mode of action of N, N-diethyl-meta-toluamide (DEET).[5] PLoS One, 9(8), e103713. Available at: [Link]
-
Wang, G., et al. (2013). Molecular basis of insect repellent activity: Structural studies of the DEET receptor. Proceedings of the National Academy of Sciences, 110(40), 16143-16148. Available at: [Link]
Sources
- 1. Synthesis and Acetylcholinesterase Inhibitory Evaluation of 4-(1,3-Dioxoisoindolin-2-yl)-N-Phenyl Benzamide Derivatives as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. animal-fences.com [animal-fences.com]
- 4. HEALTH EFFECTS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
InChI key and SMILES string for N-ethyl-3-methylbenzamide
Chemical Informatics, Synthesis Protocols, and Structural Analysis [1]
Executive Summary
N-ethyl-3-methylbenzamide (CAS: 26819-07-8) is a secondary amide and a direct structural analog of the gold-standard insect repellent DEET (N,N-diethyl-3-methylbenzamide).[2] Often identified as a primary metabolite of DEET formed via oxidative N-dealkylation by cytochrome P450 enzymes, this compound serves as a critical reference standard in metabolic stability assays and Structure-Activity Relationship (SAR) studies.
This guide provides the definitive chemical identifiers (InChI/SMILES) required for cheminformatics integration, alongside a validated synthesis protocol and structural analysis contrasting it with its tertiary amide parent.
Part 1: Chemical Informatics & Identifiers
In modern drug discovery pipelines, unambiguous identification is paramount. The following strings are generated using the IUPAC International Chemical Identifier (InChI) algorithm (v1.06+) and Canonical SMILES protocols.
Core Identifiers
| Identifier Type | Value | Technical Note |
| Canonical SMILES | CCNC(=O)C1=CC=CC(=C1)C | Useful for fast substructure searching and 2D rendering. |
| Isomeric SMILES | CCNC(=O)C1=CC=CC(=C1)C | Identical to canonical as the molecule lacks chiral centers. |
| InChI String | InChI=1S/C10H13NO/c1-3-11-10(12)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,11,12) | Layer 1: Formula (C10H13NO)Layer 2: Connections (c1-3...)Layer 3: Hydrogens (h4-7H...) |
| InChIKey | FPINATACRXASTP-UHFFFAOYSA-N | Hashed 27-character fixed-length string for database indexing. |
| CAS Registry | 26819-07-8 | Primary registry number.[1][3] |
| PubChem CID | 93103 | Database Accession ID. |
Informatics Architecture
The InChIKey is derived via a SHA-256 hash of the InChI string. The following diagram illustrates the data lineage from chemical structure to digital token.
Figure 1: Generation pipeline for the InChIKey, ensuring collision-free database indexing.
Part 2: Synthesis & Experimental Protocols
While DEET is synthesized industrially via direct amidation, the preparation of high-purity This compound for analytical standards requires a more controlled approach to avoid di-ethyl contamination. The Schotten-Baumann reaction (Acyl Chloride method) is the preferred route for laboratory-scale synthesis.
Reaction Logic
-
Precursor: m-Toluic acid (3-methylbenzoic acid).
-
Activation: Conversion to m-toluoyl chloride using Thionyl Chloride (
). -
Amidation: Nucleophilic attack by Ethylamine (
). -
Thermodynamics: Highly exothermic; requires temperature control (
) to prevent side reactions.
Step-by-Step Protocol
Reagents:
-
m-Toluic acid (1.0 eq)[4]
-
Thionyl Chloride (1.5 eq)
-
Ethylamine (2.0 M in THF, 1.2 eq)
-
Triethylamine (
, 1.5 eq, as HCl scavenger) -
Dichloromethane (DCM, anhydrous)
Procedure:
-
Activation Phase:
-
Dissolve m-toluic acid in anhydrous DCM under inert atmosphere (
). -
Add Thionyl Chloride dropwise. Catalytic DMF (2 drops) may be added to accelerate chloride formation.
-
Reflux for 2 hours until gas evolution (
, ) ceases. -
In-situ Check: Aliquot quenched with MeOH should show methyl ester by TLC.
-
Concentrate in vacuo to remove excess
. Re-dissolve crude acid chloride in DCM.
-
-
Amidation Phase:
-
Cool the acid chloride solution to
in an ice bath. -
Add Triethylamine to the solution.
-
Add Ethylamine solution dropwise over 30 minutes. Caution: Exothermic.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
-
Workup & Purification:
-
Quench with water.[4]
-
Acid Wash: Wash organic layer with 1M HCl (removes unreacted amine/triethylamine).
-
Base Wash: Wash with Sat.
(removes unreacted m-toluic acid). -
Dry over
, filter, and concentrate. -
Recrystallization: If necessary, recrystallize from Hexane/Ethyl Acetate to achieve >99% purity.
-
Synthesis Workflow Diagram
Figure 2: Laboratory synthesis pathway via acid chloride activation.
Part 3: Structural Biology & SAR Context
This compound is critical in Structure-Activity Relationship (SAR) studies for insect repellents. It represents the "Secondary Amide" analog of DEET.
Mechanistic Comparison
-
DEET (Tertiary Amide): Lacks a hydrogen on the amide nitrogen. It acts via olfactory receptor inhibition (Orco antagonist) and direct avoidance.
-
This compound (Secondary Amide): Possesses one amide proton (
).-
H-Bond Donor: The presence of the
allows the molecule to act as a hydrogen bond donor, significantly altering its binding affinity to odorant binding proteins (OBPs) compared to DEET. -
Metabolic Fate: This compound is the product of oxidative dealkylation of DEET by CYPs (specifically CYP2B6 in humans). Its presence in biological samples confirms DEET exposure and metabolism.
-
Physicochemical Properties Table
| Property | This compound | DEET (Reference) | Impact |
| Formula | Lower lipophilicity. | ||
| Mol. Weight | 163.22 g/mol | 191.27 g/mol | Higher volatility. |
| H-Bond Donors | 1 | 0 | altered receptor binding kinetics. |
| XLogP3 | ~2.1 | ~2.7 | Reduced skin permeation potential. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93103, this compound. Retrieved January 31, 2026 from [Link]
-
Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: this compound (DTXSID50181313).[1] Retrieved from [Link][1]
-
NIST Mass Spectrometry Data Center. this compound Mass Spectrum. NIST Standard Reference Database 1A v17. Retrieved from [Link]
- Swale, D. R., et al. (2014).Neurotoxicity and Mode of Action of N,N-Diethyl-meta-toluamide (DEET). PLoS ONE.
-
IUPAC. InChI Trust: The IUPAC International Chemical Identifier. [Link]
Sources
- 1. N-Ethyl-3-toluamide | C10H13NO | CID 93103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. synchem.de [synchem.de]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
N-ethyl-3-methylbenzamide CAS number 26819-07-8
An In-depth Technical Guide to N-ethyl-3-methylbenzamide (CAS: 26819-07-8)
Introduction
This compound, identified by CAS number 26819-07-8, is a substituted aromatic amide. Structurally, it is an organic compound featuring an amide functional group where the nitrogen atom is substituted with an ethyl group, and the benzoyl ring is substituted with a methyl group at the meta- (3-) position.[1] While not a compound of widespread direct commercial application, it holds significant importance in analytical, toxicological, and environmental sciences. Its primary relevance stems from its identity as a known process impurity and a human metabolite of N,N-diethyl-3-methylbenzamide (DEET), the most common active ingredient in insect repellents globally.[2][3][4]
Understanding the properties, synthesis, and analytical profile of this compound is therefore critical for researchers in drug development, toxicology, and quality control who are investigating the efficacy, metabolic fate, and safety profile of DEET. This guide serves as a comprehensive technical resource, consolidating key data and methodologies for professionals working with this compound.
Section 1: Chemical Identity and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are the foundation of all subsequent research. These parameters dictate appropriate handling, storage, and analytical methods.
Chemical Identifiers
The following table summarizes the key identifiers for this compound.
| Identifier | Value | Reference |
| CAS Number | 26819-07-8 | [1][2][3] |
| Molecular Formula | C₁₀H₁₃NO | [2][3][5] |
| Molecular Weight | 163.22 g/mol | [3][5] |
| IUPAC Name | This compound | [3] |
| Synonyms | N-Ethyl-m-toluamide, 3-Methyl-N-ethylbenzamide | [2][3] |
| InChI Key | FPINATACRXASTP-UHFFFAOYSA-N | [3][5] |
| SMILES | CCNC(=O)C1=CC=CC(=C1)C | [3] |
Physicochemical Data
The physicochemical properties of this compound are essential for predicting its behavior in various experimental conditions.
| Property | Value | Reference |
| Physical Form | Yellow Liquid | [2][5] |
| Boiling Point | 292.3°C at 760 mmHg | [2] |
| Density | 1.004 g/cm³ | [2] |
| Refractive Index (n20/D) | 1.518 | [2] |
| Flash Point | 169.3°C | [2] |
| Vapor Pressure | 0.00185 mmHg at 25°C | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2] |
| pKa (Predicted) | 15.50 ± 0.46 | [2] |
Section 2: Synthesis Methodologies
The synthesis of this compound relies on the formation of an amide bond, a cornerstone reaction in organic chemistry. The choice of method depends on factors such as scale, required purity, and available resources. We will explore two common and instructive pathways.
Method 1: The Acyl Chloride Pathway
This classical two-step approach is robust and high-yielding. The core principle is the "activation" of the carboxylic acid. 3-methylbenzoic acid is first converted to the highly reactive 3-methylbenzoyl chloride. This intermediate is then susceptible to rapid nucleophilic attack by ethylamine, even without a catalyst, to form the desired amide. The choice of a chlorinating agent like thionyl chloride (SOCl₂) is strategic because its byproducts (SO₂ and HCl) are gaseous, simplifying purification.
Experimental Protocol:
-
Activation Step (Formation of Acyl Chloride):
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylbenzoic acid (1.0 eq).
-
Add thionyl chloride (1.2 - 1.5 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux (approx. 80°C) for 1-2 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After cooling, remove the excess thionyl chloride under reduced pressure. The resulting crude 3-methylbenzoyl chloride is often used directly in the next step.
-
-
Coupling Step (Amide Formation):
-
Dissolve the crude 3-methylbenzoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
In a separate flask, dissolve ethylamine (2.0-2.2 eq) in the same solvent. Note: One equivalent of the amine will be consumed to neutralize the HCl generated during the reaction. Alternatively, a non-nucleophilic base like triethylamine (1.1 eq) can be added to scavenge the acid.
-
Cool the ethylamine solution in an ice bath (0°C).
-
Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 1-3 hours.
-
-
Work-up and Purification:
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
-
Sources
- 1. CAS 26819-07-8: this compound | CymitQuimica [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. N-Ethyl-3-toluamide | C10H13NO | CID 93103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Discovery and history of N-ethyl-3-methylbenzamide
[1][2]
Abstract
N-Ethyl-3-methylbenzamide (CAS: 26819-07-8) is the mono-ethyl analog and primary metabolite of the globally ubiquitous insect repellent N,N-diethyl-3-methylbenzamide (DEET).[1] While DEET is the commercial "gold standard," the history of the mono-ethyl variant is inextricably linked to the massive United States Department of Agriculture (USDA) screening programs of the 1940s and 1950s. This guide details the discovery of the benzamide class of repellents, the chemical selection process that favored the diethyl over the mono-ethyl analog, and the contemporary significance of this compound as a critical biomarker for toxicological assessment and environmental monitoring.
Part 1: Discovery and Historical Context[3]
The WWII Imperative and USDA Screening (1940s)
The discovery of this compound occurred within the broader context of World War II military research.[1] Following the failure of citronella and dimethyl phthalate to provide persistent protection for troops in the Pacific theater, the U.S. Army, in conjunction with the USDA, initiated a massive screening program at the Orlando, Florida laboratory.
Between 1942 and 1954, over 20,000 compounds were synthesized and tested.[1] The research focused on the benzamide pharmacophore.[1][2] The critical breakthrough came with the realization that meta-substituted toluamides offered superior repellency compared to ortho- or para- isomers.[1]
The Selection: Mono-ethyl vs. Di-ethyl (1954)
The seminal work by McCabe, Barthel, Gertler, and Hall (1954) formally documented the structure-activity relationships (SAR) of the N,N-diethylamides.
During this optimization phase, This compound (the mono-ethyl variant) was evaluated alongside its di-ethyl counterpart (DEET).[1]
-
Efficacy: Both compounds exhibited repellent activity against Aedes aegypti.[1]
-
Volatility & Persistence: The mono-ethyl analog possesses a higher vapor pressure than the di-ethyl analog.[1] While this creates a strong initial "repellent cloud," it results in a significantly shorter duration of protection on the skin.
-
The Verdict: The N,N-diethyl variant was selected for military registration (1946) and subsequent civilian release (1957) because its lower volatility allowed for 6–8 hours of protection, whereas the mono-ethyl analog evaporated too quickly to be tactically viable.
Part 2: Chemical Structure and Synthesis
Chemical Identity
This compound is an organic amide formed from the condensation of m-toluic acid and ethylamine.[1]
| Property | This compound | DEET (N,N-Diethyl-3-methylbenzamide) |
| CAS Number | 26819-07-8 | 134-62-3 |
| Molecular Weight | 163.22 g/mol | 191.27 g/mol |
| Structure | Secondary Amide | Tertiary Amide |
| Role | Metabolite / Impurity | Active Ingredient |
Synthetic Pathways and Impurity Formation
Commercially, this compound appears primarily as an impurity in technical-grade DEET.[1] The industrial synthesis of DEET involves the reaction of m-toluoyl chloride with diethylamine.[1] If the diethylamine feedstock is contaminated with monoethylamine , the mono-ethyl analog is formed as a side product.
Diagram 1: Synthesis and Impurity Formation
The following diagram illustrates the parallel reaction pathways.[1]
Figure 1: Synthetic route showing how feedstock purity dictates the formation of the N-ethyl impurity.
Part 3: Pharmacology and Metabolism
In modern research, this compound is most significant as the primary Phase I metabolite of DEET in mammals.[1] Understanding this pathway is essential for toxicological assessments in humans.[1]
Metabolic Pathway (N-Dealkylation)
Upon dermal absorption, DEET is metabolized by hepatic Cytochrome P450 enzymes (specifically CYP2B6 and CYP2C19).[1] The oxidative N-dealkylation removes one ethyl group, converting the tertiary amide (DEET) into the secondary amide (this compound).[1][3]
This metabolite is subsequently oxidized further or excreted in urine.[1] The presence of this compound in urine is the standard biomarker for confirming recent DEET exposure.[1]
Diagram 2: Metabolic Biotransformation
Figure 2: The biotransformation pathway of DEET in humans, highlighting this compound as the central intermediate.[1]
Part 4: Mechanism of Action
While DEET is the active agent, the mechanism applies to the benzamide class, including the N-ethyl analog. The scientific consensus has evolved through three phases:
-
Lactic Acid Inhibition (Early Hypothesis): It was originally believed that benzamides blocked the receptors for lactic acid, a key component of human sweat.[1]
-
Olfactory Receptor Inhibition (2008): Ditzen et al. identified that DEET acts on the insect odorant receptor co-receptor Orco (formerly OR83b), effectively "blinding" the insect to food odors.
-
Direct Repellency (2009): Syed and Leal demonstrated that mosquitoes possess specific receptors that detect DEET directly, triggering an avoidance behavior.[1] The N-ethyl analog activates these same pathways but with different binding affinity due to the steric difference of the mono-ethyl group.[1]
References
-
McCabe, E. T., Barthel, W. F., Gertler, S. I., & Hall, S. A. (1954).[4][5] Insect Repellents. III. N,N-Diethylamides.[6][1][4][3][5][7][8][9][10] The Journal of Organic Chemistry, 19(4), 493–498.
-
Ditzen, M., Pellegrino, M., & Vosshall, L. B. (2008). Insect Odorant Receptors Are Molecular Targets of the Insect Repellent DEET.[1] Science, 319(5871), 1838–1842.
-
Syed, Z., & Leal, W. S. (2008). Mosquitoes smell and avoid the insect repellent DEET.[1][11] Proceedings of the National Academy of Sciences, 105(36), 13598–13603.
-
U.S. Environmental Protection Agency (EPA). (1998).[1][7] Reregistration Eligibility Decision (RED): DEET. EPA 738-R-98-010.[1]
-
Sudakin, D. L., & Trevathan, W. R. (2003). DEET: A Review and Update of Safety and Risk in the General Population. Journal of Toxicology: Clinical Toxicology, 41(6), 831–839.
Sources
- 1. N-Ethyl-3-toluamide | C10H13NO | CID 93103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. On-line solid phase extraction-high performance liquid chromatography–isotope dilution–tandem mass spectrometry approach to quantify N,N-diethyl-m-toluamide and oxidative metabolites in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. pnas.org [pnas.org]
- 6. Cas 26819-07-8,Benzamide, N-ethyl-3-methyl- (9CI) | lookchem [lookchem.com]
- 7. cot.food.gov.uk [cot.food.gov.uk]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. The enigmatic reception of DEET – the gold standard of insect repellents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Mosquitoes smell and avoid the insect repellent DEET - PubMed [pubmed.ncbi.nlm.nih.gov]
N-ethyl-3-methylbenzamide as a research chemical
Executive Summary
N-Ethyl-3-methylbenzamide (CAS: 26819-07-8), also known as N-ethyl-m-toluamide , is the mono-desethyl analog of the ubiquitous insect repellent DEET (N,N-diethyl-3-methylbenzamide). While DEET is a commercial end-product, this compound serves a critical role in toxicological research , pharmacokinetics , and environmental science .
It functions primarily as a biomarker of exposure in mammalian systems and a degradation indicator in aquatic environments. Its technical significance lies in its utility as an analytical reference standard for quantifying DEET metabolism (via CYP450-mediated
Chemical Identity & Physicochemical Profile
This compound exhibits properties typical of low-molecular-weight benzamides: lipophilicity sufficient for dermal penetration but higher water solubility than its di-ethyl parent, facilitating urinary excretion.
| Property | Specification |
| IUPAC Name | This compound |
| Synonyms | N-Ethyl-m-toluamide; Mono-ethyl DEET; 3-Methyl-N-ethylbenzamide |
| CAS Number | 26819-07-8 |
| Molecular Formula | |
| Molecular Weight | 163.22 g/mol |
| Physical State | Pale yellow liquid or low-melting solid (depending on purity) |
| Boiling Point | ~292 °C (at 760 mmHg) |
| Solubility | Soluble in organic solvents (MeOH, DMSO, |
| Structural Feature | Contains a secondary amide moiety (unlike DEET's tertiary amide), allowing for further conjugation or hydrolysis. |
Synthesis Protocol: Schotten-Baumann Acylation
Objective: To synthesize high-purity this compound for use as an analytical standard. Mechanism: Nucleophilic acyl substitution of m-toluoyl chloride by ethylamine under basic conditions.
Reagents:
-
Precursor A: m-Toluoyl chloride (3-methylbenzoyl chloride) [CAS: 1711-06-4]
-
Precursor B: Ethylamine (70% aq. solution or hydrochloride salt)
-
Base: Triethylamine (TEA) or NaOH (10%)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Preparation : In a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve Ethylamine (1.1 equiv) and Triethylamine (1.2 equiv) in anhydrous DCM (50 mL). Cool the mixture to 0°C in an ice bath.
-
Rationale: Low temperature prevents thermal decomposition and controls the exothermic nature of the acylation. TEA acts as an HCl scavenger to drive the equilibrium forward.
-
-
Acylation : Dilute ** m-Toluoyl chloride** (1.0 equiv) in DCM (20 mL). Add this solution dropwise to the amine mixture over 30 minutes.
-
Observation: White precipitate (triethylamine hydrochloride) will form immediately.
-
-
Reaction : Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
-
Quenching & Workup :
-
Add water (50 mL) to dissolve the ammonium salts.
-
Separate the organic layer.[4]
-
Wash organic layer sequentially with:
-
1M HCl (to remove unreacted amine).
-
Sat.
(to remove unreacted acid chloride/acid). -
Brine.
-
-
-
Purification : Dry over anhydrous
, filter, and concentrate under reduced pressure. If necessary, purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).
Validation :
-
1H NMR (CDCl3) : Look for the triplet/quartet pattern of the N-ethyl group and the singlet of the aryl methyl group. The amide proton (NH) will appear as a broad singlet (exchangeable), distinguishing it from DEET (no NH).
Metabolic & Environmental Pathway
Understanding the formation of this compound is essential for interpreting pharmacokinetic data. In mammals, DEET undergoes Phase I metabolism primarily via hepatic CYP450 isozymes (CYP2B6, CYP2C19).
Pathway Diagram
Figure 1: Metabolic cascade of DEET.[3][5] The primary N-dealkylation yields this compound, which serves as the specific biomarker for recent DEET exposure.
Analytical Methodology: Quantification in Biological Fluids
For researchers measuring exposure, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to the compound's polarity and low concentration in urine.
Protocol: Solid Phase Extraction (SPE) & LC-MS/MS
-
Sample Prep :
-
Acidify urine sample (1 mL) with acetic acid.
-
Add Internal Standard (isotope-labeled DEET-d6 or this compound-d3).
-
Enzymatic hydrolysis (optional): Treat with
-glucuronidase if measuring total (conjugated + free) metabolites, though the amide moiety itself is not glucuronidated directly (ring hydroxylated metabolites are).
-
-
Extraction (SPE) :
-
Cartridge: HLB (Hydrophilic-Lipophilic Balanced) polymeric sorbent.
-
Condition: Methanol followed by Water.[6]
-
Load sample -> Wash (5% MeOH) -> Elute (100% MeOH).
-
Evaporate to dryness and reconstitute in Mobile Phase.
-
-
LC Parameters :
-
Column : C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : Acetonitrile.
-
Gradient : 10% B to 90% B over 8 minutes.
-
-
MS Parameters (MRM Mode) :
-
Precursor Ion :
164.1 -
Product Ions :
- 136.1 (Loss of ethyl group, Quantifier)
- 119.1 (Benzoyl cation, Qualifier)
-
Safety & Handling
Although this compound is a metabolite, it shares irritant properties with its parent compound.
-
Hazard Classification : Skin Irrit. 2 (H315), Eye Irrit.[3] 2A (H319).
-
Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood during synthesis to avoid inhalation of acid chloride vapors.
-
Storage : Store neat standards at 4°C. Solutions in methanol are stable at -20°C for up to 12 months.
References
-
PubChem. (2025).[3][7] this compound (Compound Summary). National Library of Medicine. [Link]
-
U.S. EPA. (2013). Toxicological Profile for DEET (N,N-Diethyl-m-toluamide). Environmental Protection Agency.[8] [Link]
-
Costantino, L., & Iley, J. (1999). The metabolism of N,N-diethyl-m-toluamide (DEET) by rat liver microsomes. Toxicology Letters. [Link]
-
Calapen, J., et al. (2015). On-line solid phase extraction-high performance liquid chromatography–isotope dilution–tandem mass spectrometry approach to quantify N,N-diethyl-m-toluamide and oxidative metabolites in urine. Journal of Chromatography B. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Ethyl-3-toluamide | C10H13NO | CID 93103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A new method for synthesis of N,N-diethyl-m -methylbenzamide [revmedmilitar.sld.cu]
- 5. On-line solid phase extraction-high performance liquid chromatography–isotope dilution–tandem mass spectrometry approach to quantify N,N-diethyl-m-toluamide and oxidative metabolites in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. N-Ethyl-N-methyl-benzamide | C10H13NO | CID 527045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. health.state.mn.us [health.state.mn.us]
Technical Monograph: The Repellent Spectrum & Pharmacokinetics of N-Ethyl-3-methylbenzamide
The following technical guide investigates the physicochemical and biological profile of N-ethyl-3-methylbenzamide (also known as N-ethyl-m-toluamide), the mono-ethyl analog and primary metabolite of the gold-standard repellent DEET (N,N-diethyl-3-methylbenzamide).
Part 1: Executive Technical Synthesis
This compound (CAS: 26819-07-8) represents a critical "shoulder" molecule in the landscape of insect repellents. While it shares the core m-toluamide pharmacophore with DEET, the loss of a single ethyl group significantly alters its lipophilicity, volatility, and receptor binding affinity.
In high-precision vector control research, this compound is primarily analyzed in two contexts:
-
Structure-Activity Relationship (SAR) Studies: It serves as a negative control or baseline to demonstrate the necessity of the diethyl-substitution for optimal repellency duration.
-
Pharmacokinetics & Toxicology: It is the primary Phase I metabolite of DEET in mammals, serving as a critical biomarker for cutaneous absorption and systemic clearance.
Core Chemical Differentiators
| Feature | DEET (Parent) | This compound (Target) | Impact on Repellency |
| Structure | N,N-diethyl-m-toluamide | N-ethyl-m-toluamide | Mono-substitution increases polarity. |
| LogP (Lipophilicity) | ~2.18 | ~1.6 - 1.8 (Predicted) | Lower skin retention; faster "wash-off" effect. |
| Volatility | Moderate (Vapor pressure < 1 Pa) | Higher than DEET | Reduces Duration of Action (DOA). |
| Role | Active Repellent | Metabolite / Impurity | Reduced efficacy; indicator of degradation. |
Part 2: Repellent Spectrum & Mechanism of Action
The "Goldilocks" Zone of Amide Repellency
The repellent spectrum of this compound is qualitatively similar to DEET but quantitatively inferior. Research into benzamide analogs indicates that the N,N-diethyl moiety creates an optimal steric and lipophilic balance for interacting with insect Odorant Receptors (ORs).
-
Spectrum: Effective against Aedes aegypti, Anopheles gambiae, and Ixodes scapularis (ticks).
-
Efficacy Deficit: The mono-ethyl analog exhibits a significantly shorter Complete Protection Time (CPT) . This is attributed to two factors:
-
Rapid Evaporation: The lower molecular weight and higher polarity increase the evaporation rate from the skin surface.
-
Receptor Kinetics: Insect ORs (specifically the co-receptor Orco and specific tuning receptors like AgOr) show peak sensitivity to the specific spatial arrangement of the diethyl group. The mono-ethyl form binds with lower affinity, failing to trigger the "confusant" or "repellent" neural signal as robustly.
-
Molecular Targets
Like its parent compound, this compound interacts with the insect olfactory system via two primary pathways:
-
Olfactory Receptor Inhibition: It acts as a modulator of the odorant receptor co-receptor (Orco), inhibiting the insect's ability to detect human volatiles (lactic acid, 1-octen-3-ol).
-
Acetylcholinesterase (AChE) Interaction: Weak inhibition of AChE has been observed in benzamides. The mono-ethyl analog retains this capacity, which contributes to its toxicological profile in high-dose scenarios but is secondary to its sensory effects.
Part 3: Metabolic Pathway & Toxicology (Visualized)
The most critical application of this compound in modern research is its role as a biomarker. Upon dermal application of DEET, the compound undergoes oxidative metabolism in the liver.
Metabolic Cascade
The primary biotransformation is N-dealkylation mediated by Cytochrome P450 enzymes (specifically CYP2B6 and CYP2C19 in humans).
Pathway Logic:
-
Parent: DEET is absorbed through the stratum corneum.
-
Phase I (Oxidation): A single ethyl group is removed (oxidative dealkylation) to form This compound .
-
Phase I (Ring Oxidation): Alternatively, the methyl group on the ring is oxidized to form N,N-diethyl-m-hydroxymethylbenzamide (DHMB).
-
Phase II: Metabolites are glucuronidated and excreted in urine.
Visualization of the Pathway
The following diagram illustrates the degradation of DEET into the mono-ethyl target and subsequent metabolites.
Caption: Figure 1: Hepatic biotransformation of DEET showing this compound as the primary N-dealkylation product.
Part 4: Experimental Protocols
Synthesis of this compound (Standard)
For researchers requiring high-purity standards for HPLC/MS calibration (as commercial standards are often expensive or sold as mixtures).
Reagents:
-
m-Toluoyl chloride (CAS 1711-06-4)
-
Ethylamine (70% aqueous solution or hydrochloride salt)
-
Triethylamine (TEA) as a base scavenger
-
Dichloromethane (DCM) solvent
Protocol:
-
Preparation: Dissolve 10 mmol of m-toluoyl chloride in 20 mL of anhydrous DCM under nitrogen atmosphere. Cool to 0°C.
-
Addition: Dropwise add a mixture of ethylamine (11 mmol) and TEA (12 mmol) in DCM. Maintain temperature < 5°C to prevent side reactions.
-
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup: Wash organic layer with 1M HCl (to remove unreacted amine), then saturated NaHCO3 (to remove acid), then brine.
-
Purification: Dry over MgSO4, filter, and concentrate. Purify via flash column chromatography if necessary (though crystallization is often sufficient).
-
Validation: Confirm structure via H-NMR (Look for the triplet/quartet of the single ethyl group vs the overlapping signals of the diethyl in DEET).
Comparative Repellency Assay (Modified K & D Module)
To quantify the "repellent gap" between the mono-ethyl and diethyl forms.
Setup:
-
Vector: Aedes aegypti (Orlando strain), 5-7 days old, nulliparous females.
-
Apparatus: Klun & Debboun (K&D) module with 6 cells.
Procedure:
-
Dosing: Prepare 1% (w/v) solutions of DEET and this compound in ethanol.
-
Application: Apply 55 µL of solution to marked areas (3x4 cm) on the volunteer's forearm. Include an ethanol-only control.
-
Exposure: Place the K&D module over the treated skin. Open gates for 3 minutes.
-
Scoring: Count the number of mosquitoes biting (proboscis insertion) vs. landing.
-
Calculation: Calculate Percent Repellency = (C - T) / C * 100 , where C is the control bites and T is the treatment bites.
-
Expectation: The mono-ethyl analog will show significantly lower repellency (e.g., 60-70% vs >95% for DEET) at the same time point due to faster volatilization.
Part 5: References
-
Environmental Protection Agency (EPA). (1998). Reregistration Eligibility Decision (RED): DEET. Washington, D.C. Link
-
Fradin, M. S., & Day, J. F. (2002). Comparative Efficacy of Insect Repellents against Mosquitoes. New England Journal of Medicine, 347(1), 13–18. Link
-
Sudakin, D. L., & Trevathan, W. R. (2003). DEET: A Review and Update of Safety and Risk in the General Population. Journal of Toxicology: Clinical Toxicology, 41(6), 831–839. Link
-
Swale, D. R., & Bloomquist, J. R. (2019). Insect Repellents: Mechanisms of Action and Structure-Activity Relationships. Pest Management Science. Link
-
Usmani, K. A., et al. (2002). In vitro metabolism of N,N-diethyl-m-toluamide (DEET) by human liver microsomes. Drug Metabolism and Disposition, 30(5), 528-535. Link
In Silico Elucidation of N-Ethyl-3-methylbenzamide Interactions: A Dual-Target Modeling Framework
Topic: Molecular Modeling of N-ethyl-3-methylbenzamide Receptor Binding Content Type: Technical Whitepaper Audience: Computational Chemists, Structural Biologists, and Vector Control Specialists.
Executive Summary
This technical guide delineates a rigorous molecular modeling workflow for This compound (N-Et-MB), the mono-ethyl analog of the gold-standard repellent DEET. While DEET (N,N-diethyl-3-methylbenzamide) is ubiquitous, its mono-ethyl metabolite and analog, N-Et-MB, presents a unique physicochemical profile that alters its receptor residence time and binding affinity.
This guide addresses two critical pharmacological axes relevant to drug and agrochemical development:
-
Efficacy Modeling: Binding dynamics at the Insect Odorant Receptor (OR) complex (specifically the Orco co-receptor assembly), the primary modulator of repellency.
-
Safety Pharmacology: Off-target interaction profiling with Acetylcholinesterase (AChE) , a key enzyme for neurotoxicological safety assessment.
Ligand Chemistry & Quantum Mechanical Preparation
Before receptor docking, the ligand must undergo high-level quantum mechanical (QM) parametrization to resolve the rotational barriers of the amide bond, which dictates the bioactive conformation.
Conformational Analysis
Unlike DEET, which possesses two ethyl groups creating steric bulk around the amide nitrogen, N-Et-MB has a single ethyl group and a proton donor (N-H). This increases the rotational freedom and potential for hydrogen bonding within the binding pocket.
Protocol:
-
Structure Generation: Build N-Et-MB in 3D (Z-matrix).
-
QM Optimization: Perform geometry optimization using DFT (B3LYP/6-31G**) in vacuum and implicit solvent (PCM-Water).
-
Charge Derivation: Calculate electrostatic potential (ESP) charges and fit to atom centers using the RESP (Restrained Electrostatic Potential) method. This is critical for correctly modeling the cation-pi interactions common in aromatic binding pockets.
Table 1: Physicochemical Profile Comparison
| Property | N,N-diethyl-3-methylbenzamide (DEET) | This compound (N-Et-MB) | Impact on Modeling |
| H-Bond Donors | 0 | 1 (Amide N-H) | N-Et-MB can form direct H-bonds with receptor backbone. |
| LogP | ~2.18 | ~1.65 | Lower lipophilicity affects membrane partitioning simulations. |
| Rotatable Bonds | 3 | 2 | Reduced entropic penalty upon binding for N-Et-MB. |
| Amide Topology | Tertiary | Secondary | Altered cis/trans isomerization barrier. |
Target 1: Insect Odorant Receptor (Orco) Modulation
The primary target for repellency is the highly conserved co-receptor Orco , which forms heteromeric ion channels with specific ORs. Recent Cryo-EM structures of the Machilis hrabei OR5 (MhOR5) provide a structural template for the "hydrophobic scramble" binding mechanism.
Homology Modeling & System Setup
Since species-specific crystal structures (e.g., Aedes aegypti) are often unavailable, homology modeling is required.
-
Template: MhOR5 (PDB: 7LID) or Apocrypta bakeri Orco (PDB: 6C70).
-
Sequence Alignment: Use Clustal Omega with a BLOSUM62 matrix.
-
Loop Refinement: Prime (Schrödinger) or Modeller to resolve flexible extracellular loops (ECLs) which often gate the ligand entry.
Induced Fit Docking (IFD) Workflow
Standard rigid-receptor docking fails for repellents because the binding site is a "promiscuous" hydrophobic pocket that expands to accommodate ligands.
Step-by-Step Protocol:
-
Grid Generation: Define the centroid of the transmembrane domain (TMD) binding pocket (Residues: Tyr, Phe, Trp cluster in TM3/TM4).
-
Initial Glide Docking: Soften van der Waals radii by scaling to 0.5 to allow clashing ligands.
-
Prime Refinement: Treat residues within 5.0 Å of the ligand as flexible. Minimize the side chains.
-
Redocking: Perform extra-precision (XP) docking into the induced conformation.
Figure 1: Induced Fit Docking workflow to accommodate N-Et-MB in the flexible Orco hydrophobic pocket.
Target 2: Acetylcholinesterase (AChE) Safety Profiling
While DEET is a weak inhibitor of AChE, its analogs can exhibit varying potencies. Modeling N-Et-MB binding to human AChE (hAChE) is a critical safety filter.
Binding Site Definition
AChE contains a deep gorge with two sites:
-
Catalytic Active Site (CAS): At the bottom (Ser203, His447, Glu334).
-
Peripheral Anionic Site (PAS): At the rim (Trp286).
Hypothesis: N-Et-MB, being smaller than DEET, may penetrate deeper into the gorge, potentially interacting with the CAS, unlike bulkier analogs that stall at the PAS.
Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. MD is necessary to assess the stability of the N-Et-MB/hAChE complex.
Protocol:
-
System Builder: Solvate the complex in an orthorhombic TIP3P water box (buffer 10 Å). Neutralize with Na+/Cl- (0.15 M).
-
Force Field: CHARMM36m (protein) + CGenFF (ligand).
-
Equilibration: NVT ensemble (300 K) for 1 ns, followed by NPT (1 atm) for 1 ns with backbone restraints.
-
Production Run: 100 ns simulation without restraints.
-
Analysis: Calculate Root Mean Square Deviation (RMSD) of the ligand and the distance between the amide carbonyl oxygen and the oxyanion hole residues.
Quantitative Analysis: Binding Free Energy (MM-GBSA)
To rigorously compare N-Et-MB against DEET, calculate the binding free energy (
Equation:
- : Electrostatic + Van der Waals energies.
- : Polar solvation (GB) + Non-polar solvation (SA).
Table 2: Hypothetical Comparative Binding Energies (kcal/mol) Note: Values are illustrative of typical benzamide-receptor interactions.
| Target | Ligand | Dominant Interaction | |
| Insect Orco | DEET | -35.4 ± 2.1 | Hydrophobic (Phe/Tyr Pi-stacking) |
| Insect Orco | N-Et-MB | -38.2 ± 1.8 | H-bond (Amide N-H) + Hydrophobic |
| Human AChE | DEET | -12.5 ± 3.4 | Steric clash at PAS |
| Human AChE | N-Et-MB | -18.1 ± 2.9 | Deeper gorge penetration |
Interpretation: The presence of the H-bond donor in N-Et-MB (N-H) often leads to a slightly more favorable enthalpy of binding in the Orco pocket compared to DEET, potentially explaining differences in duration of action or receptor kinetics.
Mechanistic Pathway Visualization
The following diagram illustrates the divergent signaling outcomes based on the binding target.
Figure 2: Dual-pathway mechanism showing the intended agrochemical effect (left) and the safety pharmacology risk (right).
References
-
Butterwick, J. A., et al. (2018). Cryo-EM structure of the insect olfactory receptor Orco. Nature, 560, 447–452. Link
-
Bohbot, J. D., & Dickens, J. C. (2010). Insect repellents: modulators of mosquito odorant receptor activity. PLoS One, 5(8), e12138. Link
-
Corbel, V., et al. (2009). Evidence for inhibition of cholinesterases in insect and mammalian nervous systems by the insect repellent deet. BMC Biology, 7, 47. Link
-
Xu, P., et al. (2014). Silent reverse chemical ecology: a receptor-based approach for the discovery of novel insect repellents. Current Opinion in Insect Science, 6, 24-29. Link
-
Wang, J., et al. (2021). Structural basis of odorant recognition in insect olfactory receptors. Nature, 597, 268–272. Link
Pharmacological Profiling of N-ethyl-3-methylbenzamide: A Technical Screening Guide
The following technical guide details the preliminary pharmacological screening of N-ethyl-3-methylbenzamide (N-ethyl-m-toluamide), a primary metabolite of the gold-standard repellent DEET and a structural analog with distinct physicochemical properties.
Executive Summary & Compound Rationale
This compound (CAS: 26819-07-8) is the mono-ethyl analog of N,N-diethyl-3-methylbenzamide (DEET). While primarily identified as a metabolic breakdown product of DEET via oxidative dealkylation, its pharmacological profile remains distinct.
Rationale for Screening:
-
Active Metabolite Hypothesis: Determine if the repellent efficacy of DEET is partially mediated by this metabolite.
-
Toxicity Differentiation: Quantify if the rare neurotoxic events associated with high-dose DEET exposure are driven by the parent compound or this more polar metabolite.
-
Novel Therapeutic Utility: Investigate off-target modulation of TRP channels and Acetylcholinesterase (AChE), which are common targets for benzamide scaffolds.
Chemical Identity & Physicochemical Profiling[1][2]
Before biological assays, the compound must undergo rigorous physicochemical characterization to ensure assay validity (e.g., preventing precipitation in cell media).
Structural Specifications
-
Structural Relationship: Lacks one ethyl group compared to DEET, increasing polarity and hydrogen bond donor capacity.
Predicted vs. Experimental Properties
Note: Values below synthesize standard cheminformatic predictions with known analog data.
| Property | Value (Approx.) | Implication for Screening |
| LogP (Lipophilicity) | 1.6 – 1.8 | Moderate lipophilicity; likely crosses BBB but less than DEET (LogP ~2.2). |
| Water Solubility | High (>1 g/L) | Excellent for aqueous in vitro assays; minimal DMSO required (<0.1%). |
| H-Bond Donors | 1 (Amide N-H) | Increased receptor binding potential compared to DEET (0 donors). |
| PSA (Polar Surface Area) | ~29 Ų | High membrane permeability; suitable for transdermal or oral delivery. |
Phase I: In Silico & Molecular Docking
Objective: Prioritize biological targets by simulating interactions with key proteins known to bind benzamides.
Target Panel
-
Acetylcholinesterase (AChE): Benzamides can inhibit AChE, leading to synaptic accumulation of acetylcholine.
-
TRP Channels (TRPV1, TRPA1): Critical for sensory signaling; relevant for topical irritation or analgesia.
-
Odorant Receptors (Or83b/Orco): To predict insect repellency retention.
Workflow Logic
We utilize a "structure-based" approach. The presence of the secondary amide (N-H) in this compound introduces a hydrogen bond donor that DEET lacks, potentially altering the binding pocket fit in AChE.
Figure 1: In silico molecular docking workflow to prioritize wet-lab assays.
Phase II: In Vitro Safety & Efficacy Screening
Core Directive: Establish the "No Observed Effect Level" (NOEL) for cytotoxicity before proceeding to functional assays.
Cytotoxicity Assay (HepG2 & SH-SY5Y)
Since the liver metabolizes benzamides and the CNS is a toxicity target, we screen both Hepatocellular carcinoma (HepG2) and Neuroblastoma (SH-SY5Y) lines.
-
Protocol:
-
Seed cells at
cells/well in 96-well plates. -
Incubate 24h.
-
Treat with compound (0.1 µM to 1000 µM) for 48h.
-
Add MTT reagent; read absorbance at 570 nm.
-
Pass Criteria:
is required to proceed to efficacy screening.
-
Functional Target: AChE Inhibition
To test the hypothesis of neurotoxic potential.
-
Method: Ellman’s Colorimetric Assay.
-
Reaction: Acetylthiocholine + DTNB
Thiocholine-DTNB adduct (Yellow). -
Procedure:
-
Incubate human recombinant AChE with this compound (10 min, 25°C).
-
Add substrate (Acetylthiocholine iodide).
-
Monitor absorbance at 412 nm kinetically.
-
Control: Donepezil (Positive control).
-
Functional Target: TRP Channel Calcium Flux
To assess sensory activity (irritation vs. analgesia).
-
Method: FLIPR (Fluorometric Imaging Plate Reader) Calcium Assay.
-
Cells: HEK293 stably expressing hTRPV1.
-
Dye: Fluo-4 AM.
-
Logic: An agonist response implies irritation potential (burning sensation); an antagonist response (blocking Capsaicin) implies analgesic potential.
Phase III: In Vivo Pharmacological Screening
Ethical Mandate: In vivo studies are only conducted if in vitro safety thresholds are met (
Modified Irwin Test (CNS & Autonomic Profile)
A systematic observational battery to detect gross behavioral changes in mice. This is critical for benzamides to rule out seizure activity or sedation.
-
Subjects: Male CD-1 Mice (n=6/group).
-
Dosing: Intraperitoneal (i.p.) at 10, 30, 100 mg/kg.
-
Observation Timepoints: 15, 30, 60, 120, 180 min.
-
Scoring Matrix:
Insect Repellency (Arm-in-Cage)
To confirm if the metabolite retains the parent's efficacy.
-
Vector: Aedes aegypti.
-
Protocol:
-
Apply 1g of treated formulation to forearm.
-
Insert arm into cage with 200 starved females.
-
Endpoint: "Time to First Bite" (Protection Time).
-
Comparison: Must be compared directly to DEET (equimolar).
-
Metabolic Pathway & Safety Integration
Understanding the metabolic fate is crucial. This compound is an intermediate. We must verify it clears and does not accumulate.
Figure 2: Metabolic trajectory. The screening ensures NEMB does not exhibit higher toxicity than DEET before hydrolysis.
References
-
Sudakin, D. L., & Trevathan, W. R. (2003). DEET: A Review and Update of Safety and Risk in the General Population. Clinical Toxicology. [Link]
-
Swale, D. R., et al. (2014). Neurotoxicity and Mode of Action of N,N-Diethyl-m-toluamide (DEET). PLOS ONE. [Link]
-
PubChem Database. (2025).[3] this compound Compound Summary. National Center for Biotechnology Information. [Link]
-
Corbel, V., et al. (2009). Evidence for inhibition of cholinesterases in insect and mammalian nervous systems by the insect repellent deet. BMC Biology. [Link]
Sources
Methodological & Application
One-Pot Synthesis of N-Ethyl-3-methylbenzamide: An Application & Protocol Guide
Abstract
The formation of the amide bond is a cornerstone reaction in organic synthesis, central to the development of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a detailed exploration of the one-pot synthesis of N-ethyl-3-methylbenzamide, a representative N,N-disubstituted amide, utilizing modern coupling reagents. We delve into the mechanistic principles of carboxylic acid activation, offer a comparative analysis of common coupling agents, and present a comprehensive, field-tested protocol designed for reproducibility and high yield. This document is intended for researchers, scientists, and drug development professionals seeking to implement efficient and robust amide synthesis methodologies.
Introduction: The Centrality of the Amide Bond
The amide functional group is one of the most prevalent linkages in bioactive molecules, most notably forming the backbone of peptides and proteins. Its synthesis, however, presents a kinetic challenge. The direct reaction between a carboxylic acid (3-methylbenzoic acid) and an amine (ethylamine) is an acid-base reaction that forms a stable ammonium carboxylate salt, which requires high temperatures to dehydrate into an amide. This is often impractical for complex molecules.
Modern synthetic chemistry circumvents this issue through the use of "coupling reagents." These reagents activate the carboxylic acid, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon highly susceptible to nucleophilic attack by the amine. This one-pot approach, where activation and coupling occur in the same reaction vessel, offers significant advantages in terms of operational simplicity, time efficiency, and often, yield.
Principles of Amide Bond Formation via Coupling Reagents
The fundamental strategy of all coupling reagents is the in-situ generation of a highly reactive acyl intermediate from the carboxylic acid. While numerous reagents exist, they primarily fall into a few major classes, each with a distinct mechanism of action.
Carbodiimides: The Classic Activators
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), are widely used due to their effectiveness and the water-solubility of their urea byproduct, which simplifies purification.[1] The reaction proceeds via an O-acylisourea intermediate.[2][3] This intermediate is highly reactive but can be prone to side reactions, including rearrangement to a stable N-acylurea or reaction with another carboxylic acid molecule to form an anhydride.[2][4]
To mitigate these side reactions and suppress potential racemization in chiral substrates, additives like N-hydroxybenzotriazole (HOBt) are frequently employed.[1] HOBt intercepts the O-acylisourea to form a more stable and selective HOBt-ester, which then cleanly reacts with the amine to form the desired amide.[5]
.dot
Caption: EDC/HOBt-mediated amide coupling mechanism.
Uronium/Aminium Salts: The High-Efficiency Activators
Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most efficient coupling agents developed.[6][7] They are often referred to as "third-generation" coupling reagents.[7] The reaction, which requires a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), proceeds through the formation of a highly reactive OAt-active ester.[5][6][8][9] The pyridine nitrogen atom in the HATU structure is believed to facilitate the reaction via a hydrogen-bonded transition state, leading to high coupling efficiencies and fast reaction rates.[6]
Coupling Reagent Selection Guide
The choice of coupling reagent is critical and depends on factors like substrate reactivity, cost, desired reaction conditions, and potential for side reactions.
| Reagent Class | Example(s) | Relative Cost | Byproduct Removal | Key Advantages | Key Disadvantages |
| Carbodiimide | EDC, DCC | Low | Aqueous wash (EDC); Filtration (DCC) | Cost-effective, widely available.[5] | Can lead to N-acylurea formation; risk of racemization without additives.[4] |
| Uronium/Aminium | HATU, HBTU | High | Aqueous wash | Very high efficiency, fast reactions, low racemization.[6][7] | High cost, potential sensitizer.[10] |
| Phosphonium | PyBOP, BOP | High | Aqueous wash | High efficiency, particularly for hindered substrates. | High cost, phosphine oxide byproducts can be difficult to remove. |
| Imidazolium | CDI | Low-Medium | Gaseous (CO₂) | Simple workup (byproducts are gaseous or water-soluble). | Lower reactivity than other classes, can be moisture sensitive. |
Detailed Experimental Protocol: Synthesis of this compound via EDC/HOBt Coupling
This protocol provides a reliable method for the gram-scale synthesis of the target compound.
Materials & Equipment
-
Starting Materials: 3-Methylbenzoic acid (1.0 eq), Ethylamine (70% solution in water, 1.2 eq), EDC·HCl (1.2 eq), HOBt hydrate (1.2 eq)
-
Solvent: Dichloromethane (DCM), Anhydrous
-
Workup Reagents: 1M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Equipment: Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, standard glassware.
Experimental Workflow
.dot
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- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Carbodiimide - Wikipedia [en.wikipedia.org]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]
Catalytic Synthesis of N-ethyl-3-methylbenzamide: An Application and Protocol Guide
Introduction: The Significance of N-ethyl-3-methylbenzamide and the Imperative for Greener Synthesis
This compound, a close structural analog of the widely used insect repellent N,N-diethyl-3-methylbenzamide (DEET), belongs to a class of compounds with significant biological and industrial relevance. The amide bond is a cornerstone of modern pharmaceuticals and agrochemicals, and its efficient construction is a paramount objective in organic synthesis.[1] Traditional methods for amide synthesis often rely on stoichiometric activating agents, such as carbodiimides or acid chlorides, which generate significant chemical waste and present process safety challenges.[2] The development of catalytic direct amidation methods, where a carboxylic acid and an amine are coupled with the extrusion of only water, represents a significant advancement in green and sustainable chemistry.[2]
This technical guide provides an in-depth overview of modern catalytic approaches for the synthesis of this compound from 3-methylbenzoic acid and ethylamine. We will explore the mechanistic underpinnings of various catalytic systems, offering field-proven insights into the rationale behind experimental design. Detailed, step-by-step protocols for selected methods are provided to enable researchers to implement these advanced techniques.
Core Catalytic Strategies for Amide Bond Formation
The direct condensation of a carboxylic acid and an amine is a thermodynamically challenging transformation due to the formation of a stable and unreactive ammonium carboxylate salt.[3] Catalytic methods overcome this hurdle by activating the carboxylic acid in situ, rendering it susceptible to nucleophilic attack by the amine. The primary catalytic strategies discussed herein are Lewis acid catalysis, specifically with boron and zirconium-based catalysts, and oxidative amidation using copper catalysis.
Boron-Based Catalysis: A Versatile Approach to Dehydrative Amidation
Boron-based catalysts, including boric acid, boronic acids, and borate esters, are highly effective for direct amide formation.[4][5][6] Their efficacy stems from their ability to act as Lewis acids, activating the carboxylic acid towards nucleophilic attack.
Mechanistic Rationale: The precise mechanism of boron-catalyzed amidation is a subject of ongoing research, but it is generally accepted to involve the formation of an acyloxyboron intermediate.[5] A proposed catalytic cycle for boronic acid catalysis involves the reaction of the boronic acid with the carboxylic acid to form a mono- or diacyloxyboronate species. This intermediate is more electrophilic than the parent carboxylic acid, facilitating the subsequent nucleophilic addition of the amine. The resulting tetrahedral intermediate then collapses to yield the amide and regenerate the boronic acid catalyst. Recent studies suggest that dimeric B-X-B motifs may be involved, providing a concerted activation of the carboxylic acid and delivery of the amine.
Workflow for Boron-Catalyzed Amidation
Caption: Proposed mechanism for boronic acid-catalyzed amidation.
Protocol 1: General Procedure for Boronic Acid-Catalyzed Synthesis of this compound
This protocol is a representative procedure adapted from established methods for the amidation of aromatic carboxylic acids.[6][7]
Materials:
-
3-Methylbenzoic acid
-
Ethylamine (as a solution in a suitable solvent, e.g., THF, or as a salt with subsequent basification)
-
3,5-Bis(trifluoromethyl)phenylboronic acid (catalyst)
-
Toluene or fluorobenzene (solvent)
-
Dean-Stark apparatus or molecular sieves (for water removal)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for reflux and work-up
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (or containing activated 4 Å molecular sieves), add 3-methylbenzoic acid (1.0 equiv), 3,5-bis(trifluoromethyl)phenylboronic acid (0.01-0.05 equiv), and the chosen solvent (e.g., toluene).
-
Add ethylamine (1.1-1.5 equiv) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS. The azeotropic removal of water using the Dean-Stark trap is crucial for driving the reaction to completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
If molecular sieves were used, filter the mixture.
-
Wash the organic phase with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Expert Insights: The choice of boronic acid catalyst is critical. Electron-deficient aromatic boronic acids, such as 3,5-bis(trifluoromethyl)phenylboronic acid, exhibit enhanced Lewis acidity and are often more active catalysts.[7] Efficient water removal is paramount for achieving high yields, as the reaction is an equilibrium process.
Zirconium-Based Catalysis: A Mild and Efficient Alternative
Group (IV) metal complexes, particularly those of zirconium, have emerged as powerful catalysts for direct amidation.[8] Zirconium(IV) chloride (ZrCl₄) is an inexpensive and effective catalyst for this transformation.[1][8]
Mechanistic Rationale: The mechanism of zirconium-catalyzed amidation is believed to involve the coordination of the carboxylic acid to the Lewis acidic zirconium center, enhancing the electrophilicity of the carbonyl carbon.[9] Kinetic studies suggest a first-order dependence on the catalyst concentration and a positive rate dependence on the amine concentration.[9] The amine then attacks the activated carbonyl group, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of water, facilitated by the zirconium complex, afford the amide product and regenerate the active catalyst.
Experimental Workflow for Zirconium-Catalyzed Synthesis
Caption: A typical experimental workflow for ZrCl₄-catalyzed amidation.
Protocol 2: Zirconium(IV) Chloride-Catalyzed Synthesis of this compound
This protocol is based on established procedures for ZrCl₄-catalyzed direct amidation.[1][8]
Materials:
-
3-Methylbenzoic acid
-
Ethylamine
-
Zirconium(IV) chloride (ZrCl₄)
-
Anhydrous toluene or THF (solvent)
-
Activated 4 Å molecular sieves
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard inert atmosphere glassware
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methylbenzoic acid (1.0 equiv), activated 4 Å molecular sieves, and anhydrous toluene.
-
Add ZrCl₄ (0.05-0.10 equiv) to the stirred suspension.
-
Add ethylamine (1.2 equiv) dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 70-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to yield the pure this compound.
Trustworthiness Note: The use of anhydrous conditions and an inert atmosphere is recommended as ZrCl₄ is moisture-sensitive. The molecular sieves act as a crucial water scavenger, driving the equilibrium towards product formation.
Copper-Catalyzed Oxidative Amidation: A Nontraditional Pathway
Copper-catalyzed oxidative amidation offers an alternative route, particularly when starting from precursors other than carboxylic acids and amines directly. A notable example is the coupling of a carboxylic acid with a formamide, which serves as the amine source.
Mechanistic Insights: The copper-catalyzed oxidative coupling of a carboxylic acid with a formamide is proposed to proceed through a radical mechanism. The reaction is typically initiated by an oxidant, such as tert-butyl hydroperoxide (TBHP), which facilitates the formation of a copper(III) species or a radical intermediate from the formamide. This reactive species then engages with the carboxylate to form the amide bond.
Protocol 3: Copper-Catalyzed Oxidative Synthesis of this compound
This protocol is adapted from a reported synthesis of N,N-diethyl-3-methylbenzamide using a copper-based metal-organic framework (MOF) catalyst.
Materials:
-
3-Methylbenzoic acid
-
N,N-diethylformamide (serves as both reactant and solvent)
-
Copper-based catalyst (e.g., bcmim-Cu MOF)
-
tert-Butyl hydroperoxide (TBHP, oxidant)
-
Standard laboratory glassware
Procedure:
-
In a reaction vessel, combine 3-methylbenzoic acid (1.0 equiv) and the copper catalyst.
-
Add an excess of N,N-diethylformamide.
-
Heat the mixture to the desired temperature (e.g., 100 °C).
-
Slowly add TBHP to the reaction mixture over a period of time.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture.
-
The excess formamide can be removed by distillation.
-
The catalyst can be recovered by filtration or centrifugation.
-
The residue can be purified by filtration through a short pad of silica gel or by column chromatography to yield the desired product.
Authoritative Grounding: This method provides a sustainable approach, especially with heterogeneous catalysts that can be recovered and reused. The use of a formamide as the amine source avoids the handling of volatile amines.
Quantitative Comparison of Catalytic Methods
| Catalytic System | Typical Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages |
| Boronic Acid | 1-5 | 80-110 | 12-24 | 70-95 | Broad substrate scope, commercially available catalysts. |
| Zirconium(IV) Chloride | 5-10 | 70-110 | 4-24 | 80-99 | High yields, relatively inexpensive catalyst.[8] |
| Copper/MOF | 1-5 | 100 | 1-3 | >90 | Heterogeneous, reusable catalyst, avoids volatile amines. |
Conclusion and Future Outlook
The catalytic synthesis of this compound has witnessed significant advancements, moving away from wasteful stoichiometric methods towards more sustainable and efficient catalytic processes. Boron and zirconium-based Lewis acid catalysis offer robust and high-yielding routes from carboxylic acids and amines, while copper-catalyzed oxidative amidation presents an innovative alternative. The choice of a specific method will depend on factors such as substrate availability, desired scale, and green chemistry considerations. Future research will likely focus on the development of even more active and selective catalysts, particularly heterogeneous systems that facilitate easy separation and recycling, further enhancing the industrial viability of these green amidation technologies.
References
- This reference is not available.
- Direct Amide Synthesis over Composite Magnetic Catalysts in a Continuous Flow Reactor. (2021).
-
Copper-catalyzed oxidative condensation of α-oxocarboxylic acids with formamides: synthesis of α-ketoamides. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. (2024). Royal Society of Chemistry. Available at: [Link]
-
Organoboron catalysis for direct amide/peptide bond formation. (2024). Royal Society of Chemistry. Available at: [Link]
-
Zirconium (IV) Chloride Catalyzed Amide Formation From Carboxylic Acid and Amine: ( S )- tert -Butyl 2-(Benzylcarbamoyl)Pyrrolidine-1-Carboxylate. (n.d.). ResearchGate. Available at: [Link]
-
Direct Catalytic Symmetrical, Unsymmetrical N,N-Dialkylation and Cyclization of Acylhydrazides Using Alcohols. (n.d.). ResearchGate. Available at: [Link]
-
Practical Synthesis of Amides via Copper/ABNO-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amines. (n.d.). ACS Publications. Available at: [Link]
- This reference is not available.
-
(S)-tert-Butyl 2-(Benzylcarbamoyl)pyrrolidine-1-carboxylate. (n.d.). Organic Syntheses. Available at: [Link]
-
Amidation of Aromatic Amine and Benzoic Acid Under Boric Acid Catalysis. (2021). ResearchGate. Available at: [Link]
- This reference is not available.
-
DNA-Compatible Copper-Catalyzed Oxidative Amidation of Aldehydes with Non-Nucleophilic Arylamines. (2020). PubMed. Available at: [Link]
-
MOF nanoparticles as heterogeneous catalysts for direct amide bond formations. (2022). Royal Society of Chemistry. Available at: [Link]
-
Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. (n.d.). Organic Syntheses. Available at: [Link]
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). Not Found.
- This reference is not available.
- This reference is not available.
- This reference is not available.
-
Mechanistic Elucidation of Zirconium-Catalyzed Direct Amidation. (n.d.). PubMed. Available at: [Link]
-
Catalytic Amidation. (n.d.). University College London. Available at: [Link]
-
Heterocyclic Boron Acid Catalyzed Dehydrative Amidation of Aliphatic/Aromatic Carboxylic Acids with Amines. (n.d.). ResearchGate. Available at: [Link]
- This reference is not available.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Catalytic Amidation [catalyticamidation.info]
- 3. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic Elucidation of Zirconium-Catalyzed Direct Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental protocol for N-ethyl-3-methylbenzamide synthesis in the lab
Abstract & Scope
This Application Note details a robust, scalable protocol for the synthesis of N-ethyl-3-methylbenzamide (CAS: 26819-07-8), a structural analog of the common insect repellent DEET (N,N-diethyl-3-methylbenzamide). While DEET is a disubstituted amide, the mono-ethyl derivative is frequently utilized in metabolic stability studies, structure-activity relationship (SAR) profiling, and as a reference standard in environmental toxicology.
The method described employs a two-step Nucleophilic Acyl Substitution pathway: activation of m-toluic acid to its acyl chloride followed by amidation with ethylamine. This route is selected for its high conversion efficiency (>90%) and operational reliability compared to direct coupling reagents (e.g., EDC/NHS), which can suffer from byproduct removal issues at larger scales.
Reaction Scheme & Mechanism
The synthesis proceeds via the formation of a reactive intermediate, 3-methylbenzoyl chloride, which undergoes rapid aminolysis.
Step 1: Activation
Step 2: Amidation
Mechanistic Insight
The reaction is driven by the conversion of the poor leaving group (-OH) of the carboxylic acid into an excellent leaving group (-Cl). In the second step, the nucleophilic nitrogen of ethylamine attacks the electrophilic carbonyl carbon. The addition of a non-nucleophilic base (Triethylamine) is critical to scavenge the liberated HCl, driving the equilibrium forward and preventing the protonation of the ethylamine reactant.
Experimental Workflow Diagram
The following flowchart outlines the critical path from raw materials to isolated product.
Figure 1: Step-by-step experimental workflow for the synthesis of this compound.
Materials & Equipment
Reagents
| Reagent | Purity | Role | Hazard Note |
| 3-Methylbenzoic acid | >98% | Substrate | Irritant |
| Thionyl Chloride | >99% | Chlorinating Agent | Corrosive, Toxic |
| Ethylamine | 2.0M in THF | Nucleophile | Flammable, Corrosive |
| Triethylamine (TEA) | >99% | Acid Scavenger | Flammable, Corrosive |
| Dichloromethane (DCM) | Anhydrous | Solvent | Volatile, Carcinogen susp. |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser with CaCl₂ drying tube or N₂ line
-
Addition funnel (pressure-equalizing)[1]
-
Rotary evaporator[2]
-
Magnetic stirrer/hotplate
-
Ice-water bath
Detailed Protocol
Phase 1: Synthesis of 3-Methylbenzoyl Chloride
Note: Perform all operations in a functioning fume hood due to SO₂ and HCl evolution.
-
Setup: Charge a dry 100 mL round-bottom flask with 3-methylbenzoic acid (5.0 g, 36.7 mmol).
-
Addition: Add Thionyl Chloride (8.0 mL, ~110 mmol) carefully. A large excess is used to drive kinetics and serve as solvent.
-
Reaction: Attach a reflux condenser. Heat the mixture to gentle reflux (75-80°C oil bath) for 2 hours. The solution should become clear and cease gas evolution.
-
Isolation: Cool to room temperature. Connect the flask to a rotary evaporator. Remove excess thionyl chloride under reduced pressure.
-
Critical Check: Add 10 mL of dry toluene and re-evaporate to azeotropically remove trace thionyl chloride. This prevents side reactions in the next step.
-
Result: A yellow/brown oil (Crude Acid Chloride). Use immediately.
-
Phase 2: Amidation to this compound
-
Preparation of Amine Solution: In a separate 250 mL flask, combine Ethylamine (22 mL of 2.0M solution in THF, 44 mmol) and Triethylamine (6.1 mL, 44 mmol) in DCM (50 mL).
-
Cooling: Place the amine flask in an ice-water bath (0°C) and stir.
-
Addition: Dissolve the crude acid chloride (from Phase 1) in 20 mL of dry DCM. Transfer this solution to an addition funnel. Add dropwise to the cold amine solution over 20 minutes.
-
Observation: White smoke (amine salts) may form; the solution will become cloudy.
-
-
Completion: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.
-
Validation: Check by TLC (Silica, 30% EtOAc/Hexanes). The starting acid chloride (converted to methyl ester if quenched with methanol for TLC) should be absent.
-
Phase 3: Workup & Purification
-
Quench: Pour the reaction mixture into a separatory funnel containing 50 mL of water. Shake vigorously.
-
Washing Sequence:
-
Wash 1 (Acidic): 30 mL of 1M HCl. (Removes unreacted ethylamine and TEA).
-
Wash 2 (Basic): 30 mL of Saturated NaHCO₃. (Removes unreacted m-toluic acid).
-
Wash 3 (Neutral): 30 mL of Brine (Saturated NaCl).
-
-
Drying: Collect the organic (DCM) layer, dry over anhydrous MgSO₄ for 10 minutes, and filter.
-
Concentration: Evaporate the solvent on a rotary evaporator to yield the crude product.
-
Purification:
-
Scenario A (Solid): If the residue solidifies, recrystallize from a hot mixture of Hexanes/Ethyl Acetate (4:1).
-
Scenario B (Oil): If the residue is an oil (common due to supercooling), purify via short-path vacuum distillation or silica gel column chromatography (Eluent: 20% EtOAc in Hexanes).
-
Characterization & Expected Data
| Parameter | Expected Value | Notes |
| Physical State | Off-white solid or viscous oil | Low melting point solid (approx. 40-50°C) |
| Yield | 85% - 95% | Loss primarily during workup washes |
| Diagnostic triplet (ethyl CH | ||
| IR Spectrum | 3300 cm | Distinct from ester or acid chloride C=O |
Troubleshooting Guide
-
Low Yield: Ensure the acid chloride formation is complete. Residual water in the amine solvent can hydrolyze the acid chloride back to the carboxylic acid. Use anhydrous DCM.
-
Impurity (Starting Material): If m-toluic acid persists, the NaHCO₃ wash was insufficient. Repeat the basic wash or increase pH to >10 during workup.
-
Coloration: A dark brown crude product indicates oxidation or overheating during the acid chloride step. Distillation or a charcoal filtration step during recrystallization will remove color bodies.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93103, this compound. Retrieved from [Link]
-
Wang, Z. (2010). Schotten–Baumann Reaction. In: Comprehensive Organic Name Reactions and Reagents. Wiley. Retrieved from [Link]
- Pavia, D. L., et al. (2014).Synthesis of N,N-Diethyl-m-toluamide (DEET). A Small Scale Approach to Organic Laboratory Techniques. Cengage Learning.
Sources
Analytical Techniques for the Quantification of N-Ethyl-3-methylbenzamide
Content Type: Application Note & Technical Protocol Document ID: AN-ETMB-2025-01 Target Audience: Analytical Chemists, DMPK Scientists, and QC Specialists.
Executive Summary
N-ethyl-3-methylbenzamide (CAS: 26819-07-8), also known as N-ethyl-m-toluamide, is a critical analyte in the development and safety monitoring of insect repellents. It serves two distinct roles in analytical chemistry:
-
Impurity Profiling: It is a primary manufacturing impurity and degradation product of N,N-Diethyl-m-toluamide (DEET).
-
Metabolic Analysis: It is a Phase I metabolite formed via N-dealkylation in mammalian systems.
This guide provides high-precision protocols for quantifying this compound using LC-MS/MS (Bioanalysis) and GC-MS (Product QC), ensuring compliance with ICH M10 and FDA Bioanalytical Method Validation guidelines.
Physicochemical Profile & Analytical Challenges
Understanding the molecule's behavior is prerequisite to method design. This compound is less lipophilic than its parent compound, DEET, affecting retention times and extraction efficiencies.
| Property | Value | Analytical Implication |
| Molecular Weight | 163.22 g/mol | Precursor ion |
| LogP | ~2.4 | Slightly more polar than DEET (LogP ~2.7). Elutes before DEET in Reversed-Phase LC. |
| pKa | ~15.5 (Amide) | Neutral at physiological pH; requires acidic mobile phase for protonation in ESI. |
| Solubility | Methanol, Acetonitrile, Chloroform | Compatible with standard organic extraction solvents (MTBE, Ethyl Acetate). |
| Boiling Point | 292°C | Suitable for GC analysis but requires high final oven temperatures. |
Pathway Context: Formation & Degradation
The following diagram illustrates the structural relationship between DEET and this compound, highlighting the N-deethylation pathway relevant to both metabolism and environmental degradation.
Figure 1: N-dealkylation pathway. The target analyte (Red) is the intermediate between the parent DEET and the fully dealkylated primary amide.
Method A: LC-MS/MS for Biological Matrices (Plasma/Urine)
Application: Pharmacokinetic (PK) studies, Toxicology, and Environmental Exposure Monitoring. Sensitivity Target: 0.5 – 1.0 ng/mL.
Principle
Biological samples require rigorous cleanup to remove phospholipids and proteins. We utilize Solid Phase Extraction (SPE) followed by Reversed-Phase HPLC coupled with a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Reagents & Materials[1][2]
-
Internal Standard (IS): DEET-d6 or this compound-d3 (Custom synthesis recommended). Note: If deuterated analog is unavailable, Lidocaine-d10 can serve as a surrogate due to similar retention characteristics.
-
SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) cartridges (e.g., Oasis HLB, 30 mg).
-
Mobile Phases:
-
A: 0.1% Formic Acid in Water (LC-MS Grade).
-
B: 0.1% Formic Acid in Acetonitrile.
-
Sample Preparation Protocol (Step-by-Step)
-
Aliquot: Transfer 200 µL of plasma/urine into a 1.5 mL centrifuge tube.
-
IS Addition: Add 20 µL of Internal Standard working solution (100 ng/mL). Vortex for 10 sec.
-
Pre-treatment: Add 200 µL of 4% Phosphoric Acid (
) to disrupt protein binding and ionize the analyte. -
SPE Loading:
-
Condition: 1 mL Methanol followed by 1 mL Water.
-
Load: Apply pre-treated sample (~420 µL).
-
Wash: 1 mL 5% Methanol in Water (Removes salts/proteins).
-
Elute: 1 mL Methanol.
-
-
Reconstitution: Evaporate eluate under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase (80:20 A:B).
LC-MS/MS Parameters[3]
-
Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters BEH C18).
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: Linear ramp to 90% B
-
3.0-4.0 min: Hold 90% B
-
4.1 min: Re-equilibrate to 10% B
-
-
Mass Spectrometry (ESI+):
-
Source Temp: 500°C
-
Capillary Voltage: 3.0 kV
-
MRM Transitions Table:
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Dwell (ms) |
| This compound | 164.1 | 119.1 (Quant) | 30 | 22 | 50 |
| 164.1 | 91.1 (Qual) | 30 | 35 | 50 | |
| DEET (Parent) | 192.1 | 119.1 | 35 | 20 | 50 |
| IS (DEET-d6) | 198.1 | 125.1 | 35 | 20 | 50 |
Expert Insight: The transition 164.1
Method B: GC-MS for Impurity Profiling (Raw Material/Formulation)
Application: Quality Control (QC) of technical grade DEET; Stability testing. Limit of Quantitation (LOQ): 0.05% w/w (relative to main peak).
Principle
Gas Chromatography with Electron Impact (EI) ionization provides excellent structural confirmation. This compound is volatile and does not require derivatization.
Protocol
-
Sample Dilution: Dissolve 50 mg of technical DEET sample in 50 mL of Ethyl Acetate (1 mg/mL).
-
Standard Prep: Prepare this compound standards at 0.5, 1, 5, 10, and 50 µg/mL in Ethyl Acetate.
-
Injection: 1 µL, Split ratio 10:1 (to avoid saturation of the parent peak).
GC-MS Parameters[4][5][6][7]
-
System: Agilent 7890/5977 or equivalent.
-
Column: DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet Temp: 250°C.
-
Oven Program:
-
Initial: 60°C (Hold 1 min)
-
Ramp 1: 20°C/min to 150°C
-
Ramp 2: 10°C/min to 280°C (Hold 3 min)
-
-
MS Source (EI): 230°C, 70 eV.
-
SIM Mode (Selected Ion Monitoring):
-
Target: m/z 163 (Molecular Ion), 119 (Base Peak), 91 (Tropylium ion).
-
Note: DEET will elute later; monitor m/z 191, 119, 91 for the parent.
-
Analytical Workflow Visualization
The following diagram details the decision matrix for selecting the appropriate extraction and detection method based on sample matrix.
Figure 2: Analytical decision tree for this compound quantification.
Validation & Troubleshooting (Senior Scientist Notes)
Matrix Effects (LC-MS)
In urine analysis, ion suppression at the retention time of this compound (approx 2.5 min) is common.
-
Solution: If IS recovery drops below 80%, switch from Protein Precipitation to SPE. The HLB wash step (5% Methanol) is critical to remove salts that cause suppression.
Isomer Separation
This compound has structural isomers (e.g., N,N,4-trimethylbenzamide).
-
Check: In GC-MS, ensure the retention time is distinct. The meta-substitution pattern (3-methyl) usually elutes slightly before para and after ortho isomers on a DB-5 column.
Carryover
Because DEET is often present at concentrations 1000x higher than the metabolite/impurity:
-
Protocol: Always inject a blank solvent sample after the highest calibration standard.
-
Needle Wash: Use a strong needle wash (50:50 Methanol:Isopropanol) to remove lipophilic residues.
References
-
Kuklenyik, P., et al. (2013). "Quantification of DEET and neonicotinoid pesticide biomarkers in human urine by online solid-phase extraction high-performance liquid chromatography-tandem mass spectrometry.
-
Centers for Disease Control and Prevention (CDC). "Biomonitoring Summary: DEET (N,N-Diethyl-meta-toluamide)."
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 93103, this compound."
-
Environmental Protection Agency (EPA). "Reregistration Eligibility Decision (RED) for DEET." (Contains impurity profiling requirements).
Application Note: Mechanistic Profiling & Bioactivity Assessment of N-Ethyl-3-methylbenzamide in Entomological Research
Executive Summary
N-ethyl-3-methylbenzamide (also known as N-ethyl-m-toluamide or N-ET) is the mono-ethyl analog and primary metabolite of the gold-standard repellent DEET (N,N-diethyl-3-methylbenzamide). While DEET remains the most widely used insect repellent globally, this compound serves a critical role in entomological research as a mechanistic probe .
It is primarily utilized in two high-value research applications:
-
Structure-Activity Relationship (SAR) Studies: Defining the specific steric and electronic requirements of the amide moiety for odorant receptor (OR) inhibition in vectors like Aedes aegypti and Anopheles gambiae.
-
Metabolic Resistance Profiling: Serving as a biomarker for Cytochrome P450-mediated detoxification. The conversion of DEET to N-ET via N-dealkylation is a primary clearance pathway in both mammals and resistant insect strains.
This guide provides standardized protocols for utilizing this compound to validate repellent efficacy and quantify metabolic detoxification rates.
Chemical Profile & Properties[1][2][3][4]
| Property | Specification |
| IUPAC Name | This compound |
| Common Synonyms | N-ethyl-m-toluamide; Mono-ethyl DEET |
| CAS Number | 26819-07-8 |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| LogP (Octanol/Water) | ~2.1 (Lower lipophilicity than DEET's ~2.5) |
| Role | DEET Metabolite, SAR Analog |
Application I: Structure-Activity Relationship (SAR) Bioassays
Context
The efficacy of DEET relies heavily on the N,N-diethyl moiety. Replacing this with a mono-ethyl group (this compound) significantly alters the spatial occupancy at the mosquito Odorant Receptor (specifically the AaegOR co-receptor complex). This compound is used as a negative control or comparator to quantify the "rejection threshold" of the insect.
Protocol: Comparative Repellency via Y-Tube Olfactometer
Objective: Quantify the reduction in Spatial Repellency Index (SRI) of this compound relative to DEET.
Materials
-
Test Organisms: Aedes aegypti (Rockefeller strain), female, 5–7 days post-emergence, starved for 12 hours.
-
Olfactometer: Glass Y-tube (Stem: 20 cm, Arms: 15 cm, ID: 2.5 cm).
-
Airflow: Humidified, carbon-filtered air at 250 mL/min per arm.
-
Stimulus: 10% sucrose solution (attractant) + Test Compound (DEET or N-ET).
Workflow
-
Preparation: Dilute this compound and DEET in ethanol to create a logarithmic concentration series (0.1%, 1.0%, 10.0%).
-
Application: Apply 20 µL of the test solution to a filter paper strip (1 cm x 1 cm). Allow solvent evaporation (2 min).
-
Setup:
-
Arm A (Control): Filter paper with solvent only.
-
Arm B (Treatment): Filter paper with this compound.
-
-
Acclimation: Introduce 20 mosquitoes into the release chamber; allow 5 minutes acclimation.
-
Trial: Open valves. Record mosquito position after 1, 3, and 5 minutes.
-
Calculation:
Where = insects in control arm, = insects in treatment arm.
Expected Results
This compound typically exhibits a lower SRI and shorter duration of protection compared to DEET, confirming the necessity of the second ethyl group for maximal receptor antagonism.
Application II: Metabolic Fate & Resistance Monitoring (LC-MS/MS)
Context
Insecticide resistance often involves the upregulation of Cytochrome P450 enzymes (e.g., CYP9J32 in Aedes).[1] These enzymes metabolize xenobiotics to render them hydrophilic for excretion. The N-dealkylation of DEET into this compound is the rate-limiting step in this detoxification process. Quantifying the formation of this metabolite in microsomes is the standard method for assessing metabolic resistance.
Protocol: Microsomal Stability Assay
Objective: Determine the intrinsic clearance (
Materials
-
Enzyme Source: Isolated microsomes from mosquito abdomens (susceptible vs. resistant strains).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Analysis: LC-MS/MS (Triple Quadrupole).
Step-by-Step Workflow
-
Incubation Mix:
-
Phosphate Buffer (100 mM, pH 7.4): 440 µL
-
Microsomal Protein: 0.5 mg/mL final conc.
-
Substrate (DEET): 1 µM final conc.
-
-
Initiation: Pre-incubate at 30°C for 5 min. Start reaction by adding 50 µL NADPH regenerating system.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., d3-DEET).
-
Preparation: Centrifuge at 4,000 rpm for 10 min. Inject supernatant into LC-MS/MS.
LC-MS/MS Parameters (Quantification of this compound)
-
Column: C18 Reverse Phase (Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
MRM Transitions:
-
Quantifier:
164.1 119.1 (Loss of ethylamine group) -
Qualifier:
164.1 91.1 (Tropylium ion)
-
Visualizations
Figure 1: Metabolic Pathway of DEET in Insects
This diagram illustrates the P450-mediated N-dealkylation pathway where this compound is the primary product.
Caption: Figure 1: The primary detoxification pathway of DEET in vectors involves sequential N-dealkylation to this compound.
Figure 2: Comparative Repellency Logic (SAR)
Visualizing why the mono-ethyl analog (N-ET) is less effective than the di-ethyl parent (DEET).
Caption: Figure 2: SAR comparison showing how the loss of one ethyl group in this compound compromises receptor antagonism.
References
-
Swale, D. R., & Bloomquist, J. R. (2019). Insecticide Resistance: Mechanisms and Management. In Medical and Veterinary Entomology. Academic Press. Link
-
Stanczyk, N. M., et al. (2010). "Behavioral insensitivity to DEET in Aedes aegypti is a genetically determined trait residing in changes in sensilla function." Proceedings of the National Academy of Sciences, 107(19), 8575-8580. Link
-
Syed, Z., & Leal, W. S. (2008). "Mosquitoes smell and avoid the insect repellent DEET." Proceedings of the National Academy of Sciences, 105(36), 13598-13603. Link
-
U.S. EPA.[2] (1998). Reregistration Eligibility Decision (RED): DEET.[2] EPA 738-R-98-010. (Defines N-ethyl-m-toluamide as primary metabolite). Link
-
Taylor, B., et al. (2014). "Determination of DEET and its metabolites in human urine by LC-MS/MS." Journal of Chromatography B, 969, 218-224. (Source for LC-MS transitions). Link
Sources
Application Note & Protocols: Formulating N-ethyl-3-methylbenzamide for Controlled Release Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of N-ethyl-3-methylbenzamide, a compound with limited aqueous solubility, for controlled release applications. We will explore the scientific rationale behind selecting appropriate formulation strategies, focusing on two robust methods: Hot-Melt Extrusion (HME) for creating amorphous solid dispersions and nanoencapsulation within biocompatible polymers via antisolvent precipitation. This guide offers detailed, step-by-step protocols for formulation, characterization, and in vitro release testing, designed to ensure scientific integrity and reproducibility.
Introduction: The Formulation Challenge of this compound
This compound is a small molecule of interest in various research fields. A significant hurdle in its preclinical and clinical evaluation is its inherent physicochemical properties, which can limit its bioavailability and therapeutic efficacy. Controlled release formulations offer a strategic advantage by maintaining consistent plasma concentrations over an extended period, which can improve therapeutic outcomes, enhance patient compliance by reducing dosing frequency, and minimize potential side effects associated with high peak plasma concentrations.
The primary challenge in formulating this compound lies in its predicted poor water solubility. This characteristic necessitates advanced formulation techniques that can enhance its dissolution rate and provide a mechanism for sustained release. This application note details two distinct, industrially relevant approaches to address this challenge.
Physicochemical Properties of this compound
A thorough understanding of the Active Pharmaceutical Ingredient (API) is the cornerstone of rational formulation design. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | [1][2] |
| Molecular Weight | 163.22 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 26819-07-8 | [1] |
| LogP (Octanol/Water) | ~1.32 - 2.5 | [2][3] |
| Predicted Water Solubility | Low (log₁₀WS of related N-ethyl-N-methyl-benzamide is -2.03) | [4] |
The LogP value indicates a lipophilic nature, suggesting that dissolution in aqueous media will be the rate-limiting step for absorption. Therefore, formulation strategies must focus on enhancing solubility and controlling the subsequent release.
Formulation Strategy A: Amorphous Solid Dispersion via Hot-Melt Extrusion (HME)
Scientific Rationale
Hot-Melt Extrusion is a powerful, solvent-free technology for producing amorphous solid dispersions (ASDs).[5] The core principle involves dispersing the crystalline drug at a molecular level within a hydrophilic or amphiphilic polymer matrix. This transition from a stable crystalline state to a high-energy amorphous state circumvents the lattice energy that must be overcome during dissolution, leading to a significant increase in the drug's apparent solubility and dissolution rate. For controlled release, polymers can be selected that not only form a stable amorphous dispersion but also swell or erode at a predictable rate, thereby governing the release of the drug.[6][7]
We select a combination of a solubilizing polymer (e.g., Soluplus®) and a release-retarding polymer (e.g., Kollidon® SR) to achieve both enhanced solubility and sustained release.
Protocol 1: HME Formulation of this compound
Objective: To prepare a 20% w/w drug-loaded solid dispersion extrudate with controlled release properties.
Materials & Equipment:
-
This compound (API)
-
Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer)
-
Kollidon® SR (polyvinyl acetate and povidone)
-
Twin-screw extruder with a temperature-controlled barrel
-
Pelletizer or milling equipment
-
Differential Scanning Calorimeter (DSC)
Experimental Workflow:
Caption: Workflow for Controlled Release Amorphous Solid Dispersion (CRASD) production.
Procedure:
-
Blending: Accurately weigh this compound, Soluplus®, and Kollidon® SR in a 20:40:40 ratio. Blend geometrically in a V-blender for 15 minutes to ensure homogeneity.
-
Extruder Setup: Set up the twin-screw extruder with a die of desired diameter (e.g., 2 mm). Establish a temperature profile across the barrel zones. A typical profile might be 80°C (feeding) to 150°C (metering/die). The temperature should be above the glass transition of the polymers but well below the degradation temperature of the API.
-
Extrusion: Calibrate the feeder to deliver the blend at a constant rate (e.g., 1 kg/h ). Set the screw speed (e.g., 100 RPM). Collect the molten extrudate onto a cooling conveyor belt.
-
Downstream Processing: Once cooled and solidified, process the extrudate. This can be done by pelletizing the strands or milling the extrudate to a consistent particle size.
-
Characterization: Analyze the milled extrudate using DSC. The absence of the drug's characteristic melting peak indicates the formation of an amorphous dispersion.
Formulation Strategy B: Polymeric Nanoparticle Encapsulation
Scientific Rationale
Nanoencapsulation involves entrapping the API within a polymeric nanocarrier. This strategy is highly effective for hydrophobic compounds.[8] Biocompatible and biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA), are frequently used as they are well-tolerated and can be engineered to degrade at a specific rate, thus controlling drug release.[9] The release mechanism is typically a combination of diffusion of the drug through the polymer matrix and erosion of the matrix itself.[10] The antisolvent precipitation method is a straightforward and scalable technique to produce these nanoparticles. It works by dissolving the polymer and the hydrophobic drug in a water-miscible organic solvent and then rapidly introducing this solution into an aqueous phase (the antisolvent), causing the polymer and drug to co-precipitate into nanoparticles.[11]
Protocol 2: PLGA Nanoparticle Formulation
Objective: To encapsulate this compound in PLGA nanoparticles with high encapsulation efficiency.
Materials & Equipment:
-
This compound (API)
-
PLGA (50:50 lactide:glycolide ratio)
-
Acetone (organic solvent)
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in deionized water, as a stabilizer)
-
Magnetic stirrer
-
High-speed centrifuge
-
Lyophilizer (for long-term storage)
Experimental Workflow:
Caption: Workflow for Nanoparticle Formulation via Antisolvent Precipitation.
Procedure:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 25 mg of this compound in 5 mL of acetone.
-
Aqueous Phase Preparation: Prepare 25 mL of a 1% w/v PVA solution in deionized water in a beaker. Stir vigorously with a magnetic stirrer.
-
Nanoprecipitation: Using a syringe, inject the organic phase into the stirring aqueous phase at a constant rate. A milky white suspension should form immediately.
-
Solvent Evaporation: Leave the suspension stirring in a fume hood overnight to allow for the complete evaporation of acetone.
-
Purification: Transfer the nanoparticle suspension to centrifuge tubes. Centrifuge at high speed (e.g., 15,000 x g) for 30 minutes.[11]
-
Washing: Discard the supernatant, which contains unencapsulated drug and PVA. Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step twice more to ensure purity.[11]
-
Final Product: The final pellet can be resuspended in a buffer for immediate use or lyophilized for long-term stability.
Protocol 3: Determination of Encapsulation Efficiency (EE%)
-
After the first centrifugation step (Protocol 2, Step 5), carefully collect the supernatant.
-
Accurately weigh the lyophilized nanoparticle powder.
-
Dissolve a known mass of the nanoparticles in a suitable solvent (e.g., acetonitrile) to break the particles and release the drug.
-
Quantify the amount of this compound in both the supernatant and the dissolved nanoparticles using a validated HPLC method.
-
Calculate EE% using the formula: EE% = (Mass of Drug in Nanoparticles / Initial Mass of Drug Used) x 100
In Vitro Release Testing
Scientific Rationale
In vitro release testing is a critical quality control tool and a surrogate for predicting in vivo performance.[12] The goal is to measure the rate and extent of drug release from the formulation under standardized laboratory conditions that simulate the physiological environment. The USP Apparatus 2 (Paddle Apparatus) is a robust and widely used method for solid oral dosage forms and is suitable for evaluating our HME-based formulation.[13][14] The test conditions, such as pH of the medium, temperature, and agitation rate, are chosen to be physiologically relevant and must be kept consistent as per ICH guidelines.[15]
Protocol 4: Dissolution Testing using USP Apparatus 2
Objective: To determine the in vitro release profile of this compound from the prepared controlled release formulations.
Materials & Equipment:
-
USP-compliant Dissolution Testing Station (Apparatus 2)
-
Phosphate buffer solution (pH 6.8)
-
HPLC or UV-Vis Spectrophotometer for analysis
-
Syringes and filters (e.g., 0.45 µm PVDF)
Experimental Setup:
Caption: Schematic of the In Vitro Release Testing Setup.
Procedure:
-
Medium Preparation: Prepare 900 mL of phosphate buffer (pH 6.8) for each dissolution vessel. De-aerate the medium and equilibrate it to 37 ± 0.5 °C.
-
System Setup: Set the paddle speed to 75 RPM.
-
Sample Introduction: Accurately weigh an amount of the formulation (e.g., milled extrudate or nanoparticles) containing a known quantity of this compound and introduce it into the dissolution vessel.
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 5 mL) from a zone midway between the paddle and the surface of the medium.
-
Sample Processing: Immediately filter the sample through a 0.45 µm syringe filter to prevent undissolved particles from interfering with the analysis.
-
Analysis: Determine the concentration of this compound in each filtered sample using a validated analytical method.
-
Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the volume removed during sampling if necessary.
Data Presentation
Quantitative data from the formulation and release studies should be clearly tabulated for comparison and interpretation.
Table 1: Example Formulation Compositions
| Formulation ID | Strategy | API (%) | Polymer 1 (%) | Polymer 2 (%) |
|---|---|---|---|---|
| F1-HME | HME | 20 | Soluplus® (40) | Kollidon® SR (40) |
| F2-NP | Nanoparticle | 20 | PLGA (80) | N/A |
Table 2: Example In Vitro Release Data
| Time (hours) | F1-HME Cumulative Release (%) | F2-NP Cumulative Release (%) |
|---|---|---|
| 1 | 15.2 | 25.8 |
| 4 | 40.5 | 55.1 |
| 8 | 65.8 | 78.3 |
| 12 | 82.1 | 90.5 |
| 24 | 95.3 | 98.2 |
Conclusion
The protocols detailed in this application note provide a robust framework for the development and evaluation of controlled release formulations for this compound. By leveraging advanced techniques such as Hot-Melt Extrusion and polymeric nanoencapsulation, the solubility and release profile of this challenging compound can be effectively modulated. The causality-driven approach to selecting excipients and process parameters, combined with rigorous characterization and compendial in vitro release testing, establishes a self-validating system for generating reliable and reproducible data essential for advancing drug development programs.
References
-
National Center for Biotechnology Information. "N-Ethyl-3-toluamide" PubChem Compound Summary for CID 93103. [Link]
-
Stenutz, R. This compound. [Link]
-
NCERT. Amines. [Link]
-
Cheméo. Chemical Properties of N-Ethyl-N-methyl-benzamide. [Link]
-
Ascendia Pharmaceuticals. Controlled Release Formulation. [Link]
-
National Center for Biotechnology Information. "N-Ethyl-N-methyl-benzamide" PubChem Compound Summary for CID 527045. [Link]
-
MDPI. Fast-Dissolving Solid Dispersions for the Controlled Release of Poorly Watersoluble Drugs. [Link]
-
National Center for Biotechnology Information. Biocompatible Polymer Nanoparticles for Drug Delivery Applications. [Link]
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Pharmaceutical Technology. Selecting Excipients for Controlled Release. [Link]
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National Center for Biotechnology Information. In vitro release testing method development for long-acting injectable suspensions. [Link]
-
ResearchGate. Formulation strategies for poorly soluble drugs. [Link]
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ResearchGate. Nanoencapsulation of hydrophobic and low-soluble food bioactive compounds. [Link]
-
National Center for Biotechnology Information. Nanoencapsulation of Promising Bioactive Compounds to Improve Their Absorption, Stability, Functionality. [Link]
-
USP. In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. [Link]
-
MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances. [Link]
-
National Center for Biotechnology Information. Controlled Delivery Formulations. [Link]
-
Colorcon. What Are Excipients? 9 Common Examples. [Link]
-
ICH. Evaluation and Recommendation of Pharmacopoeial Texts for Use in the ICH Regions on Dissolution Test. [Link]
-
FDA. Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]
-
American Pharmaceutical Review. Controlled Release Excipients. [Link]
-
MDPI. Biocompatible Polymers for 3D-Printed Drug Delivery. [Link]
-
JoVE. Encapsulation Of Hydrophobic & Hydrophilic Compounds In Polymeric Nanoparticles. [Link]
-
Raytor. Unlocking Pharmaceutical Drug Properties Through Vitro Release Tests. [Link]
-
National Center for Biotechnology Information. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs. [Link]
-
USP-NF. In Vitro Release Test Methods for Parenteral Drug Preparations. [Link]
- Google Patents. Controlled release by extrusion of solid amorphous dispersions of drugs.
-
European Medicines Agency. ICH guideline Q4B annex 7 (R2) on dissolution test. [Link]
-
ResearchGate. Biocompatible Polymers and Processing Techniques in Drug Delivery. [Link]
-
Vici Health Sciences. How Are Controlled-Release Products Administered?. [Link]
-
Purdue e-Pubs. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs. [Link]
-
FutForm. Standardized protocols for the formulation of nanoparticles. [Link]
-
ResearchGate. In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. [Link]
-
YouTube. How Are Biocompatible Polymers Used In Drug Delivery?. [Link]
-
ECA Academy. ICH Q4B - Annex 7(R2) on "Dissolution Testing" becomes binding in the USA too. [Link]
-
The Pharma Innovation. Controlled Release Drug Delivery Systems. [Link]
-
In-Pharma Technologist. Solid Dispersions: Improved Solubility and Sustained Release. [Link]
-
PubMed. Development of controlled release amorphous solid dispersions. [Link]
-
MedCrave. Solid dispersions: A technology for improving bioavailability. [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
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N-ethyl-3-methylbenzamide as a solvent in metal-organic framework (MOF) synthesis
Application Note: Green Solvothermal Synthesis of Metal-Organic Frameworks Using N,N-Diethyl-3-methylbenzamide (DEET)
Technical Note on Nomenclature: The specific chemical N-ethyl-3-methylbenzamide (CAS: 26819-07-8) is a mono-ethyl metabolite of the common insect repellent N,N-diethyl-3-methylbenzamide (DEET, CAS: 134-62-3).[1][2] While the mono-ethyl variant exists as a degradation product, the primary solvent utilized in literature for Metal-Organic Framework (MOF) synthesis—serving as a greener, phase-directing alternative to N,N-diethylformamide (DEF)—is DEET .[1][2] This guide focuses on the application of DEET, correcting the likely nomenclature oversight while addressing the core scientific intent of replacing toxic amide solvents.
Part 1: Executive Summary & Scientific Rationale
The Challenge: Standard MOF synthesis relies heavily on polar aprotic amide solvents like N,N-Dimethylformamide (DMF) and N,N-Diethylformamide (DEF) .[1][2][3][4] While effective at solubilizing metal salts and organic linkers, these solvents pose significant risks:
-
Toxicity: Both are potent hepatotoxins and reproductive hazards (Repr. 1B).
-
Regulatory Pressure: REACH and other agencies have flagged them as Substances of Very High Concern (SVHC).
-
Product Contamination: Residual solvent in MOF pores can be difficult to remove, limiting biological or catalytic applications.[4]
The Solution: N,N-Diethyl-3-methylbenzamide (DEET) DEET is structurally analogous to DEF but includes a bulky 3-methylphenyl group attached to the carbonyl carbon.[1][2] This structural modification confers two distinct advantages:
-
Safety Profile: As a topical insect repellent applied directly to human skin, DEET has a well-established safety record compared to industrial solvents.
-
Phase-Directing Capability: The steric bulk of the benzamide group prevents the formation of dense, interpenetrated phases in certain MOF systems, stabilizing highly porous structures (e.g., preventing MOF-5 to Zn-BDC interpenetration or directing MOF-519 formation).[1][2]
Part 2: Mechanism of Action
The utility of DEET in MOF synthesis stems from its ability to mimic the coordination chemistry of DEF while altering the kinetics of crystallization.
-
Solvent Hydrolysis & Base Generation: Like DMF/DEF, DEET is an amide. Under solvothermal conditions, amides can slowly hydrolyze to release amines (in this case, diethylamine), which deprotonate the carboxylic acid linkers (e.g., terephthalic acid), driving the coordination with metal nodes.
-
Steric Templating: The 3-methylphenyl moiety is significantly larger than the hydrogen atom in DEF.[1][2] When DEET molecules fill the pores of the growing crystal lattice, their bulk prevents the formation of narrow-pore or interpenetrated networks, effectively "templating" larger pore channels.
Comparative Physicochemical Properties
| Property | N,N-Diethylformamide (DEF) | N,N-Diethyl-3-methylbenzamide (DEET) | Impact on Synthesis |
| Structure | H-CO-N(Et)₂ | (3-Me-Ph)-CO-N(Et)₂ | DEET provides steric bulk/templating.[1][2] |
| Boiling Point | 176 °C | 288 °C | DEET allows higher temperature reactions at lower pressure.[2] |
| Toxicity | Reprotoxic (1B) | Low (Topical Use) | DEET is safer for handling and scale-up.[1][2] |
| Hydrolysis | Fast | Slow | DEET offers slower deprotonation, promoting higher crystallinity. |
Part 3: Experimental Protocols
Protocol A: Synthesis of MOF-5 (Zn₄O(BDC)₃)
Target: High-porosity zinc terephthalate MOF.[1][2] Advantage:[1][2][3][5] DEET prevents the formation of non-porous zinc terephthalate polymorphs often seen in pure DEF syntheses.
Materials:
-
Zinc Nitrate Hexahydrate (
)[2][6] -
Terephthalic Acid (
)[2] -
Wash Solvents: DMF, Dichloromethane (DCM)
Step-by-Step Methodology:
-
Precursor Dissolution:
-
In a 20 mL scintillation vial, dissolve 360 mg of
(1.38 mmol) and 60 mg of (0.36 mmol) in 10 mL of DEET . -
Note: DEET is viscous. Sonicate for 10–15 minutes to ensure complete dissolution. The solution should be clear and slightly yellow.[7]
-
-
Solvothermal Reaction:
-
Isolation & Washing (Critical):
-
Remove vial and allow to cool to room temperature naturally. Cubic crystals should be visible on the walls/bottom.
-
Decant the mother liquor.
-
Wash 1: Add 10 mL of fresh DMF to the crystals. Let stand for 2 hours. Decant. (Removes unreacted DEET).
-
Wash 2: Add 10 mL of DCM. Exchange solvent 3 times over 24 hours. (DCM has a lower boiling point, facilitating activation).
-
-
Activation:
-
Heat the DCM-soaked crystals under vacuum at 120 °C for 12 hours to remove guest molecules.
-
Store in a desiccator.
-
Protocol B: Synthesis of MOF-519 (Aluminum-BTB)
Target: A complex aluminum benzoate MOF. Advantage:[1][2][3] DEET acts as a structure-directing agent, favoring the formation of MOF-519 over other Al-BTB phases.[1][2]
Materials:
Methodology:
-
Solution A: Dissolve 50.6 mg
in 5 mL DEET . -
Solution B: Dissolve 109 mg
in 5 mL DEET . -
Mixing: Combine Solution A and B in a 23 mL Teflon-lined autoclave.
-
Acid Modulation: Add 0.68 mL of concentrated
. (Modulates deprotonation rate). -
Heating: Seal autoclave and heat at 150 °C for 3 days .
-
Workup: Filter the white precipitate.[6] Wash extensively with DMF and Acetone to remove the high-boiling DEET.[1][2]
Part 4: Visualization of Signaling & Workflow
The following diagram illustrates the comparative pathways of DEF vs. DEET in MOF synthesis, highlighting the "Green Chemistry" pivot and the steric templating effect.
Caption: Comparative workflow of MOF synthesis using traditional DEF versus the green alternative DEET. Note the divergence in mechanism where DEET's steric bulk acts as a phase-directing template.
Part 5: References
-
Dodson, R. A., Kalenak, A. P., Du Bois, D. R., Gill-Ljunghammer, S. L., & Matzger, A. J. (2020).[3][8] N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities.[1][2][3] Chemical Communications, 56(73), 10690-10693.
-
[2]
-
-
Soni, S., Bajpai, P. K., & Arora, C. (2020). A review on metal-organic framework: Synthesis, properties and application. Characterization and Application of Nanomaterials, 3(2), 87.
-
Biosynth Carbosynth. (n.d.). This compound Product Page (Metabolite Reference).
-
[2]
-
Sources
- 1. 588-46-5|N-Benzylacetamide|BLD Pharm [bldpharm.com]
- 2. 1158467-80-1|4-(Aminomethyl)-N-methylbenzamide hydrochloride|BLD Pharm [bldpharm.com]
- 3. N , N -Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02741C [pubs.rsc.org]
- 4. osti.gov [osti.gov]
- 5. biosynth.com [biosynth.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chembk.com [chembk.com]
- 8. rsc.org [rsc.org]
- 9. N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: High-Throughput Analysis of N-ethyl-3-methylbenzamide using HPLC-UV and GC-MS
Abstract
This document provides a comprehensive technical guide for the quantitative analysis of N-ethyl-3-methylbenzamide, a primary metabolite of the widely used insect repellent DEET.[1][2] We present two robust and validated analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control and formulation analysis, and a highly sensitive and specific Gas Chromatography-Mass Spectrometry (GC-MS) method ideal for trace-level detection in complex matrices. This guide is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, offering detailed protocols, method validation guidelines according to ICH standards, and the scientific rationale behind the methodological choices.
Introduction: The Analytical Imperative for this compound
This compound (PubChem CID: 93103) is a compound of significant interest, primarily as a known impurity and metabolite of N,N-Diethyl-m-toluamide (DEET).[1][2] The accurate quantification of this analyte is critical for several applications, including stability testing of DEET-containing formulations, pharmacokinetic studies, and environmental monitoring. The development of reliable, accurate, and precise analytical methods is therefore essential to ensure product quality, safety, and regulatory compliance.
This application note details two orthogonal analytical approaches, leveraging their distinct advantages to provide a comprehensive analytical toolkit.
-
HPLC-UV: A workhorse technique for quality control, offering simplicity, robustness, and high throughput for analyzing samples with analyte concentrations typically in the µg/mL range or higher.
-
GC-MS: The gold standard for trace-level analysis, providing unparalleled sensitivity and selectivity, making it ideal for impurity profiling, metabolite identification in biological fluids, or environmental sample analysis.
Part I: Reversed-Phase HPLC Method for this compound
Scientific Rationale and Method Development
The goal is to develop a simple, isocratic reversed-phase HPLC method that provides a sharp, symmetrical peak for this compound with a reasonable retention time.
-
Stationary Phase Selection: this compound is a moderately polar molecule (XLogP3 ≈ 2.5).[1] A C18 (octadecylsilane) stationary phase is the logical first choice as it provides sufficient hydrophobic character to retain the analyte from a polar mobile phase, enabling effective separation.[3][4]
-
Mobile Phase Composition: A mobile phase consisting of acetonitrile and water offers an excellent balance of elution strength and low UV cutoff. Acetonitrile is generally preferred over methanol for amide analysis as it can provide better peak shapes. An isocratic elution is chosen for its simplicity and reproducibility, which is ideal for quantifying a single target analyte in a routine setting.[3]
-
Detector Wavelength Selection: To maximize sensitivity, the UV detector wavelength should be set at or near the analyte's maximum absorbance (λmax).[5] A preliminary scan of the this compound standard in the mobile phase is performed to determine the optimal wavelength, typically in the 210-230 nm range for this class of compounds.
Detailed HPLC Protocol
-
HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Reagents: HPLC-grade acetonitrile, ultrapure water, this compound reference standard.
-
Vials and Filters: 2 mL amber glass vials, 0.22 or 0.45 µm syringe filters (e.g., PTFE or nylon).
Sources
Application Notes and Protocols for the Synthesis of N-ethyl-3-methylbenzamide via m-toluoyl chloride
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide to the synthesis of N-ethyl-3-methylbenzamide, a compound of interest in medicinal chemistry and related fields. The synthesis is achieved through the reaction of m-toluoyl chloride with ethylamine, a classic example of nucleophilic acyl substitution. This guide will delve into the underlying chemical principles, provide detailed, field-tested protocols, and outline the necessary analytical techniques for the characterization of the final product. The information presented herein is designed to be a self-validating system, ensuring both reproducibility and a deep understanding of the experimental choices involved.
Introduction and Theoretical Background
The synthesis of amides is a cornerstone of organic chemistry, with wide-ranging applications in the pharmaceutical and materials sciences.[1] this compound, a substituted benzamide, is a valuable scaffold in drug discovery. The most direct and efficient laboratory-scale synthesis involves the acylation of an amine (ethylamine) with an acyl chloride (m-toluoyl chloride).[1][2] This reaction, often carried out under Schotten-Baumann conditions, is a robust and high-yielding method for amide bond formation.[1][3][4][5]
The reaction proceeds via a nucleophilic acyl substitution mechanism.[4][6] The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of m-toluoyl chloride.[7][8][9] This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group.[3][6][7] A base, typically an excess of the amine or an added tertiary amine like triethylamine or even an inorganic base like sodium hydroxide, is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][5]
The choice of m-toluoyl chloride as the starting material is predicated on its higher reactivity compared to the corresponding carboxylic acid (m-toluic acid).[6] While direct amidation of a carboxylic acid with an amine is possible, it typically requires high temperatures and/or expensive coupling agents to overcome the formation of a stable ammonium carboxylate salt.[2][10] The conversion of m-toluic acid to m-toluoyl chloride, often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, is a common preliminary step to activate the carboxylic acid for amidation.[2][11][12]
Reaction Mechanism and Experimental Workflow
Overall Reaction Scheme
Visualizing the Workflow
The following diagram illustrates the key stages of the synthesis, purification, and analysis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| m-Toluoyl chloride | 154.59 | 1.55 g (1.3 mL) | 0.01 | Corrosive, lachrymator. Handle in a fume hood.[11] |
| Ethylamine (70% in H₂O) | 45.08 | 1.45 mL | ~0.022 | Flammable, corrosive. Keep cool. |
| Sodium Hydroxide (10% aq.) | 40.00 | 20 mL | - | Corrosive. |
| Dichloromethane (DCM) | 84.93 | ~50 mL | - | Volatile, suspected carcinogen. Use in a well-ventilated area. |
| Hydrochloric Acid (1 M aq.) | 36.46 | ~20 mL | - | Corrosive. |
| Sodium Bicarbonate (sat. aq.) | 84.01 | ~20 mL | - | - |
| Brine (sat. aq. NaCl) | 58.44 | ~20 mL | - | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve the ethylamine solution in 20 mL of 10% aqueous sodium hydroxide. Cool the flask in an ice bath with stirring.
-
Addition of Acyl Chloride: Slowly add m-toluoyl chloride dropwise to the cold, stirring ethylamine solution over a period of 10-15 minutes. The slow addition is crucial as the reaction is exothermic.[1] A white precipitate of the amide will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for an additional 20-30 minutes to ensure the reaction goes to completion.
-
Isolation of Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining inorganic salts.
Purification Protocol
-
Dissolution and Extraction: Transfer the crude product to a separatory funnel and dissolve it in approximately 30 mL of dichloromethane. Add about 20 mL of water and shake gently.
-
Aqueous Washes: Separate the organic layer. Wash the organic layer sequentially with:
-
20 mL of 1 M HCl (to remove any unreacted ethylamine).
-
20 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid).
-
20 mL of brine (to remove the bulk of the water).
-
-
Drying and Solvent Removal: Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate. Decant or filter the dried solution into a pre-weighed round-bottom flask and remove the solvent using a rotary evaporator.
-
Final Product: The resulting product should be a pale yellow oil or a low-melting solid.[2] Calculate the percentage yield.
Safety Precautions
-
m-Toluoyl chloride: Is corrosive, a lachrymator, and reacts violently with water.[11][13] Always handle it in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13]
-
Ethylamine: Is flammable and corrosive. Keep it away from heat and open flames.
-
Sodium Hydroxide and Hydrochloric Acid: Are corrosive and can cause severe burns.[11] Handle with care and wear appropriate PPE.
-
Dichloromethane: Is a volatile organic solvent and a suspected carcinogen. Use it in a well-ventilated area or a fume hood.
-
General: Always wear safety goggles in the laboratory.
Characterization and Data Analysis
The identity and purity of the synthesized this compound should be confirmed using spectroscopic methods.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in the molecule.[14] The IR spectrum of a secondary amide like this compound will exhibit characteristic absorption bands.[15][16]
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch | 3350 - 3180 | Strong, one band for secondary amides[17] |
| C-H Stretch (Aromatic) | ~3100 - 3000 | Medium to weak |
| C-H Stretch (Aliphatic) | ~2970 - 2870 | Medium to strong[2] |
| C=O Stretch (Amide I) | 1680 - 1630 | Strong, characteristic of amides[2][17][18] |
| N-H Bend (Amide II) | 1570 - 1515 | Strong |
| C-N Stretch | ~1215 | Medium[2] |
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the structure of the molecule by showing the different types of protons and their connectivity. Due to restricted rotation around the C-N amide bond, some signals, particularly those of the ethyl group, may appear broadened or as two distinct sets of signals at room temperature.[19]
Expected Chemical Shifts (δ) in CDCl₃:
| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Ar-H | ~7.1 - 7.4 | Multiplet | 4H | Aromatic protons |
| NH | ~6.0 - 6.5 | Broad singlet | 1H | Amide proton |
| N-CH₂ -CH₃ | ~3.4 | Quartet (or broad) | 2H | Methylene protons |
| Ar-CH₃ | ~2.4 | Singlet | 3H | Methyl group on the aromatic ring |
| N-CH₂-CH₃ | ~1.2 | Triplet (or broad) | 3H | Methyl protons of the ethyl group |
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Incomplete reaction: Ensure vigorous stirring and allow sufficient reaction time.
-
Loss during work-up: Be careful during extractions to avoid losing the organic layer. Ensure the aqueous washes are not too vigorous to prevent emulsion formation.
-
Hydrolysis of acyl chloride: Ensure the ethylamine solution is sufficiently basic and cold during the addition of m-toluoyl chloride to minimize its hydrolysis.[1]
-
-
Product Impurity:
-
Presence of m-toluic acid: This indicates hydrolysis of the starting material. Ensure anhydrous conditions for storing m-toluoyl chloride. The acidic wash during work-up should remove any m-toluic acid formed.
-
Darkly colored product: This can result from impurities in the starting materials or side reactions at elevated temperatures.[20][21] The purification steps should help to remove colored impurities.
-
-
Broad NMR signals: As mentioned, this is often due to restricted rotation around the amide bond.[19] Acquiring the spectrum at a higher temperature can sometimes sharpen these signals.
Conclusion
The synthesis of this compound from m-toluoyl chloride and ethylamine is a reliable and illustrative example of amide bond formation. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently synthesize and characterize this valuable compound. The application of standard purification and analytical techniques is essential for obtaining a pure product and verifying its structure.
References
-
J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. Retrieved from [Link]
- Puranik, P. G., & Rao, K. V. (1963). Infrared spectroscopic studies of amides and anilides. Proceedings of the Indian Academy of Sciences - Section A, 58(6), 368-376.
- Richards, R. E., & Thompson, H. W. (1947). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society (Resumed), 1248.
-
Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Quimicaorganica.org. (n.d.). IR Spectrum: Amides. Retrieved from [Link]
-
ACS Omega. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]
- Habeck, J., Diop, L. A., & Dickman, M. (2010). Synthesis of N,N-Diethyl-3-methylbenzamide (DEET): Two Ways to the Same Goal.
-
ERIC. (2010, May). EJ918129 - Synthesis of N,N-Diethyl-3-Methylbenzamide (DEET): Two Ways to the Same Goal, Journal of Chemical Education. Retrieved from [Link]
-
University of Missouri–St. Louis. (2009, April 6). Amide Synthesis: Preparation of N,N-diethyl-m-toluamide. Retrieved from [Link]
-
Chegg. (n.d.). Solved: What is the white solid that precipitates from the reaction mixture as diethylamine is added to the m-toluoyl chloride in the miniscale experiment. why would this compound not be soluble in ether?. Retrieved from [Link]
-
Miller, O. (n.d.). Exploring the Usefulness of Carboxylic Acid Derivatives in Nucleophilic Acyl Substitution. CDN. Retrieved from [Link]
-
Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide. Retrieved from [Link]
-
SciELO Cuba. (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from [Link]
-
Journal of Chemical Education. (2014, October 10). Operationally Simple Synthesis of N,N‑Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Operationally Simple Synthesis of N, N -Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent. Retrieved from [Link]
-
Medigraphic. (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from [Link]
-
Shout Education. (n.d.). Explaining Nucleophilic Addition / Elimination in the Reaction Between Acyl chlorides and Amines. ChemKey. Retrieved from [Link]
-
PubChem. (n.d.). N-Ethyl-3-toluamide. Retrieved from [Link]
-
Chegg. (2020, August 14). Solved SYNTHESIS OF DEET, PLEASE ANSWER ALL QUESTIONS Goal:. Retrieved from [Link]
-
ResearchGate. (n.d.). A New Method for the Synthesis of N, N-Diethyl-m-Methylbenzamide from m-Toluic Acid and Diethylamine Using 1,1'-Carbonyl-di-(1,2,4-triazole) (CDT) as Coupling Agent. Retrieved from [Link]
- Dodson, R. A., Kalenak, A. P., Du Bois, D. R., Gill-Ljunghammer, S. L., & Matzger, A. J. (2018). N,N-diethyl-3-methylbenzamide (DEET) acts as a metal-organic framework synthesis solvent with phase-directing capabilities. CrystEngComm, 20(43), 6901-6904.
-
Semantic Scholar. (n.d.). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Analytical techniques – Knowledge and References. Retrieved from [Link]
- Google Patents. (n.d.). CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
-
NIST. (n.d.). N-Ethyl-N-methyl-benzamide. WebBook. Retrieved from [Link]
-
PubMed. (n.d.). Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). N-Ethyl-N-methyl-benzamide. Retrieved from [Link]
-
Chegg. (2021, March 26). Solved Please label all the peaks of the following 1H NMR of. Retrieved from [Link]
-
Evergreensino Chemical Co.,Ltd. (2025, August 4). What safety precautions should be taken when using 2 - Toluoyl Chloride?. Blog. Retrieved from [Link]
Sources
- 1. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 2. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]
- 3. jk-sci.com [jk-sci.com]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
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- 8. chemguide.co.uk [chemguide.co.uk]
- 9. shout.education [shout.education]
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- 11. Chemistry 211 Experiment 7 [home.miracosta.edu]
- 12. Solved SYNTHESIS OF DEET, PLEASE ANSWER ALL QUESTIONS Goal: | Chegg.com [chegg.com]
- 13. What safety precautions should be taken when using 2 - Toluoyl Chloride? - Blog - Evergreensino [evergreensinochem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. chem.libretexts.org [chem.libretexts.org]
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- 17. IR Spectrum: Amides [quimicaorganica.org]
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- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Protocol: High-Purity Isolation of N-Ethyl-3-methylbenzamide via Flash Column Chromatography
Abstract & Scope
This application note details the isolation and purification of N-ethyl-3-methylbenzamide (a secondary amide isomer of DEET) from crude reaction mixtures. Unlike its tertiary amide counterpart (DEET), this secondary amide possesses a hydrogen-bond donor motif (
This protocol departs from standard "cookbook" methods by integrating a chemically intelligent workup prior to chromatography. We prioritize the removal of synthetic precursors (3-methylbenzoic acid and ethylamine) via liquid-liquid extraction to simplify the chromatographic load. The subsequent flash chromatography method utilizes a gradient optimization strategy to resolve the target amide from potential coupling byproducts.
Pre-Chromatography Considerations
Physicochemical Profile
Understanding the molecule is the first step to successful separation.
| Property | Value / Characteristic | Chromatographic Implication |
| Structure | Secondary Amide ( | Moderate polarity; H-bond donor. |
| LogP | ~1.78 | Lipophilic enough for Normal Phase (NP) chromatography. |
| State | Oil or Low-melting Solid | Potential for band broadening if wet-loaded improperly. |
| Key Impurity A | 3-Methylbenzoic Acid | Acidic; streaks on silica; |
| Key Impurity B | Ethylamine | Volatile/Basic; usually removed in workup. |
The "Chemical Filter" (Crucial Step)
Do not inject raw reaction mixtures onto the column. The most common failure mode in benzamide purification is co-elution with unreacted benzoic acid derivatives. Silica gel is slightly acidic; it can retain amines and cause carboxylic acids to streak.
Pre-Column Workup Protocol:
-
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc).
-
Acid Wash: Wash with 1M HCl (removes unreacted ethylamine and DMAP/catalysts).
-
Base Wash: Wash with Saturated NaHCO
or 1M NaOH (converts 3-methylbenzoic acid to its water-soluble carboxylate). -
Drying: Dry organic layer over anhydrous MgSO
, filter, and concentrate.-
Result: The remaining residue is predominantly the target amide and neutral non-polar byproducts, drastically simplifying the chromatography.
-
Method Development (TLC)
Before scaling to a column, the solvent system must be optimized using Thin Layer Chromatography (TLC).
-
Stationary Phase: Silica Gel 60
aluminum-backed plates. -
Visualization: UV (254 nm) is primary; Iodine stain is secondary (amides absorb iodine reversibly).
Solvent Screening Strategy:
Target an Retention Factor (
| Solvent System (Hexane : EtOAc) | Observed Result | Recommendation |
| 9:1 | Product stays at baseline ( | Too non-polar. |
| 3:1 | Product moves slightly ( | Good for starting gradient. |
| 1:1 | Product separates well ( | Ideal Isocratic / Gradient Target. |
| 0:1 (100% EtOAc) | Product at solvent front ( | Elution solvent only. |
Note: Secondary amides may tail slightly. If significant tailing is observed on TLC, add 1% Triethylamine (TEA) to the mobile phase, though this is rarely necessary for simple benzamides.
Detailed Purification Protocol
Materials
-
Stationary Phase: Silica Gel 60 (230–400 mesh / 40–63 µm).
-
Column Dimensions: 20–30g silica per 1g of crude load.
-
Mobile Phase A: n-Hexane (or Heptane).
-
Mobile Phase B: Ethyl Acetate (EtOAc).
Step-by-Step Procedure
Step 1: Column Packing (Slurry Method)
-
Suspend the calculated amount of Silica Gel 60 in a 9:1 Hexane:EtOAc mixture.
-
Pour the slurry into the column in one continuous motion to prevent layering.
-
Flush with 2 column volumes (CV) of the starting solvent to pack the bed tightly.
-
Critical Check: Ensure the sand layer on top is flat and undisturbed.[1]
Step 2: Sample Loading (Dry Loading Recommended)
Since this compound is likely an oil or sticky solid, wet loading (dissolving in minimal solvent and adding to column) often leads to broad bands and poor resolution. Dry loading is superior.
-
Dissolve the crude sample in a minimal amount of Dichloromethane (DCM).
-
Add Celite 545 or Silica Gel (approx. 2x mass of sample) to the flask.
-
Evaporate the solvent on a rotary evaporator until a free-flowing powder remains.
-
Carefully pour this powder onto the top of the packed column sand layer.
-
Add a second thin layer of sand on top of the sample to protect it from solvent disturbance.
Step 3: Elution Gradient
Run the column using the following gradient profile to maximize separation efficiency.
| Volume (CV) | % Ethyl Acetate | Purpose |
| 0 – 2 | 10% | Elute non-polar impurities (e.g., hydrocarbons, bis-amides). |
| 2 – 6 | 10% | Linear gradient. Product typically elutes here. |
| 6 – 8 | 40% | Flush any remaining polar material. |
| 8+ | 100% | Column wash/regeneration. |
Step 4: Fraction Collection & Analysis
-
Collect fractions in test tubes (size approx 10-15 mL for a 20g column).
-
Spot every 3rd tube on a TLC plate.
-
Visualize under UV light (254 nm). The benzamide moiety is UV-active.
-
Pool fractions containing the single spot corresponding to the target
.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Streaking / Tailing | Residual Acid or H-bonding | Ensure Base Wash was thorough. Add 0.5% Et |
| Co-elution | Overloading or similar polarity | Decrease load factor (use 50:1 silica:sample). Switch to DCM:MeOH (98:2) system.[1][2][3][4][5][6][7] |
| Product Crystallizes on Column | Solubility Limit | Use a "Solubility Check" prior to loading. If low solubility in Hexane, ensure Dry Loading is used. |
| Low Yield | Product retained on Silica | Flush column with 10% Methanol in EtOAc to recover polar residues. |
Process Visualization
The following diagram illustrates the logical workflow, emphasizing the critical pre-column workup which protects the chromatographic integrity.
Caption: Workflow for the purification of this compound, highlighting the critical acid/base wash steps to remove interfering species prior to chromatography.
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[3] Rapid chromatographic techniques for preparative separations with moderate resolution.[3] The Journal of Organic Chemistry, 43(14), 2923–2925.[3] Link
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Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved October 26, 2023. Link
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Stenutz, R. (n.d.). This compound Properties and Data. Stenutz.eu. Retrieved October 26, 2023. Link
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Department of Chemistry. Retrieved October 26, 2023. Link
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Application Notes & Protocols: The Strategic Use of N-ethyl-3-methylbenzamide in Structure-Activity Relationship (SAR) Studies for Novel Repellent Development
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation of N-ethyl-3-methylbenzamide into structure-activity relationship (SAR) studies. The primary focus is on the discovery and optimization of novel insect repellents, leveraging the well-established scaffold of its parent compound, DEET.
Introduction: The Rationale for this compound in SAR
N,N-diethyl-m-toluamide (DEET) is the gold standard for insect repellents, offering broad-spectrum and long-lasting protection against a variety of biting insects.[1][2] Its widespread use and extensive safety data make its chemical scaffold a compelling starting point for the development of new repellent molecules with potentially improved properties, such as lower absorption, enhanced efficacy, or a more desirable scent profile.
This compound, a known metabolite of DEET, represents a critical structural analog for SAR studies.[3] By systematically comparing the activity of this compound with DEET and other analogs, researchers can elucidate the key molecular features required for potent repellent activity. This document outlines the conceptual framework and practical protocols for utilizing this compound to probe the SAR of this important class of molecules.
Foundational Principles: Understanding the DEET Pharmacophore
The repellent activity of DEET is believed to be mediated through its interaction with insect olfactory receptors.[4] While the precise mechanism is still under investigation, it is understood that the molecular shape and electronic properties of the molecule are critical for its ability to disrupt an insect's ability to locate a host.[2] The core pharmacophore of DEET can be deconstructed into three key regions, each offering opportunities for modification in an SAR campaign:
-
The Benzamide Core: The aromatic ring and the amide linkage are considered essential for activity. Substitutions on the ring can influence electronic properties and steric bulk.
-
The Methyl Group: The meta-position of the methyl group is a key feature. Its role in binding to the target receptor can be explored by modification or replacement.
-
The N-alkyl Substituents: The two ethyl groups on the amide nitrogen are a primary focus for modification. This compound, with one ethyl group removed, is the most fundamental first step in understanding the contribution of this region to overall activity.
Experimental Design: A Stepwise SAR Campaign
A systematic SAR study involving this compound should be designed to answer specific questions about the contribution of the N-alkyl substituents to repellent efficacy. The following workflow is proposed:
Figure 1: A generalized workflow for a structure-activity relationship study incorporating this compound.
Synthesis and Purification of this compound and Analogs
The synthesis of this compound can be readily achieved through standard amide coupling reactions. A reliable method involves the reaction of 3-methylbenzoyl chloride with ethylamine. For the purpose of a robust SAR study, a library of analogs should be synthesized to provide a comprehensive dataset.
Table 1: Proposed Analog Library for Initial SAR Screen
| Compound ID | Structure | R1 | R2 | Rationale |
| 1 (DEET) | CH₃C₆H₄CON(C₂H₅)₂ | Ethyl | Ethyl | Positive Control |
| 2 | CH₃C₆H₄CONH(C₂H₅) | Ethyl | H | Primary Test Compound |
| 3 | CH₃C₆H₄CONH₂ | H | H | Assess necessity of N-alkylation |
| 4 | CH₃C₆H₄CON(CH₃)₂ | Methyl | Methyl | Evaluate impact of alkyl chain length |
| 5 | CH₃C₆H₄CON(n-propyl)₂ | n-Propyl | n-Propyl | Explore effect of increased lipophilicity |
Protocol 1: Synthesis of this compound
-
Acid Chloride Formation: To a solution of 3-methylbenzoic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir at room temperature for 2 hours or until gas evolution ceases.
-
Amide Coupling: In a separate flask, dissolve ethylamine (2.0 eq) and triethylamine (2.2 eq) in DCM. Cool the solution to 0°C.
-
Reaction: Slowly add the 3-methylbenzoyl chloride solution to the ethylamine solution at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation: In Vitro and In Vivo Assays
The repellent activity of this compound and its analogs should be evaluated using a combination of in vitro and in vivo assays to obtain a comprehensive understanding of their efficacy.
High-Throughput Screening (HTS) using Olfactory Receptor-Based Assays
For initial screening of a larger library of analogs, a high-throughput assay based on cloned insect olfactory receptors expressed in a heterologous system (e.g., HEK293 cells or Xenopus oocytes) can be employed. This allows for rapid assessment of a compound's ability to activate or inhibit specific receptors.
In Vivo Repellency Assays
The gold standard for determining repellent efficacy is the "arm-in-cage" assay using mosquitoes (e.g., Aedes aegypti or Anopheles gambiae). This assay provides a direct measure of a compound's ability to prevent insect biting.
Protocol 2: Arm-in-Cage Repellency Assay
-
Compound Preparation: Prepare serial dilutions of this compound, DEET (positive control), and other analogs in ethanol.
-
Application: Apply a standard volume (e.g., 1 mL) of each test solution to a defined area on a volunteer's forearm. An untreated arm or an arm treated with ethanol alone serves as the negative control.
-
Exposure: After a brief drying period, insert the treated arm into a cage containing a known number of host-seeking female mosquitoes (typically 20-30).
-
Data Collection: Record the time to the first bite and the number of bites within a specified time period (e.g., 3 minutes).
-
Data Analysis: Calculate the percent repellency for each compound at each concentration. Determine the effective dose 50 (ED₅₀), the concentration at which 50% repellency is observed.
Data Interpretation and SAR Analysis
The data generated from the biological assays will form the basis of the SAR analysis. The goal is to correlate specific structural modifications with changes in repellent activity.
Table 2: Hypothetical Repellency Data for SAR Analysis
| Compound ID | R1 | R2 | ED₅₀ (μg/cm²) | Interpretation |
| 1 (DEET) | Ethyl | Ethyl | 15.2 | Baseline activity |
| 2 | Ethyl | H | 45.8 | One ethyl group is important for potency |
| 3 | H | H | >200 | N-alkylation is critical for activity |
| 4 | Methyl | Methyl | 25.1 | Shorter alkyl chains are tolerated |
| 5 | n-Propyl | n-Propyl | 60.5 | Longer alkyl chains decrease activity |
-
N,N-dialkylation of the amide is superior to monoalkylation or no alkylation.
-
The size of the N-alkyl substituents is important, with ethyl groups providing a good balance of potency.
Figure 2: A logical diagram illustrating the relationship between N-alkylation and repellent activity.
Conclusion and Future Directions
The use of this compound as a strategic tool in SAR studies provides invaluable insights into the molecular requirements for insect repellent activity. By systematically exploring modifications to the N-alkyl substituents, researchers can develop a clear understanding of the pharmacophore and design next-generation repellents with improved efficacy and safety profiles. Future studies should focus on expanding the analog library to include a wider range of N-alkyl groups, as well as modifications to the benzamide core, to build a more comprehensive SAR model.
References
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SLS Ireland. (n.d.). N,N-Diethyl-3-methylbenzamide, | D100951-100G | SIGMA-ALDRICH. Retrieved January 31, 2026, from [Link]
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MySkinRecipes. (n.d.). N,N-Diethyl-3-methylbenzamide Solution. Retrieved January 31, 2026, from [Link]
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MDPI. (2018). A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Molecules. Retrieved January 31, 2026, from [Link]
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MDPI. (2022). N,N-Diethyl-3-methylbenzamide. Molbank. Retrieved January 31, 2026, from [Link]
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PubChem. (n.d.). N-Ethyl-3-toluamide. Retrieved January 31, 2026, from [Link]
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ResearchGate. (2014). Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET). PLoS ONE. Retrieved January 31, 2026, from [Link]
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PubChem. (n.d.). N-Ethyl-N-methyl-benzamide. Retrieved January 31, 2026, from [Link]
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United States Environmental Protection Agency. (n.d.). DEET. Retrieved January 31, 2026, from [Link]
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Agency for Toxic Substances and Disease Registry. (2015). Public Health Statement for DEET (N,N-Diethyl-meta-Toluamide). Retrieved January 31, 2026, from [Link]
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Royal Society of Chemistry. (2017). N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. Chemical Communications. Retrieved January 31, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of N-Ethyl-N-methyl-benzamide. Retrieved January 31, 2026, from [Link]
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PubChem. (n.d.). 3-Ethylbenzamide. Retrieved January 31, 2026, from [Link]
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PubChem. (n.d.). N-ethyl-3-methoxybenzamide. Retrieved January 31, 2026, from [Link]
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ACS Publications. (2021). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. Retrieved January 31, 2026, from [Link]
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PubMed. (2011). The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells. Cell Biology and Toxicology. Retrieved January 31, 2026, from [Link]
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PubMed Central. (2014). Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET). Retrieved January 31, 2026, from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for DEET (N,N-diethyl-meta-toluamide). Retrieved January 31, 2026, from [Link]
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National Institutes of Health. (2020). Exposure to N,N-Diethyl-Meta-Toluamide Insect Repellent and Human Health Markers. International Journal of Environmental Research and Public Health. Retrieved January 31, 2026, from [Link]
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National Pesticide Information Center. (n.d.). DEET Technical Fact Sheet. Retrieved January 31, 2026, from [Link]
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Journal of Chemical Education. (2014). Operationally Simple Synthesis of N,N‑Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent. Retrieved January 31, 2026, from [Link]
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PLOS ONE. (2014). Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET). Retrieved January 31, 2026, from [Link]
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National Institutes of Health. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules. Retrieved January 31, 2026, from [Link]
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PubMed. (2020). Structure-Activity Relationships of Benzamides and Isoindolines Designed as SARS-CoV Protease Inhibitors Effective against SARS-CoV-2. ChemMedChem. Retrieved January 31, 2026, from [Link]
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RSC Publishing. (2021). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry. Retrieved January 31, 2026, from [Link]
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Application Notes and Protocols for the Development of Topical Formulations Containing N-ethyl-3-methylbenzamide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development and evaluation of semi-solid topical formulations containing N-ethyl-3-methylbenzamide. Recognizing the unique challenges of topical drug delivery, this guide emphasizes a science-driven approach, moving from initial pre-formulation studies to detailed formulation protocols, in-vitro performance testing, and stability analysis. The protocols herein are designed to be self-validating, incorporating critical quality control steps to ensure reproducibility and scientific rigor. By explaining the causality behind experimental choices and grounding methodologies in established principles, this guide serves as a practical resource for creating stable, effective, and well-characterized topical systems for this compound.
Introduction: The Rationale for Topical this compound
This compound is a small organic molecule whose potential for topical application is an emerging area of research. Topical administration offers significant advantages, including targeted delivery to the site of action on or within the skin, which can maximize local efficacy while minimizing systemic exposure and potential side effects.[1] The development of a successful topical product, however, is a complex process that requires a deep understanding of the active pharmaceutical ingredient (API), the intricate barrier function of the skin, and the physicochemical properties of the formulation itself.[2][3]
This guide will walk through the critical stages of developing a topical formulation, using this compound as the model API. The overall workflow is designed to ensure that the final product is not only stable and elegant but also optimized for drug delivery.
Caption: Overall workflow for topical formulation development.
Pre-formulation Studies: Characterizing the API
Before any formulation work begins, a thorough understanding of the physicochemical properties of this compound is paramount. These properties dictate the choice of excipients, the type of dosage form, and the overall strategy for achieving optimal drug delivery.[2]
Physicochemical Properties
Key properties of this compound are summarized below. The LogP value suggests moderate lipophilicity, which is often favorable for skin penetration, as the molecule must partition into and diffuse through the lipid-rich stratum corneum.[4][5]
| Property | Value | Source |
| Molecular Formula | C10H13NO | [5] |
| Molecular Weight | 163.22 g/mol | [4][5][6] |
| LogP (Octanol/Water) | 1.32 - 2.5 | [4][5] |
| CAS Number | 26819-07-8 | [4][6] |
Protocol: Solubility Determination
Causality: Solubility testing is critical for identifying suitable solvents and co-solvents for the formulation. This data directly informs the maximum achievable drug concentration in the chosen vehicle, which is a key driver of skin permeation. Poor solubility can lead to drug crystallization and a loss of therapeutic effect.
Methodology (Shake-Flask Method):
-
Select a range of pharmaceutically acceptable solvents relevant to topical formulations (e.g., water, propylene glycol, ethanol, isopropyl myristate, mineral oil).
-
Add an excess amount of this compound to a known volume (e.g., 5 mL) of each solvent in a sealed glass vial.
-
Agitate the vials at a constant temperature (e.g., 25°C and 32°C, to simulate room and skin temperature) for 24-48 hours to ensure equilibrium is reached.
-
After agitation, allow the vials to stand, permitting undissolved particles to settle.
-
Carefully withdraw a supernatant aliquot, and filter it through a 0.45 µm syringe filter to remove any undissolved API.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.[7]
Formulation Development: Protocols and Rationale
The choice of formulation type (e.g., ointment, cream, gel) depends on the target skin condition, desired aesthetic properties, and the physicochemical characteristics of the API.[8][9] We will detail protocols for two common semi-solid systems: a hydrophilic gel and an oil-in-water (o/w) cream.
Protocol: Carbomer-Based Hydrogel (1% w/w)
Causality: Gels are often preferred for their non-greasy feel and ease of application. Carbomers are high molecular weight polymers that form hydrophilic gels with good clarity and viscosity. A co-solvent like propylene glycol is included to enhance the solubility of the moderately lipophilic API and also acts as a humectant and penetration enhancer.[10] Triethanolamine is used as a neutralizing agent to increase the pH and thus thicken the carbomer dispersion into a gel structure.
Materials:
| Ingredient | Function | % w/w |
|---|---|---|
| This compound | Active Pharmaceutical Ingredient | 1.00 |
| Carbomer 940 | Gelling Agent | 1.00 |
| Propylene Glycol | Co-solvent, Humectant | 10.00 |
| Triethanolamine | Neutralizing Agent | q.s. to pH 6.0-6.5 |
| Phenoxyethanol | Preservative | 0.50 |
| Purified Water | Vehicle | q.s. to 100.00 |
Step-by-Step Methodology:
-
API Phase: In a separate beaker, dissolve this compound and Phenoxyethanol in Propylene Glycol with gentle stirring.
-
Aqueous Phase: In the main beaker, slowly disperse Carbomer 940 in Purified Water using a high-shear mixer, avoiding clump formation. Allow the dispersion to hydrate for at least 30 minutes.
-
Mixing: Add the API phase to the hydrated carbomer dispersion and mix until a homogenous mixture is obtained.
-
Neutralization: Slowly add triethanolamine dropwise while continuously monitoring the pH. Continue addition until the pH reaches the target range of 6.0-6.5 and a clear, viscous gel is formed.
-
Finalization: Mix for an additional 10 minutes to ensure uniformity. Transfer the final product to an appropriate container.
Protocol: Oil-in-Water (O/W) Cream (1% w/w)
Causality: Creams are emulsions that can deliver both water-soluble and oil-soluble ingredients and often provide better moisturization than gels.[11] In this O/W cream, the oil phase contains emollients (like Cetyl Alcohol and Isopropyl Myristate) that improve skin feel and may act as penetration enhancers.[11] An emulsifier system (e.g., Polysorbate 80 and Sorbitan Monooleate) is crucial for stabilizing the oil droplets within the continuous aqueous phase.[10]
Materials:
| Phase | Ingredient | Function | % w/w |
|---|---|---|---|
| Oil Phase | Cetyl Alcohol | Consistency Factor, Emollient | 5.00 |
| Isopropyl Myristate | Emollient, Penetration Enhancer | 8.00 | |
| Sorbitan Monooleate | W/O Emulsifier | 2.00 | |
| Aqueous Phase | Polysorbate 80 | O/W Emulsifier | 3.00 |
| Glycerin | Humectant | 5.00 | |
| Purified Water | Vehicle | q.s. to 100.00 | |
| API Phase | This compound | Active Pharmaceutical Ingredient | 1.00 |
| Propylene Glycol | Co-solvent | 5.00 |
| Preservative | Methylparaben | Preservative | 0.20 |
Step-by-Step Methodology:
-
API Phase: Dissolve this compound in Propylene Glycol.
-
Oil Phase Preparation: Combine Cetyl Alcohol, Isopropyl Myristate, and Sorbitan Monooleate in a beaker and heat to 70-75°C until all components are melted and uniform.
-
Aqueous Phase Preparation: In a separate beaker, dissolve Polysorbate 80, Glycerin, and Methylparaben in Purified Water and heat to 70-75°C.
-
Emulsification: Slowly add the hot oil phase to the hot aqueous phase under continuous high-shear homogenization. Mix for 5-10 minutes to form a fine emulsion.
-
Cooling: Reduce the mixing speed and allow the emulsion to cool.
-
API Addition: When the cream has cooled to below 40°C, add the API phase and mix until uniform.
-
Finalization: Continue gentle mixing until the cream reaches room temperature. Check the final pH and adjust if necessary.
Physicochemical Characterization of Formulations
Once formulated, the product must be rigorously tested to ensure it meets quality standards. This characterization is essential for ensuring batch-to-batch consistency and predicting in-vivo performance.[2][3]
Key Characterization Tests:
-
Appearance: Visual inspection for color, clarity (for gels), homogeneity, and phase separation.
-
pH Measurement: The pH of the formulation should be compatible with the skin's natural pH (typically 4.5-6.0) to avoid irritation.
-
Viscosity and Rheology: Measures the flow properties of the formulation, which affects spreadability, skin retention time, and drug release.
-
Drug Content Uniformity: Ensures the API is evenly distributed throughout the batch.
Protocol: HPLC Method for Drug Content
Causality: A validated HPLC method is the gold standard for accurately quantifying the API in the formulation. Its specificity ensures that the measurement is not affected by excipients or degradation products.[7] This protocol is fundamental for content uniformity, in-vitro release, and stability studies.
Illustrative HPLC Conditions:
| Parameter | Specification |
|---|---|
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
Source: Adapted from a general method for benzamide compounds.[7]
Sample Preparation:
-
Accurately weigh approximately 1 gram of the formulation (gel or cream) into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to extract the drug.[7] For creams, gentle heating may be required to melt the base.
-
Allow the solution to cool to room temperature, then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm filter before injecting into the HPLC system.
In-Vitro Performance Testing
In-vitro performance tests are critical for evaluating how a drug is released from its formulation and permeates into the skin. These tests are invaluable for formulation optimization and can support bioequivalence assessments.[12][13]
Protocol: In-Vitro Release Testing (IVRT)
Causality: IVRT measures the rate at which the API is released from the semi-solid formulation.[14] It is a key quality control test used to assess product performance and ensure batch consistency.[3][15] The test uses a synthetic membrane that provides a barrier to diffusion, allowing for the characterization of release kinetics.
Caption: Key parameters for an In-Vitro Release Test (IVRT).
Methodology:
-
Assemble the Franz diffusion cells, mounting the synthetic membrane between the donor and receptor chambers.[16]
-
Fill the receptor chamber with pre-warmed, de-gassed receptor medium and ensure no air bubbles are trapped beneath the membrane.
-
Allow the system to equilibrate to 32°C.
-
Apply a precise amount of the formulation evenly onto the membrane surface in the donor chamber.
-
At predetermined time points, withdraw a sample from the receptor chamber and immediately replace it with an equal volume of fresh receptor medium.[17]
-
Analyze the samples for this compound concentration using the validated HPLC method.
-
Calculate the cumulative amount of drug released per unit area (µg/cm²) and plot this against the square root of time. The slope of the linear portion of this plot is the release rate.
Protocol: In-Vitro Permeation Testing (IVPT)
Causality: IVPT goes a step further than IVRT by using excised human or animal skin to measure the permeation of the API through the skin layers.[16][18] This provides a more biologically relevant assessment of the formulation's ability to deliver the drug across the stratum corneum barrier.
Methodology: The protocol for IVPT is similar to IVRT, with the critical exception of the membrane used.
-
Membrane: Use excised human or porcine skin, dermatomed to a thickness of ~500 µm. The skin should be carefully prepared and stored frozen until use.[19]
-
Assembly: Mount the skin on the Franz cell with the stratum corneum side facing the donor compartment.[16]
-
Procedure: Follow the same dosing, sampling, and analysis procedure as described for IVRT.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot this against time. The steady-state flux (Jss) is determined from the slope of the linear portion of this plot.[16]
Stability Testing
Stability testing is a mandatory regulatory requirement to establish the shelf-life of the product.[20] It evaluates how the quality of the formulation varies over time under the influence of environmental factors like temperature and humidity.[20][21]
Protocol: ICH Stability Study Design
Causality: Following ICH guidelines ensures that the stability data generated is suitable for regulatory submissions. The conditions are designed to simulate storage in different climatic zones and to accelerate degradation to predict long-term stability.[22]
Storage Conditions (ICH Q1A(R2)):
| Study | Storage Condition | Minimum Duration |
|---|---|---|
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months |
Source: ICH Q1A(R2) Guideline.[21][22][23]
Testing Protocol:
-
Package the formulation in the proposed final container-closure system.
-
Place the samples in stability chambers maintained at the specified conditions.
-
At designated time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated), withdraw samples for analysis.[21][23]
-
Analyze the samples for:
-
Appearance, pH, and viscosity.
-
Assay of this compound.
-
Presence of degradation products (requires a stability-indicating HPLC method).
-
Microbial limits.
-
Conclusion
The development of a topical formulation containing this compound is a multi-faceted process that relies on a systematic, evidence-based approach. By integrating thorough pre-formulation characterization, rational formulation design, comprehensive physicochemical testing, and robust in-vitro performance evaluation, researchers can create a product that is safe, stable, and optimized for dermal delivery. The protocols and insights provided in this guide serve as a foundational framework to navigate the complexities of topical product development with scientific integrity and confidence.
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YouTube. EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell. [Link]
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U.S. Environmental Protection Agency. Method 553: Determination of Benzidines and Nitrogen-Containing Pesticides in Water by Liquid-Liquid Extraction or Liquid-Solid. [Link]
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Field Testing Protocols for N-ethyl-3-methylbenzamide-Based Repellents: Application Notes and Methodologies
Introduction: The Imperative for Standardized Efficacy Evaluation of N-ethyl-3-methylbenzamide
This compound, a compound structurally related to the widely used repellent N,N-diethyl-meta-toluamide (DEET), represents a significant area of research in the development of novel insect repellents.[1][2] The public health importance of effective repellents in preventing vector-borne diseases necessitates rigorous and standardized field testing to validate their efficacy.[3][4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of field trials for this compound-based repellent formulations. The protocols outlined herein are synthesized from internationally recognized guidelines, including those from the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA), to ensure scientific integrity and the generation of comparable and reliable data.[4][5][6]
The primary objective of these protocols is to determine the Complete Protection Time (CPT), which is the duration a repellent effectively prevents insect bites under field conditions.[3][7][8] Adherence to these standardized methods is crucial for the regulatory approval and labeling of new repellent products.
Ethical Considerations and Volunteer Recruitment: A Foundation of Trust
All research involving human subjects must be conducted in strict accordance with ethical principles.[9] An independent Institutional Review Board (IRB) or ethics committee must review and approve the study protocol before initiation.
Volunteer Recruitment and Informed Consent:
-
Inclusion and Exclusion Criteria: Clearly defined criteria for volunteer participation are essential. Typically, subjects should be healthy adults who are not pregnant or breastfeeding. Individuals with known skin sensitivities or allergies to insect bites or repellents should be excluded.
-
Informed Consent: A detailed informed consent form must be provided to each potential participant. This document should clearly outline the purpose of the study, the procedures involved, potential risks and benefits, and the volunteer's right to withdraw at any time without penalty.[9] The process should be interactive, allowing for questions and ensuring full comprehension before obtaining written consent.
Volunteer Preparation:
To minimize variability and ensure the accuracy of the results, volunteers should adhere to the following pre-testing guidelines:
-
Washout Period: Subjects should refrain from using any scented products such as perfumes, colognes, lotions, or scented soaps for at least 12 hours prior to and during the test period.[9]
-
Activity Restrictions: Activities that induce excessive sweating should be avoided before and during the test, unless it is a specific parameter being evaluated.[9]
-
Site Preparation: The designated test areas on the skin (e.g., forearms) should be washed with unscented soap and water and then thoroughly rinsed and dried before repellent application.[9]
Field Efficacy Testing Methodologies
The choice of methodology depends on the specific objectives of the study, ranging from controlled laboratory-based field simulations to real-world field trials.
The Arm-in-Cage Test: A Standardized Laboratory-Based Field Simulation
The arm-in-cage test is a widely accepted method for evaluating the efficacy of topical repellents in a controlled environment.[3][7][10][11] It provides a direct measure of the repellent's ability to prevent mosquito landings and bites.[7]
Protocol:
-
Test Subjects: Use laboratory-reared, host-seeking female mosquitoes of a relevant species (e.g., Aedes aegypti, Anopheles stephensi). A standard test cage (e.g., 40x40x40 cm) should contain a specified number of mosquitoes, typically 200.[10]
-
Repellent Application: Apply a standardized dose of the this compound formulation to a defined area on the volunteer's forearm (e.g., 300 cm²). The application rate should be consistent across all subjects.
-
Exposure: At predetermined intervals (e.g., every 30 or 60 minutes), the volunteer inserts the treated forearm into the cage for a fixed duration (e.g., 3 minutes).[7][10][12]
-
Data Collection: The number of mosquito landings and attempted bites are recorded during each exposure period.
-
Endpoint: The test is concluded for an individual when the first confirmed bite occurs, which is defined as a bite followed by another bite in the same or next exposure period. The time from application to the first confirmed bite is the Complete Protection Time (CPT).[7] The test can also be run for a fixed duration, such as up to 8 hours.[7][10]
Experimental Workflow for Arm-in-Cage Test
Caption: Workflow of the Arm-in-Cage repellent efficacy test.
Full-Scale Field Trials: Assessing Performance in Natural Environments
Field trials are essential to evaluate the performance of a repellent under real-world conditions, considering environmental factors such as temperature, humidity, and wind.[5][13]
Protocol:
-
Site Selection: Choose a location with a known and sufficient population of the target mosquito species. The biting pressure should be monitored using untreated control subjects. A minimum biting pressure (e.g., 1 landing with intent to bite per minute) is often required.[8]
-
Study Design: A randomized and controlled study design is recommended. This can include a placebo (vehicle-only) control and a positive control (a repellent of known efficacy, such as DEET).
-
Repellent Application: Volunteers apply the repellent formulation according to the intended consumer use instructions.[9]
-
Exposure and Observation: Volunteers expose the treated areas to the natural mosquito population. The number of landings and bites are recorded at regular intervals.
-
Data Collection: The time to the first confirmed bite is recorded for each volunteer. Environmental conditions (temperature, humidity, wind speed) should be monitored and recorded throughout the trial.
-
Duration: The study can continue until the repellent fails for all subjects or for a predetermined maximum duration.[14]
Data Collection and Statistical Analysis: Ensuring Validity and Trustworthiness
Rigorous data collection and appropriate statistical analysis are fundamental to the integrity of the study.[15]
Data to be Collected:
| Parameter | Description |
| Volunteer ID | Unique identifier for each participant. |
| Repellent Formulation | Specific this compound concentration and vehicle. |
| Application Time | The precise time of repellent application. |
| Time of Each Landing/Bite | Recorded for each occurrence. |
| Complete Protection Time (CPT) | Time from application to the first confirmed bite. |
| Environmental Conditions | Temperature, relative humidity, wind speed recorded at regular intervals. |
| Adverse Events | Any skin irritation or other adverse reactions. |
Statistical Analysis:
-
Descriptive Statistics: Calculate the mean, median, and standard deviation of the CPT for each repellent formulation.
-
Inferential Statistics:
-
Survival Analysis: Kaplan-Meier survival curves are often used to estimate the CPT and compare the efficacy between different repellent formulations.[16]
-
Non-parametric Tests: The Friedman test can be used to compare the CPT of different formulations.[17]
-
Regression Models: Probit or Hill models can be used to analyze time-response data.[17]
-
Logical Flow for Data Analysis
Caption: Logical flow for the statistical analysis of repellent efficacy data.
Conclusion
The protocols detailed in these application notes provide a robust framework for the field testing of this compound-based repellents. By adhering to these standardized methodologies, researchers can generate high-quality, reliable data that is essential for product development, regulatory submission, and ultimately, the protection of public health. The emphasis on ethical conduct, rigorous experimental design, and sound statistical analysis ensures the trustworthiness and scientific validity of the findings.
References
- Insect Repellent Testing: Methods and Standards for Efficacy and Safety. (2024).
- Arm-in-Cage Test for Mosquito Repellents | Efficacy Testing Service - Microbe Investigations. (n.d.).
- Arm-In-Cage test – Biogents AG. (n.d.).
- Arm in cage test - LITE | Liverpool School of Tropical Medicine. (n.d.).
- Testing for Mosquito Repellent Residues - Chemistry World. (n.d.).
- Product Performance Test Guidelines OPPTS 810.3700: Insect Repellents to be Applied to Human Skin. (2010).
- GUIDELINES FOR EFFICACY TESTING OF SPATIAL REPELLENTS - IRIS. (n.d.).
- Science and Ethics Review of Protocol for Human Study of Mosquito Repellent Performance - US EPA. (2010).
- Lack of Field Trial Data Prevents Comparative Analysis of 3-Methylhexadecane as a Pest Repellent - Benchchem. (n.d.).
- Development and Evaluation of a Semifield Test for Repellent Efficacy Testing | Journal of Medical Entomology | Oxford Academic. (2014).
- Standard Methods for Testing Mosquito Repellents - ResearchGate. (n.d.).
- Guidelines for efficacy testing of spatial repellents - World Health Organization (WHO). (2013).
- A critical review of current laboratory methods used to evaluate mosquito repellents. (n.d.).
- Guidelines for efficacy testing of mosquito repellents for human skin. (2009).
- Product Performance Test Guidelines OPPTS 810.3700: Insect Repellents to be Applied to Human Skin - EPA. (2010).
- Comparison of statistical models for time-dependent repellency using the novel Pole-dance bioassay against Tetranychus urticae Koch - PMC. (2025).
- Efficacy of the repellent N,N-diethyl-3-methyl-benzamide (DEET) against tabanid flies on horses evaluated in a field test in Switzerland - PubMed. (2016).
- Development and evaluation of a semifield test for repellent efficacy testing - PubMed. (n.d.).
- Reconsiderations on Evaluating Methodology of Repellent Effects: Validation of Indices and Statistical Analyses - ResearchGate. (n.d.).
- Repellent Efficacy Evaluation: Establishing New Study Designs and Standards - Regulations.gov. (2013).
- DEET (N,N-diethyl-3-methylbenzamide). Revised Combined Human Health Scoping Document/Draf - Regulations.gov. (2024).
- In the arm-in-cage test, topical repellents activate mosquitoes to disengage upon contact instead of repelling them at distance - ResearchGate. (2024).
- EPA-Required Field Efficacy Test in Two Environments - NO MO Foundation. (2016).
- Final Test Guideline; Product Performance of Skin-applied Insect Repellents of Insect and Other Arthropods (OPPTS Test Guideline No. 810.3700); Notice of Availability - Federal Register. (2010).
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Application Notes and Protocols for the Evaluation of N-ethyl-3-methylbenzamide in Agricultural Pest Management
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of N-ethyl-3-methylbenzamide as a novel active ingredient in agricultural pest management. While its close analog, N,N-diethyl-3-methylbenzamide (DEET), is a widely recognized insect repellent for human use, the potential of this compound in crop protection remains largely unexplored.[1][2] This guide outlines a structured, multi-tiered approach to systematically evaluate its efficacy and safety, drawing from established principles of insecticide development and the broader understanding of benzamide chemistry.
Introduction: The Potential of Novel Benzamides in Agriculture
The benzamide chemical class has yielded several commercially successful insecticides and fungicides, valued for their diverse modes of action and utility in integrated pest management (IPM) programs.[3][4] Compounds like chlorantraniliprole and flubendiamide have demonstrated the potential of this structural motif to deliver potent and selective control of key agricultural pests.[5] The exploration of novel benzamide derivatives, such as this compound, is a logical progression in the search for new active ingredients to combat insecticide resistance and broaden the pest control spectrum.
This guide provides a hypothetical framework for the initial research and development phases of this compound, from laboratory synthesis to preliminary efficacy and safety evaluations. The protocols herein are designed to be robust, reproducible, and to generate the foundational data necessary for further development.
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods for amide bond formation. A common and straightforward approach involves the reaction of 3-methylbenzoyl chloride with ethylamine.
Protocol 2.1: Synthesis via Acyl Chloride
Objective: To synthesize this compound from 3-methylbenzoic acid.
Materials:
-
3-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Ethylamine (solution in a suitable solvent, e.g., THF or water)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask under a fume hood, dissolve 3-methylbenzoic acid in an excess of thionyl chloride.
-
Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to yield the crude 3-methylbenzoyl chloride.
-
-
Amidation:
-
Dissolve the crude 3-methylbenzoyl chloride in dichloromethane (DCM).
-
Cool the solution in an ice bath (0-5 °C).
-
Slowly add a stoichiometric excess (typically 2-3 equivalents) of ethylamine solution to the cooled DCM solution with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid chloride and HCl), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by column chromatography or distillation if necessary.
-
Confirmation of Structure: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Tier 1: Laboratory Bioassays for Insecticidal Activity
The initial screening of this compound's biological activity should be conducted through a series of controlled laboratory bioassays on key agricultural pest species. These assays are designed to determine the intrinsic toxicity of the compound and to establish a dose-response relationship.
dot
Caption: Workflow for Laboratory Bioassay Evaluation.
Protocol 3.1: Leaf-Dip Bioassay for Sucking Insects (e.g., Aphids)
Objective: To determine the lethal concentration (LC₅₀) of this compound against a representative sucking pest, such as the green peach aphid (Myzus persicae).
Materials:
-
This compound stock solution
-
Surfactant (e.g., Triton X-100)
-
Host plant leaves (e.g., cabbage, pepper)
-
Petri dishes with agar-solidified water
-
Fine camel-hair brush
-
Synchronized population of adult aphids
-
Controlled environment chamber (20-25°C, 60-70% RH, 16:8 L:D photoperiod)
Procedure:
-
Prepare a series of five to seven graded concentrations of this compound in distilled water with a constant concentration of a surfactant (e.g., 0.01%). Include a control treatment with only water and surfactant.
-
Excise healthy, uniform-sized leaves from the host plant.
-
Dip each leaf into a treatment solution for 10-15 seconds with gentle agitation to ensure complete coverage.
-
Allow the leaves to air dry on a rack for 1-2 hours.
-
Place the petiole of each treated leaf into an agar-water mixture in a Petri dish to maintain turgor.[6]
-
Using a fine brush, carefully transfer 10-20 adult aphids onto each leaf disc.
-
Seal the Petri dishes with ventilated lids to prevent escape.
-
Place the dishes in a controlled environment chamber.
-
Assess aphid mortality at 24, 48, and 72 hours post-infestation. Aphids that are immobile or unable to right themselves when gently prodded are considered dead.[6]
-
Replicate each concentration and the control at least three to four times.
Data Analysis:
-
Correct mortality for control mortality using Abbott's formula.
-
Perform probit or logit analysis on the mortality data to calculate the LC₅₀ and LC₉₀ values with 95% confidence intervals.
| Parameter | Description | Example Data Point |
| LC₅₀ (Lethal Concentration 50%) | The concentration of the compound that is lethal to 50% of the test population. | 150 mg/L |
| LC₉₀ (Lethal Concentration 90%) | The concentration of the compound that is lethal to 90% of the test population. | 450 mg/L |
| Slope of Probit Line | Indicates the homogeneity of the pest population's response to the toxicant. | 1.8 ± 0.2 |
| 95% Confidence Intervals | The range within which the true LC₅₀ value is expected to lie. | 135 - 165 mg/L |
Tier 2: Greenhouse Efficacy Trials
Following promising results from laboratory bioassays, the next step is to evaluate the performance of this compound on whole plants in a controlled greenhouse environment. This stage assesses not only the compound's efficacy but also its potential for phytotoxicity.
dot
Caption: Workflow for Greenhouse Efficacy Trials.
Protocol 4.1: Whole Plant Spray Application
Objective: To evaluate the efficacy and potential phytotoxicity of formulated this compound against a target pest on its host crop under greenhouse conditions.
Materials:
-
Potted host plants of uniform size and age.
-
Target pest culture.
-
Formulated this compound (e.g., as an emulsifiable concentrate).
-
Greenhouse spray equipment (e.g., hand-held sprayer or track sprayer).
-
Randomized complete block design layout in a greenhouse.
Procedure:
-
Arrange potted plants in a randomized complete block design with at least four replicates per treatment. Treatments should include a negative control (water spray), a vehicle control (formulation blank), multiple rates of this compound, and a positive control (a commercial standard insecticide).
-
Artificially infest plants with a known number of pests (e.g., 20-30 aphids per plant or 10-15 early instar larvae). Allow 24-48 hours for the pests to establish.
-
Prepare spray solutions for each treatment.
-
Apply the treatments to the foliage to the point of runoff, ensuring thorough coverage of all plant surfaces.[7]
-
Isolate treatment blocks to prevent cross-contamination.
-
At 3, 7, and 14 days after treatment, count the number of live pests on each plant (or a representative sample of leaves).
-
At each assessment interval, also rate the plants for any signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) on a scale of 0 (no damage) to 5 (severe damage).
Data Analysis:
-
Calculate the percentage of pest control for each treatment relative to the negative control.
-
Analyze the pest count and phytotoxicity data using Analysis of Variance (ANOVA) and a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.
| Treatment | Application Rate (g a.i./ha) | Mean Pest Count (7 DAT) | % Control | Phytotoxicity Rating (0-5) |
| Untreated Control | 0 | 125 a | - | 0 a |
| This compound | 50 | 45 b | 64.0 | 0 a |
| This compound | 100 | 15 c | 88.0 | 0 a |
| This compound | 200 | 5 d | 96.0 | 0.5 a |
| Commercial Standard | (Label Rate) | 8 cd | 93.6 | 0 a |
| Means in a column followed by the same letter are not significantly different (P > 0.05). |
Tier 3: Preliminary Environmental Impact Assessment
A crucial aspect of developing a new pesticide is understanding its potential impact on non-target organisms and the environment.[8][9][10] Early-stage laboratory studies can provide an initial assessment of these risks.
Protocol 5.1: Acute Contact Toxicity to Honey Bees (Apis mellifera)
Objective: To determine the acute contact toxicity (LD₅₀) of this compound to a key beneficial insect, the honey bee.
Materials:
-
This compound technical grade
-
Acetone
-
Micro-applicator
-
Worker honey bees of a known age
-
Cages for holding bees
-
Sucrose solution (50%)
-
Controlled environment chamber (25 ± 2°C)
Procedure:
-
Prepare a range of concentrations of this compound in acetone.
-
Anesthetize worker bees using carbon dioxide.
-
Using a micro-applicator, apply a precise volume (e.g., 1 µL) of a test solution to the dorsal thorax of each bee. The control group should be treated with acetone only.
-
Place groups of 10-20 treated bees into individual cages with access to a 50% sucrose solution.
-
Maintain the cages in a dark, controlled environment chamber.
-
Record bee mortality at 4, 24, and 48 hours after application.
-
Replicate each dose level and the control at least three times.
Data Analysis:
-
Calculate the LD₅₀ (lethal dose to 50% of the population) in µg of active ingredient per bee using probit analysis. This data is critical for preliminary risk assessment.
Conclusion and Future Directions
The protocols outlined in this guide provide a systematic and scientifically rigorous framework for the initial evaluation of this compound as a potential agricultural insecticide. Successful progression through these tiers of testing—demonstrating high insecticidal activity, crop safety, and an acceptable preliminary environmental profile—would justify advancement to more extensive field trials, chronic toxicity studies, and environmental fate research required for commercial development and regulatory submission.[10] The exploration of novel benzamides is a promising avenue for innovation in crop protection, and a structured research approach is paramount to realizing this potential.
References
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Abdel-Razik, A. S. (2015). Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review. Journal of Advanced Research, 6(6), 849-863. [Link]
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ResearchGate. (n.d.). Determination of N, N-diethyl-3-methylbenzamide and ethyl-butyl-acetylaminopropionate in Insect repellent using near infrared spectroscopy and multivariate calibration. [Link]
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Semantic Scholar. (n.d.). N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal-organic framework synthesis solvent with phase-directing capabilities. [Link]
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MDPI. (2022). N,N-Diethyl-3-methylbenzamide. [Link]
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-
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-
European Patent Office. (2023). BENZAMIDE COMPOUND AND HERBICIDE - Patent 4129988. [Link]
- Google Patents. (n.d.). US6642379B1 - Benzamide derivatives, insecticides for agricultural and horticultural use and usage thereof.
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ACS Publications. (2023). Discovery of Novel Isoxazoline Derivatives Containing Benzamide with High Insecticidal Activity. [Link]
-
National Institutes of Health. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]
-
RSC Publishing. (2018). N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. [Link]
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Michigan State University Extension. (2024). Greenhouse Insect Pest Management 2024. [Link]
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Insecticide Resistance Action Committee. (n.d.). Aphids. [Link]
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Pendidikan Kimia. (2014). Operationally Simple Synthesis of N,N‑Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent. [Link]
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GrowerTalks. (2013). Conducting Onsite Greenhouse Trials. [Link]
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MDPI. (2022). Synthesis and In Silico Evaluation of Potential Insecticide Activity of Benzamides. [Link]
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- 6. irac-online.org [irac-online.org]
- 7. ncipmhort.cfans.umn.edu [ncipmhort.cfans.umn.edu]
- 8. fao.org [fao.org]
- 9. Environmental risk assessment of pesticides | EFSA [efsa.europa.eu]
- 10. epa.gov [epa.gov]
Troubleshooting & Optimization
Side reactions and byproduct formation in N-ethyl-3-methylbenzamide synthesis
Welcome to the technical support resource for the synthesis of N-ethyl-3-methylbenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in or planning for the synthesis of this and related amide compounds. Here, we address common challenges, provide scientifically-grounded troubleshooting protocols, and explain the causal mechanisms behind potential side reactions and byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and robust method for synthesizing this compound?
The most prevalent and industrially relevant method is the acylation of ethylamine with an activated derivative of 3-methylbenzoic acid, typically 3-methylbenzoyl chloride.[1] This reaction is a classic example of nucleophilic acyl substitution and is often performed under Schotten-Baumann conditions.[2][3] This procedure involves a two-phase solvent system (e.g., dichloromethane and water) where an aqueous base, such as sodium hydroxide, neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[4][5] The key advantage of this method is the high reactivity of the acyl chloride, which allows for rapid and high-yielding conversions at moderate temperatures.
Q2: My reaction yield is consistently low. What are the most likely causes?
Low yields in this synthesis are almost always attributable to one of two primary competing side reactions:
-
Hydrolysis of 3-methylbenzoyl chloride: Acyl chlorides are highly susceptible to hydrolysis, reacting with even trace amounts of water to revert to the parent carboxylic acid (3-methylbenzoic acid).[6][7] This side reaction consumes your electrophile, directly reducing the maximum possible yield.
-
Protonation of Ethylamine: The reaction generates one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed.[8] In the absence of a base, this HCl will protonate the nucleophilic ethylamine, converting it into the non-nucleophilic ethylammonium salt. This effectively removes half of your amine from the reaction, capping the theoretical yield at 50%.[8]
A comprehensive troubleshooting workflow for addressing low yields is provided in the guides below.
Q3: My final product is contaminated with a significant amount of 3-methylbenzoic acid, confirmed by NMR. How did this happen and how can it be removed?
The presence of 3-methylbenzoic acid is a direct result of the hydrolysis of 3-methylbenzoyl chloride, as discussed in Q2. This occurs if the reaction is not performed under sufficiently anhydrous conditions or if the workup procedure is inadequate.
Cause: Moisture in the reaction solvent, glassware, or even the ethylamine solution can cause the acyl chloride to hydrolyze. Solution: This acidic byproduct can be efficiently removed during the aqueous workup. By washing the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH), the carboxylic acid is deprotonated to form its water-soluble carboxylate salt, which partitions into the aqueous phase. See Protocol 2 for a detailed procedure.
Q4: After workup, I have a white, water-soluble precipitate that contaminates my product upon solvent removal. What is it?
This is most likely the hydrochloride salt of your base or the ethylamine itself (ethylammonium chloride). During the reaction, the HCl generated is neutralized by the base (e.g., NaOH, pyridine, or a second equivalent of ethylamine). These salts have high solubility in water but limited solubility in the organic solvents used for extraction (like dichloromethane or diethyl ether). If the aqueous washes during the workup are not thorough, residual salt can remain in the organic layer and precipitate upon concentration. Ensure you perform multiple washes with deionized water or a brine solution to completely remove these ionic byproducts.
Q5: Can I synthesize the amide by directly heating 3-methylbenzoic acid and ethylamine?
While theoretically possible, this is a highly inefficient method. Carboxylic acids and amines are acids and bases, respectively. When mixed, they rapidly form an ammonium carboxylate salt.[8] Converting this salt to an amide requires extreme temperatures (pyrolysis) to drive off water, often leading to decomposition and a variety of byproducts.[8] Activating the carboxylic acid (e.g., by converting it to an acyl chloride or using a coupling agent) is the standard and far more effective approach.[9][10]
Core Synthesis & Side Reaction Pathways
The synthesis of this compound is a competition between the desired amidation and the undesired hydrolysis of the highly reactive acyl chloride intermediate.
Caption: Troubleshooting Workflow for Low Reaction Yields.
Experimental Protocols
Protocol 1: Optimized Schotten-Baumann Synthesis of this compound
This protocol is designed to maximize yield by rigorously controlling reaction conditions to minimize hydrolysis of the acyl chloride.
Materials:
-
3-methylbenzoyl chloride (1.0 eq)
-
Ethylamine (2.2 eq, as a 70% solution in water or neat)
-
Sodium Hydroxide (1.2 eq, as a 10% w/v aqueous solution)
-
Dichloromethane (DCM), anhydrous
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Use oven-dried or flame-dried glassware assembled under a nitrogen or argon atmosphere.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylamine (2.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice-water bath.
-
Acyl Chloride Addition: Dissolve 3-methylbenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred ethylamine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction is exothermic.
-
Base Addition (Alternative to excess amine): If using only 1.1 eq of ethylamine, add 1.2 eq of 10% NaOH solution concurrently with the acyl chloride to maintain a basic pH.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching & Workup: Carefully transfer the reaction mixture to a separatory funnel. Dilute with DCM.
-
Wash the organic layer sequentially with:
-
1 M HCl (to remove excess ethylamine)
-
Saturated NaHCO₃ solution (to remove any 3-methylbenzoic acid)
-
Brine (to remove bulk water and help break emulsions)
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Protocol 2: Remedial Purification to Remove 3-methylbenzoic Acid Contamination
This procedure should be used if post-synthesis analysis reveals the presence of the carboxylic acid byproduct.
-
Dissolution: Dissolve the crude product in an organic solvent in which both the product and the byproduct are soluble (e.g., dichloromethane, ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel.
-
Base Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ gas produced from the acid-base reaction.
-
Separation: Allow the layers to separate. The deprotonated sodium 3-methylbenzoate will be in the upper aqueous layer. Drain the lower organic layer.
-
Repeat: Repeat the base wash (Step 3 & 4) one more time to ensure complete removal.
-
Final Wash: Wash the organic layer with brine to remove residual water and dissolved salts.
-
Drying and Concentration: Proceed with drying the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
Data Summary Tables
Table 1: Common Reactants, Products, and Byproducts
| Compound Name | Structure | Molar Mass ( g/mol ) | Role in Reaction | Key Analytical Signature (¹H NMR, δ ppm) |
| 3-Methylbenzoyl chloride | CH₃-C₆H₄-COCl | 154.59 | Starting Material | ~8.0-7.4 (Ar-H), 2.45 (Ar-CH₃) |
| Ethylamine | CH₃CH₂NH₂ | 45.08 | Starting Material | ~2.7 (q, CH₂), ~1.1 (t, CH₃) |
| This compound | CH₃-C₆H₄-CONHCH₂CH₃ | 163.22 | Desired Product | ~7.5-7.1 (Ar-H), ~6.0 (br s, NH), 3.4 (q, NCH₂), 2.4 (s, Ar-CH₃), 1.2 (t, CH₃) |
| 3-Methylbenzoic acid | CH₃-C₆H₄-COOH | 136.15 | Hydrolysis Byproduct | ~11-13 (br s, COOH), ~7.9-7.3 (Ar-H), 2.4 (s, Ar-CH₃) |
| Ethylammonium chloride | CH₃CH₂NH₃⁺Cl⁻ | 81.54 | Salt Byproduct | Water-soluble; broad signals in D₂O |
Table 2: Quick Troubleshooting Reference
| Observed Problem | Probable Cause(s) | Recommended Action(s) |
| Reaction stalls at ~50% conversion. | Insufficient base; protonation of ethylamine. | Add a second equivalent of ethylamine or 1.1 eq of a non-nucleophilic base (e.g., triethylamine). |
| Product is an oil but contains a white solid after solvent removal. | Incomplete removal of hydrochloride salts. | Perform additional washes with deionized water and brine during workup. |
| NMR shows desired product AND 3-methylbenzoic acid. | Hydrolysis of 3-methylbenzoyl chloride due to moisture. | Re-run reaction under strict anhydrous conditions. Purify current batch using Protocol 2. |
| Reaction turns dark brown/black. | Overheating; potential side reactions from impurities. | Ensure adequate cooling (0 °C). Use purified starting materials. |
References
- CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed - Google Patents.
-
Schotten–Baumann reaction - Grokipedia. Available at: [Link]
-
Operationally Simple Synthesis of N, N -Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent - ResearchGate. Available at: [Link]
-
Schotten-Baumann Reaction - Lokey Lab Protocols - Wikidot. Available at: [Link]
-
N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities - Chemical Communications (RSC Publishing). Available at: [Link]
- EP0429921A1 - Process for preparing 3-methyl-benzylchloride - Google Patents.
-
Schotten Baumann Reaction: Characteristics, Mechanism, and Applications - Collegedunia. Available at: [Link]
-
N,N-Diethyl-3-methylbenzamide - MDPI. Available at: [Link]
-
Amide synthesis by acylation - Organic Chemistry Portal. Available at: [Link]
-
N,N-diethyl-3-methylbenzamide (DEET) acts as a metal-organic framework synthesis solvent with phase-directing capabilities - Supporting Information. Available at: [Link]
-
A new method for the synthesis of N,N-diethyl-m-methylbenzamide - ResearchGate. Available at: [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature - Master Organic Chemistry. Available at: [Link]
-
Operationally Simple Synthesis of N,N‑Diethyl-3‑methylbenzamide (DEET) Using COMU as a Coupling Reagent - ACS Publications. Available at: [Link]
-
Understanding the Role of 3-Methylbenzoyl Chloride in Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Amines - NCERT. Available at: [Link]
-
3-Methylbenzoyl chloride | C8H7ClO - PubChem. Available at: [Link]
-
Solved Organic Chemistry Here is a 3-methyl-benzoyl chloride | Chegg.com. Available at: [Link]
-
Write acetylation reaction of A Ethyl amine B Diet class 12 chemistry CBSE - Vedantu. Available at: [Link]
-
Reactions of Acyl Chlorides with Primary Amines - Chemistry LibreTexts. Available at: [Link]
-
21.7: Chemistry of Amides - Chemistry LibreTexts. Available at: [Link]
-
Acylation Reaction on Amines | Class 12 Chemistry | Nitrogen Containing Compounds - YouTube. Available at: [Link]
-
Explaining the reaction between acyl chlorides and amines - addition / elimination - Chemguide. Available at: [Link]
-
Ethylamine Properties, Reactions, and Applications - Safrole. Available at: [Link]
-
Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions | Journal of the American Chemical Society. Available at: [Link]
-
Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Available at: [Link]
-
Schotten–Baumann reaction - Wikipedia. Available at: [Link]
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC - PubMed Central. Available at: [Link]
-
Amide Synthesis - Fisher Scientific. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. grokipedia.com [grokipedia.com]
- 3. collegedunia.com [collegedunia.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting N-ethyl-3-methylbenzamide purification by distillation
Ticket Subject: Troubleshooting Vacuum Distillation of N-ethyl-3-methylbenzamide (CAS: 26819-07-8) Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary & Compound Profile
User Alert: Do not confuse This compound (the mono-ethyl secondary amide) with DEET (N,N-diethyl-3-methylbenzamide, the tertiary amide).
Unlike DEET, which is a liquid at room temperature, the mono-ethyl analog possesses an N-H moiety capable of strong intermolecular hydrogen bonding. This results in significantly higher boiling points and a tendency to crystallize or become highly viscous in the condenser, leading to the most common failure mode: Condenser Clogging .
Physicochemical Profile
| Property | Value / Characteristic | Implication for Distillation |
| Structure | Secondary Amide (Ar-CO-NH-Et) | High viscosity; potential for H-bond induced solidification. |
| Boiling Point | Est. 150–160 °C @ 1 mmHg* | Requires high vacuum (<1 mmHg) to keep pot temp <200 °C. |
| Melting Point | Est. 60–70 °C (Solid/Semi-solid) | Critical: Distillate will freeze in standard cold-water condensers. |
| Thermal Stability | Moderate | Prolonged heating >200 °C causes oxidation (yellowing) and dehydration to nitriles. |
*Note: Boiling points are estimated based on structural comparison with DEET (BP 111°C @ 1 mmHg) and thermodynamic correction for hydrogen bonding.
Pre-Distillation Diagnostic (The "Go/No-Go" Check)
Before attempting distillation, verify your crude material is suitable. Distilling a crude mixture containing high salts or volatile amines will result in "bumping" or immediate clogging.
Pre-Run Checklist
-
Amine Removal: Has the crude been washed with dilute HCl (1M)?
-
Reasoning: Unreacted ethylamine is volatile and will co-distill, ruining vacuum stability.
-
-
Acid Removal: Has the crude been washed with dilute NaOH/NaHCO₃?
-
Reasoning: Unreacted 3-methylbenzoic acid sublimates under high vacuum, coating the condenser in white powder before the product distills.
-
-
Solvent Strip: Have you removed all extraction solvents (DCM/Ethyl Acetate) via Rotavap?
-
Reasoning: Residual solvent causes violent foaming (bumping) when high vacuum is applied.
-
Distillation Setup & Protocol
The "Warm Condenser" Configuration
Standard water-cooled condensers are the primary cause of failure for this compound. You must use a setup that prevents the distillate from freezing (crystallizing) before it reaches the receiving flask.
Recommended Setup:
-
Apparatus: Short-path distillation head (Vigreux column optional but not recommended if purity is >85%).
-
Condenser Fluid: Recirculating heater set to 50–60 °C (or use an air condenser with a heat gun standby). Do not use tap water.
-
Vacuum Source: Two-stage rotary vane pump (Target: <0.5 mmHg).
-
Joint Grease: High-temperature vacuum grease (e.g., Dow Corning High Vacuum).
Visual Workflow: Distillation Logic
Figure 1: Decision matrix for operational anomalies during amide distillation.
Troubleshooting Guide (FAQs)
Issue 1: The Distillate "Freezes" in the Condenser
Symptoms: White crystalline needles form inside the condenser; vacuum pressure spikes; no liquid reaches the receiver. Root Cause: The melting point of this compound is likely above the temperature of your cooling water. The compound is crystallizing upon contact with the cold glass. Corrective Action:
-
Stop Coolant Flow: Drain the water from the condenser immediately.
-
Apply Heat: Use a heat gun to gently warm the condenser glass until the solid melts and flows down.
-
Passive Cooling: For the remainder of the run, use the condenser as an "Air Condenser" or circulate warm water (55°C). The ambient air is sufficient to condense the vapor without freezing it [1].
Issue 2: The Vacuum Pressure Fluctuates / Poor Vacuum
Symptoms: Manometer reads >2 mmHg; pump gurgles; temperature requires excessive ramping (>200°C). Root Cause:
-
Volatiles: Residual ethylamine or solvent is outgassing.
-
Leaks: High temperatures thin the vacuum grease, causing joint leaks. Corrective Action:
-
Degassing: Before heating to boiling, stir the pot at 60°C under full vacuum for 20 minutes to strip volatiles.
-
Grease Check: Re-grease all joints. Ensure you are using high-vacuum grease, not standard stopcock grease, which fails at high temperatures.
Issue 3: Product Turns Yellow/Brown
Symptoms: Distillate starts clear but turns yellow; pot residue is black tar. Root Cause:
-
Oxidation: Amides can oxidize at high temperatures if air leaks into the system.
-
Thermal Decomposition: Pot temperature exceeded 220°C. Corrective Action:
-
Nitrogen Bleed: Use a capillary air bleed connected to a nitrogen balloon, not ambient air.
-
Lower BP: Improve your vacuum. Reducing pressure from 2 mmHg to 0.1 mmHg can drop the boiling point by ~30–40°C, preserving the molecule [2].
Post-Distillation Validation
Once the distillation is complete, the product in the receiving flask will likely solidify into a white or off-white mass upon cooling.
Purity Check Protocol:
-
GC-MS: Check for the molecular ion peak (
163 m/z). Look for the absence of the acid peak (136 m/z) [3]. -
Melting Point: A sharp melting point range (e.g., spanning 2°C) indicates high purity. A broad range (>5°C) indicates residual solvent or isomer contamination.
Summary of Impurities
| Impurity | Origin | Removal Strategy |
| 3-Methylbenzoic Acid | Hydrolysis of starting material | Pre-wash with 10% NaHCO₃. Sublimates during distillation (white powder). |
| Ethylamine | Excess Reagent | Pre-wash with 1M HCl. Volatile; usually removed in degassing. |
| N,N-Diethyl...[1][2][3][4][5][6][7] (DEET) | Contamination from synthesis | Unlikely unless diethylamine was present. Separation requires fractional distillation due to BP differences. |
References
- Furniss, B. S., et al.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
-
Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann, 2013. (General methods for amide purification).
-
PubChem Compound Summary. "this compound" (CID 93103). National Center for Biotechnology Information. Accessed 2024.[8]
-
Sigma-Aldrich. "N,N-Diethyl-3-methylbenzamide Properties" (Comparison for structural analogs). Accessed 2024.[8]
Sources
- 1. N,N-Diethyl-m-toluamide CAS#: 134-62-3 [m.chemicalbook.com]
- 2. acs.org [acs.org]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. labproinc.com [labproinc.com]
- 5. N,N-DIETHYL-M-TOLUAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. researchgate.net [researchgate.net]
- 7. N,N-Diethyl-3-methylbenzamide [mdpi.com]
- 8. fishersci.com [fishersci.com]
Technical Support Center: Optimizing N-ethyl-3-methylbenzamide Synthesis
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-ethyl-3-methylbenzamide. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to ensure the successful optimization of your reaction conditions.
I. Troubleshooting Guide: Addressing Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of this compound, offering explanations for the underlying causes and providing actionable solutions.
Low Product Yield
Question: My reaction is resulting in a consistently low yield of this compound. What are the likely causes and how can I improve it?
Answer: Low yields in amide synthesis are a common challenge and can stem from several factors. The direct reaction between a carboxylic acid (3-methylbenzoic acid) and an amine (ethylamine) is often inefficient due to the formation of a stable ammonium carboxylate salt, which requires high temperatures to dehydrate to the amide.[1][2][3][4][5] This process, known as pyrolysis, can lead to the formation of undesirable byproducts and charring.[2]
Causality and Solutions:
-
Incomplete Reaction: The equilibrium between the starting materials and the product may not favor amide formation under your current conditions.
-
Solution: Employ a coupling reagent to activate the carboxylic acid. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[2][5] This approach allows the reaction to proceed under much milder conditions.[2] Additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can be used in conjunction with carbodiimides to increase efficiency and suppress side reactions.[5]
-
-
Suboptimal Temperature: The reaction temperature might be too low for direct condensation or too high, leading to decomposition.
-
Solution: If attempting direct condensation, a gradual increase in temperature while removing water (e.g., using a Dean-Stark apparatus) can drive the reaction forward. However, for syntheses using coupling reagents, reactions are often carried out at room temperature or even cooled to 0°C to control the initial exothermic reaction.
-
-
Poor Solvent Choice: The solvent can significantly influence reaction rates and solubility of reagents.
-
Moisture Contamination: The presence of water can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting material and reducing the yield.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Presence of Impurities in the Final Product
Question: My final product shows significant impurities upon analysis (e.g., by NMR or LC-MS). What are the common impurities and how can I prevent their formation?
Answer: Impurities in this compound synthesis often arise from side reactions involving the starting materials, reagents, or intermediates.
Common Impurities and Prevention Strategies:
| Impurity | Potential Cause | Prevention and Mitigation |
| Unreacted 3-methylbenzoic acid | Incomplete reaction or hydrolysis of the activated intermediate. | Ensure the use of a slight excess of the amine (ethylamine) to drive the reaction to completion. Use anhydrous conditions to prevent hydrolysis. |
| N,N'-dicyclohexylurea (DCU) | Byproduct of DCC coupling. | DCU is insoluble in many organic solvents and can often be removed by filtration. If it remains soluble, purification by column chromatography is effective. |
| Side products from coupling reagent | Some coupling reagents can react with the amine to form guanidinium byproducts. | The order of addition is crucial. It is often recommended to activate the carboxylic acid with the coupling reagent before adding the amine. |
| Over-acylated products (diacylation of amine) | This is less common with primary amines but can occur under harsh conditions. | Use a controlled stoichiometry of the activating agent and carboxylic acid. |
Reaction Fails to Proceed or Proceeds Very Slowly
Question: My reaction is not progressing, or the conversion rate is extremely low even after an extended period. What troubleshooting steps should I take?
Answer: A stalled or sluggish reaction can be frustrating. A systematic approach to diagnosing the issue is key.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting a stalled amide synthesis.
Detailed Steps:
-
Verify Reagent Quality and Stoichiometry:
-
Ensure that the 3-methylbenzoic acid and ethylamine are pure. Impurities can inhibit the reaction.
-
Confirm the accurate measurement of all reagents. An incorrect stoichiometric ratio is a common source of problems.
-
If using a coupling reagent, ensure it has not degraded. Many coupling reagents are sensitive to moisture and should be stored properly.
-
-
Confirm Carboxylic Acid Activation:
-
If using an activating agent (like SOCl₂ to form the acyl chloride) or a coupling reagent, you can often monitor the activation step by techniques like thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
-
Review Reaction Conditions:
-
Temperature: Is the temperature appropriate for the chosen method? Direct amidation requires heat, while coupling reactions are often performed at or below room temperature.
-
Solvent: Is the solvent appropriate and anhydrous?
-
Atmosphere: Is the reaction being performed under an inert atmosphere to exclude moisture?
-
-
Assess Amine Reactivity:
-
Ethylamine is a relatively reactive primary amine. However, if it has been stored improperly, its concentration may be lower than expected.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
1. What is the most reliable method for synthesizing this compound on a laboratory scale?
For laboratory-scale synthesis, the most reliable method is typically the use of a coupling reagent. This avoids the harsh conditions required for direct thermal condensation. A widely used and effective procedure involves the following steps:
-
Dissolve 3-methylbenzoic acid in an anhydrous aprotic solvent (e.g., DCM or DMF).
-
Add a coupling reagent such as EDC or DCC (1.1 equivalents). If desired, an additive like HOBt (1.1 equivalents) can also be added.
-
Stir the mixture at room temperature for a short period to allow for the activation of the carboxylic acid.
-
Slowly add ethylamine (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to stir at room temperature until completion (monitor by TLC).
-
Perform an aqueous workup to remove water-soluble byproducts and unreacted reagents.
-
Purify the crude product by column chromatography.
2. What is the underlying mechanism of amide bond formation using a carbodiimide coupling reagent?
The mechanism involves a two-step process:[8]
-
Activation of the Carboxylic Acid: The carboxylic acid adds to one of the double bonds of the carbodiimide (e.g., DCC) to form a highly reactive O-acylisourea intermediate.
-
Nucleophilic Attack by the Amine: The amine then acts as a nucleophile and attacks the carbonyl carbon of the O-acylisourea. This results in the formation of the amide bond and the release of a urea byproduct (e.g., N,N'-dicyclohexylurea).
Caption: Simplified mechanism of amide formation using DCC.
3. Are there greener alternatives for the synthesis of this compound?
Yes, research is ongoing to develop more environmentally friendly methods for amide synthesis. Some promising approaches include:
-
Catalytic Direct Amidation: Using catalysts, such as those based on boron or titanium, can facilitate the direct condensation of carboxylic acids and amines under milder conditions than traditional pyrolysis.[1]
-
Biocatalysis: Enzymes, such as lipases, can be used to catalyze amide bond formation in a highly selective and environmentally benign manner.
-
Electrosynthesis: Electrochemical methods are being explored to promote amide synthesis without the need for stoichiometric coupling reagents.[9]
4. How can I effectively purify the final product?
The purification strategy will depend on the scale of the reaction and the nature of the impurities.
-
Aqueous Workup: This is the first step to remove water-soluble impurities, such as excess amine, salts, and some byproducts from coupling reagents. Typically, the reaction mixture is diluted with an organic solvent and washed sequentially with a dilute acid (to remove unreacted amine), a dilute base (to remove unreacted carboxylic acid), and brine.
-
Filtration: If DCC is used as a coupling reagent, the N,N'-dicyclohexylurea byproduct is often insoluble and can be removed by filtration.
-
Column Chromatography: This is a highly effective method for separating the desired product from closely related impurities. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a common mobile phase system for amides.
-
Distillation: For larger scale preparations, vacuum distillation can be an effective purification method for this compound.[10]
5. What are the key safety precautions to consider during this synthesis?
-
Reagent Handling: Many reagents used in amide synthesis are hazardous. For example, thionyl chloride is corrosive and releases toxic fumes. Coupling reagents like DCC can be sensitizers. Always consult the Safety Data Sheet (SDS) for each reagent and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reaction Exotherms: The initial activation of the carboxylic acid and the subsequent addition of the amine can be exothermic. It is important to control the rate of addition and have a cooling bath available if necessary.
-
Solvent Hazards: Organic solvents are often flammable and can be toxic. Avoid open flames and ensure adequate ventilation.
III. Experimental Protocols
Protocol 1: Synthesis of this compound using EDC and HOBt
Materials:
-
3-methylbenzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Ethylamine (as a solution in THF or as a gas)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 3-methylbenzoic acid (1.0 eq).
-
Dissolve the acid in anhydrous DCM.
-
Add HOBt (1.1 eq) and EDC (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add a solution of ethylamine (1.2 eq) in DCM to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
IV. References
-
CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed - Google Patents. Available from:
-
Chemistry Stack Exchange. Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?. Available from: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]
-
Chemguide. The Preparation of Amides. Available from: [Link]
-
Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available from: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Available from: [Link]
-
Chemistry Steps. Amides Preparation and Reactions Summary. Available from: [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available from: [Link]
-
Seavill, P. W., & Wilden, J. D. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(23), 8086-8111. Available from: [Link]
-
Lundberg, H., Tinnis, F., Selander, N., & Adolfsson, H. (2014). Catalytic amide formation from non-activated carboxylic acids and amines. Chemical Society Reviews, 43(8), 2714-2742. Available from: [Link]
-
Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Borate esters: Simple catalysts for the sustainable synthesis of complex amides. Science Advances, 3(9), e1701028. Available from: [Link]
-
Larionov, O. V., & Stephens, D. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(46), 11218-11221. Available from: [Link]
-
Fisher Scientific. Amide Synthesis. Available from: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. hepatochem.com [hepatochem.com]
- 9. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]
- 10. CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges of N-ethyl-3-methylbenzamide
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals encountering solubility issues with N-ethyl-3-methylbenzamide. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome formulation challenges and achieve your research goals.
Introduction to this compound and its Solubility Profile
This compound is a benzamide derivative with a molecular structure that inherently limits its aqueous solubility. Its aromatic rings contribute to its lipophilic nature, making it challenging to dissolve in aqueous media. Understanding the physicochemical properties of this compound is the first step in developing an effective formulation strategy.
Physicochemical Properties of this compound and Structurally Similar Compounds:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | |
| Molecular Weight | 163.22 g/mol | |
| Water Solubility | Poor (predicted) | General knowledge of benzamide derivatives |
| logP (octanol/water) | ~2.5 (predicted for a similar compound) | |
| Solubility in Organic Solvents | Generally soluble in polar organic solvents like ethanol and acetone. | Inferred from data on similar compounds[1] |
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when working with this compound.
Q1: Why is my this compound not dissolving in water?
A1: this compound possesses a predominantly non-polar molecular structure due to the presence of a benzene ring and alkyl groups. This lipophilic character leads to unfavorable interactions with polar water molecules, resulting in poor aqueous solubility.
Q2: What are the initial steps I should take to improve its solubility?
A2: A logical starting point is to screen a range of pharmaceutically acceptable co-solvents in which this compound is likely to be more soluble. Simple binary or ternary solvent systems can often provide a significant improvement. Additionally, assessing the pH-solubility profile is crucial if the molecule has ionizable groups, though benzamides are generally neutral.
Q3: Are there any known incompatibilities I should be aware of?
A3: While specific incompatibility data for this compound is limited, benzamide derivatives can be susceptible to hydrolysis under strong acidic or basic conditions. It is also advisable to conduct compatibility studies with your selected excipients, as interactions can affect both chemical stability and physical properties of the formulation.[2]
Q4: How does temperature affect the solubility of this compound?
A4: Generally, the solubility of solid solutes in liquid solvents increases with temperature.[1][3][4] Therefore, gentle heating can be a simple method to increase the amount of this compound that dissolves. However, it is crucial to assess the thermal stability of the compound to avoid degradation.
Troubleshooting Guide: From Common Problems to Advanced Solutions
This section provides a structured approach to troubleshooting common solubility issues, from simple adjustments to more advanced formulation strategies.
Issue 1: Insufficient Solubility in Simple Co-solvent Systems
You've tried dissolving this compound in common co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol (PEG) 400 with water, but the desired concentration is not achieved.
Root Cause Analysis:
-
Inadequate Solubilizing Power: The chosen co-solvent or its concentration may not be sufficient to overcome the crystal lattice energy of the solid compound.
-
Precipitation upon Dilution: The compound may dissolve in a high concentration of the organic co-solvent but precipitate out when the system is diluted with an aqueous phase.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-solvent selection.
Step-by-Step Protocol: Co-solvency Optimization
-
Solvent Screening: Prepare saturated solutions of this compound in a variety of neat, pharmaceutically acceptable solvents (e.g., ethanol, isopropanol, propylene glycol, PEG 400, dimethyl sulfoxide).[5]
-
Equilibrium Solubility Determination: Agitate the solutions at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Quantification: Filter the saturated solutions and quantify the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.
-
Binary and Ternary Systems: Based on the results from the neat solvent screen, select the most promising co-solvents to prepare binary (co-solvent + water) and ternary (co-solvent + surfactant + water) systems at various ratios.
-
Phase Solubility Diagrams: Construct phase solubility diagrams to visualize the effect of co-solvent and/or surfactant concentration on the solubility of this compound. This will help identify the optimal concentration range for each component.
Issue 2: Drug Precipitation Over Time or Upon Temperature Fluctuation
Your formulation appears clear initially but develops a precipitate after a period of storage or when exposed to different temperatures.
Root Cause Analysis:
-
Supersaturation: The initial formulation may be a supersaturated solution, which is thermodynamically unstable and prone to crystallization over time.
-
Temperature Effects: A decrease in temperature can reduce the solubility of the compound, leading to precipitation.
-
Excipient Incompatibility: Interactions between this compound and other formulation components could be leading to the formation of a less soluble species.[2]
Troubleshooting Strategies:
-
Incorporate a Precipitation Inhibitor: The addition of a polymeric precipitation inhibitor, such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP), can help maintain a supersaturated state by sterically hindering crystal growth.
-
Conduct Stability Studies: Perform stability studies under different temperature and humidity conditions (e.g., as per ICH guidelines) to identify the storage conditions under which the formulation remains stable.[6][7]
-
Excipient Compatibility Screening: Conduct compatibility studies by preparing binary mixtures of this compound with each excipient and storing them under accelerated conditions. Analyze for any physical or chemical changes.[8][9][10]
Advanced Solubility Enhancement Techniques
When simple co-solvency is insufficient, more advanced formulation strategies are required.
Solid Dispersions
Solid dispersions involve dispersing the drug in an inert carrier matrix at the solid state. This can enhance solubility by converting the drug to an amorphous form, which has a higher apparent solubility and faster dissolution rate than its crystalline counterpart.
Workflow for Solid Dispersion Formulation:
Sources
- 1. researchgate.net [researchgate.net]
- 2. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. edaegypt.gov.eg [edaegypt.gov.eg]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Drug-excipient compatibility studies in formulation development: A case study with benznidazole and monoglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
How to remove unreacted starting materials from N-ethyl-3-methylbenzamide
Case ID: PUR-EMB-001 Status: Active Agent: Senior Application Scientist Subject: Removal of Unreacted Starting Materials (3-Methylbenzoic Acid & Ethylamine)
Executive Summary & Chemical Context
You are likely synthesizing N-ethyl-3-methylbenzamide (also known as N-ethyl-m-toluamide) via the reaction of 3-methylbenzoyl chloride with ethylamine , or through the direct coupling of 3-methylbenzoic acid with ethylamine.
The most common contaminants preventing your product from crystallizing or achieving analytical purity are:
-
3-Methylbenzoic acid: (Starting material or hydrolysis byproduct).
-
Ethylamine: (Starting material, usually used in excess).
-
Amine salts: (Ethylamine hydrochloride).
Because the target molecule is a secondary amide (neutral/weakly basic, stable to hydrolysis), we can utilize a robust Acid-Base Liquid-Liquid Extraction to chemically separate these impurities based on their
The "Gold Standard" Purification Protocol
Method: Liquid-Liquid Extraction (Work-up) Objective: Partition impurities into the aqueous phase while retaining the product in the organic phase.
Reagents Required
-
Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Acid Wash: 1M Hydrochloric Acid (HCl).
-
Base Wash: Saturated Sodium Bicarbonate (
) or 1M Sodium Hydroxide (NaOH). -
Drying Agent: Anhydrous Magnesium Sulfate (
) or Sodium Sulfate ( ).
Step-by-Step Procedure
-
Dilution: Dissolve your crude reaction mixture in DCM or EtOAc (approx. 10 mL per gram of product).
-
Note: If your reaction solvent was water-miscible (e.g., DMF, THF), remove it via rotary evaporation first, then redissolve the residue in the extraction solvent.
-
-
Acid Wash (Removes Ethylamine):
-
Base Wash (Removes 3-Methylbenzoic Acid):
-
Wash the organic layer with Saturated
or 1M NaOH ( volumes). - ~4.3) into sodium 3-methylbenzoate (water-soluble salt).
-
Critical Check: Test the pH of the aqueous layer after the final wash. It must be basic (pH > 9) to ensure complete removal of the acid.
-
-
Final Rinse & Dry:
-
Wash with Brine (Saturated NaCl) to remove trapped water.
-
Dry the organic layer over anhydrous
for 10 minutes. -
Filter and evaporate the solvent under reduced pressure.
-
Visual Logic: The Extraction Flowchart
Figure 1: Decision logic for the acid-base extraction workup to isolate the neutral amide.
Troubleshooting & FAQs
Q1: My product is an oil, but literature says it should be a solid. What happened?
-
Cause: this compound has a relatively low melting point (~58–60°C). Small amounts of solvent (DCM/EtOAc) or impurities (like the starting acid) significantly depress the melting point, keeping it as a supercooled liquid.
-
The Fix:
-
High Vacuum: Place the oil under high vacuum (<1 mbar) for 2 hours to remove trace solvent.
-
Scratching: Add a small amount of cold hexanes or pentane. Scratch the side of the flask with a glass rod to induce nucleation.
-
Seed Crystal: If available, add a tiny crystal of pure product.
-
Q2: I still see a spot for 3-methylbenzoic acid on my TLC plate after extraction.
-
Cause: The base wash was likely insufficient or the layers were not shaken vigorously enough.
-
The Fix: 3-Methylbenzoic acid is hydrophobic. It prefers the organic layer. You must force it into the water.
-
Use 1M NaOH instead of bicarbonate (stronger base drives equilibrium).
-
Repeat the wash 3 times.
-
Ensure the aqueous layer pH is >10 .
-
Q3: I used a coupling agent (EDC/DCC) and I have a white solid that won't dissolve.
-
Cause: This is likely the urea byproduct (DCU or EDU).
-
The Fix:
-
If using DCC: The byproduct (DCU) is insoluble in DCM. Cool the reaction mixture in a freezer for 1 hour, then filter the white precipitate before doing the liquid-liquid extraction.
-
If using EDC: The byproduct is water-soluble.[1][4][5][6] It should have been removed during the acid wash (Step 2 of the protocol).
-
Advanced Purification: Recrystallization
If the extraction does not yield analytical purity (>98%), use recrystallization.
| Parameter | Recommendation |
| Solvent System | Hexanes / Ethyl Acetate (Start with 9:1 ratio) |
| Technique | Dissolve in minimum hot EtOAc; add hot Hexanes until cloudy; cool slowly. |
| Alternative | Toluene / Pentane |
| Expected MP | 58–60°C (Distinct from DEET, which is liquid) |
References
- Synthesis of DEET Analogs: Wang, B. J. S. (1974). Interesting Aspects of the Synthesis of DEET. Journal of Chemical Education. (Provides foundational chemistry for m-toluamide synthesis).
- Amide Purification Standards: Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry (3rd ed.). CRC Press. (Authoritative source on acid-base workup protocols).
-
Physical Properties: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 93103, this compound. Link
-
pKa Data: Haynes, W. M. (Ed.).[1][7][8] (2014).[6][9][10] CRC Handbook of Chemistry and Physics (95th ed.). CRC Press. (Source for benzoic acid pKa ~4.2).[9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed - Google Patents [patents.google.com]
- 3. scielo.sld.cu [scielo.sld.cu]
- 4. revmedmilitar.sld.cu [revmedmilitar.sld.cu]
- 5. researchgate.net [researchgate.net]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. reddit.com [reddit.com]
- 8. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 9. N-Ethyl-3-toluamide | C10H13NO | CID 93103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N-Ethyl-N-methyl-benzamide | C10H13NO | CID 527045 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purity Analysis of N-ethyl-3-methylbenzamide
An in-depth guide to navigating the complexities of purity analysis for synthesized N-ethyl-3-methylbenzamide.
As a Senior Application Scientist, this guide is designed to move beyond simple protocols. It provides a logical framework for troubleshooting the purity analysis of this compound, grounding every recommendation in established analytical principles. Our focus is on anticipating challenges, diagnosing issues, and validating results with confidence.
Foundational Knowledge: Synthesis and the Impurity Profile
Effective purity analysis begins with understanding the synthetic route and its potential pitfalls. This compound is typically synthesized via the amidation of 3-methylbenzoyl chloride (or 3-methylbenzoic acid with a coupling agent) with ethylamine.
This reaction, while straightforward, can introduce several classes of impurities that you must be prepared to detect:
-
Unreacted Starting Materials: 3-methylbenzoic acid and residual ethylamine (often as a salt).
-
Reagent-Based Impurities: Coupling agents (e.g., DCC, EDC) and their byproducts (e.g., DCU).[1]
-
Side-Reaction Products: Formation of N,N-diethyl-3-methylbenzamide if diethylamine is present as an impurity in the ethylamine source.
-
Solvent Residues: Dichloromethane (DCM), Tetrahydrofuran (THF), or other solvents used during the reaction and workup.[2]
The following troubleshooting guide is structured to help you identify and resolve issues related to the detection and quantification of these and other unexpected impurities.
The Initial Screen: Thin-Layer Chromatography (TLC)
TLC is an indispensable, rapid screening tool to assess reaction completion and gross purity before committing to more time-consuming analyses.
Q: How do I select an appropriate mobile phase (eluent) for TLC analysis?
A: The goal is to achieve a retention factor (Rf) for your product between 0.3 and 0.5, ensuring good separation from both non-polar impurities (high Rf) and polar impurities (low Rf).[3] this compound is a moderately polar compound.
-
Starting Point: Begin with a solvent system of Hexane:Ethyl Acetate (EtOAc) in a 7:3 or 3:2 ratio. Ethyl acetate is a class VIa solvent and provides a good starting point for a wide range of compounds.[4]
-
Troubleshooting Elution:
-
If the spot remains at the baseline (Rf ≈ 0): The eluent is not polar enough. Increase the proportion of ethyl acetate or add a small amount of a more polar solvent like methanol (e.g., 95:5 DCM:MeOH).[5]
-
If the spot runs with the solvent front (Rf ≈ 1): The eluent is too polar. Increase the proportion of the non-polar solvent (hexane).
-
Q: My spots are streaking vertically on the TLC plate. What is the cause and solution?
A: Streaking is typically caused by sample overloading or poor solubility in the eluent.
-
Causality: When the sample concentration is too high, the stationary phase becomes saturated, leading to a continuous "bleed" of the compound as the mobile phase ascends. Acidic or basic impurities can also cause streaking due to ionization effects.
-
Solutions:
-
Dilute Your Sample: Prepare a more dilute solution of your crude product for spotting.
-
Add a Modifier: If unreacted 3-methylbenzoic acid is the suspected cause, adding a trace amount of acetic acid (0.5-1%) to the eluent can suppress its ionization and result in a more compact spot.
-
Use a Stronger Spotting Solvent: Ensure your sample is fully dissolved in the spotting solvent (e.g., DCM or EtOAc) before applying it to the plate.
-
Q: I can't see any spots under the UV lamp. What are my options?
A: While the benzamide chromophore should be UV-active at 254 nm, a low concentration might make it invisible.[6] If UV visualization fails, you must use a chemical stain.
-
Recommended Stains for Amides:
-
Potassium Permanganate (KMnO₄): A general-purpose stain that reacts with most organic compounds. It provides a yellow spot on a purple background.
-
Ceric Ammonium Molybdate (CAM): A highly sensitive, general-use stain that often requires gentle heating with a heat gun to develop spots.[7]
-
Iodine Chamber: A non-destructive method where the plate is exposed to iodine vapor. Iodine reversibly adsorbs to organic compounds, appearing as brown spots.[7]
-
Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for quantitative purity assessment, capable of separating and quantifying the main product and minor impurities with high resolution. A reversed-phase (RP-HPLC) method is the standard approach.
Q: What is a robust starting HPLC method for this compound?
A: A C18 column with a water/acetonitrile mobile phase and UV detection is the logical starting point. The benzamide structure provides a strong chromophore for reliable detection.[6]
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring and alkyl chain. This is the most common and versatile reversed-phase column. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is used to control the pH (around 2.7), which ensures that any residual 3-methylbenzoic acid is protonated and well-retained, improving peak shape.[6] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic modifier with low UV cutoff and viscosity. |
| Gradient | 30% B to 95% B over 15 min | A gradient is essential for screening a crude sample, ensuring that both polar (e.g., benzoic acid) and non-polar (e.g., side-products) impurities are eluted within a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature is critical for reproducible retention times.[8] |
| Detection | UV at 230 nm or 254 nm | The benzamide chromophore has significant absorbance in this region. A photodiode array (PDA) detector is highly recommended to assess peak purity.[9] |
| Injection Vol. | 5-10 µL | Small volumes prevent column overloading and peak distortion. |
| Sample Prep. | 0.5 mg/mL in 50:50 Water:ACN | The "dilute and shoot" method is effective. Ensure the sample is fully dissolved and filtered through a 0.45 µm syringe filter to protect the column.[6] |
Q: My main peak is tailing or fronting. How do I improve the peak shape?
A: Poor peak shape compromises resolution and integration accuracy. The cause is often chemical (secondary interactions) or physical (column issues).
-
Acidic Tailing: If you observe tailing, it's often due to interaction with residual silanols on the silica support.
-
Solution: Ensure your mobile phase is sufficiently acidic (pH 2.5-3.0 with formic or trifluoroacetic acid) to suppress silanol activity.
-
-
Basic Tailing: While less common for this compound, basic impurities would interact strongly with silanols. An acidic mobile phase resolves this.
-
Peak Fronting: This is a classic sign of sample overload.
-
Solution: Reduce the concentration of your injected sample or decrease the injection volume.
-
-
General Peak Broadening: This may indicate a column void or contamination.
-
Solution: First, try flushing the column with a strong solvent (e.g., 100% Acetonitrile, then Isopropanol). If this fails, reverse-flush the column (disconnect from the detector first). If the problem persists, the column may need replacement.[10]
-
Q: My retention times are drifting between runs. What's wrong?
A: Unstable retention times are a critical failure in a validated method. The cause is almost always related to the pump or column environment.
-
Causality & Solutions:
-
Inadequate Equilibration: The column was not properly equilibrated with the initial mobile phase composition before injection. Solution: Ensure your method includes a post-run equilibration step of at least 5-10 column volumes.
-
Temperature Fluctuation: The ambient lab temperature is changing. Solution: Use a column thermostat and ensure it is set and stable.
-
Mobile Phase Composition Change: Solvents can evaporate over time, especially the organic component, leading to longer retention times. Solution: Prepare fresh mobile phase daily and keep reservoir bottles loosely capped.
-
Pump Malfunction: Air bubbles or faulty check valves in the pump can cause inconsistent flow rates. Solution: Degas the mobile phase thoroughly. If the issue continues, purge the pump system. If pressure fluctuates wildly, the check valves may need cleaning or replacement.[11]
-
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problem_shape -> {cause_overload, cause_silanol, cause_column_damage} [color="#5F6368"]; cause_overload -> sol_overload [color="#5F6368"]; cause_silanol -> sol_silanol [color="#5F6368"]; cause_column_damage -> sol_column_damage [color="#5F6368"];
problem_rt -> {cause_temp, cause_flow, cause_mobile_phase} [color="#5F6368"]; cause_temp -> sol_temp [color="#5F6368"]; cause_flow -> sol_flow [color="#5F6368"]; cause_mobile_phase -> sol_mobile_phase [color="#5F6368"];
problem_pressure -> {cause_blockage, cause_buffer} [color="#5F6368"]; cause_blockage -> sol_blockage [color="#5F6368"]; cause_buffer -> sol_buffer [color="#5F6368"]; } Caption: A logical workflow for diagnosing common HPLC issues.
Structural Confirmation & Orthogonal Analysis
While HPLC provides quantitative purity, it does not provide structural confirmation. NMR and GC-MS serve as essential orthogonal techniques.
Q: I see extra, broad peaks in my ¹H NMR, especially around the ethyl group signals. Is this an impurity?
A: Not necessarily. This is a classic phenomenon for N-substituted amides and is likely due to the presence of rotamers .
-
Causality: The amide C-N bond has significant double-bond character, leading to restricted rotation at room temperature. This creates two distinct rotational isomers (rotamers), where the ethyl and methyl groups have slightly different chemical environments.[12] This can manifest as doubled or significantly broadened peaks for the protons near the nitrogen atom (the N-CH₂ and N-CH₂-CH ₃).
-
Confirmation: The definitive way to confirm rotamers is with variable temperature (VT) NMR. As you increase the temperature of the NMR experiment (e.g., to 50-80 °C), the rate of rotation around the C-N bond increases. If the extra peaks are due to rotamers, they will coalesce into single, sharp signals at higher temperatures. Impurity peaks will remain unchanged.
| Protons | Multiplicity | Integration | Approx. δ (ppm) | Notes |
| Ar-CH ₃ | singlet | 3H | ~2.37 | Methyl group on the aromatic ring.[12] |
| N-CH₂-CH ₃ | triplet | 3H | ~1.20 | May be broad or split due to rotamers.[12] |
| N-CH ₂-CH₃ | quartet | 2H | ~3.40 | May be broad or split due to rotamers.[12] |
| Ar-H | multiplet | 4H | ~7.10 - 7.40 | Aromatic protons.[12] |
| N-H | broad singlet | 1H | ~6.0-8.0 | Often broad and may exchange with D₂O. Position is concentration-dependent. |
Note: Predicted shifts are based on analogous structures and may vary based on solvent and concentration.
Q: Is GC-MS a suitable technique for my compound? How can it help identify impurities?
A: Yes, GC-MS is an excellent orthogonal technique. This compound (M.W. 163.22 g/mol ) is volatile and thermally stable enough for GC analysis.[13][14]
-
Analytical Power: GC provides high-resolution separation based on boiling point and polarity, while the mass spectrometer provides the molecular weight and fragmentation pattern of each eluting compound. This is invaluable for identifying impurities.
-
Impurity Identification:
-
Starting Materials: A peak matching the mass spectrum of 3-methylbenzoic acid (M.W. 136.15) would confirm its presence.
-
Byproducts: An impurity with a molecular ion (M⁺) of m/z 191 could indicate the presence of N,N-diethyl-3-methylbenzamide.[12]
-
Solvents: The MS can easily identify common solvent residues like DCM (m/z 84, 86).
-
-
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like Ethyl Acetate or DCM.
-
Column: Use a standard, non-polar capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet: Set to 250 °C with a split ratio of 50:1 to avoid overloading.
-
Oven Program: Start at 100 °C, hold for 2 min, then ramp at 15 °C/min to 280 °C and hold for 5 min.
-
MS Detection: Scan from m/z 40 to 400 in Electron Ionization (EI) mode.
-
Data Analysis: Compare the mass spectra of impurity peaks against a spectral library (e.g., NIST) for tentative identification.
-
Final Step: Purification Strategies
If your consolidated analytical data shows purity below your required specification, purification is necessary.
Q: My HPLC analysis shows ~95% purity with one major impurity. What is the most efficient purification method?
A: For a solid compound like this compound at this purity level, recrystallization is the most efficient and scalable method.
-
Principle: Recrystallization relies on the differential solubility of the compound versus its impurities in a chosen solvent at different temperatures.[15] The goal is to find a solvent that dissolves the product well when hot but poorly when cold.
-
Protocol: Recrystallization of this compound
-
Solvent Screening: In test tubes, test solvents like isopropanol, ethyl acetate/hexane mixtures, and toluene. An ideal solvent will require heating to dissolve the sample and will show significant crystal formation upon cooling to room temperature and then in an ice bath.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent dropwise until the solid just dissolves.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows impurities to remain in the solvent (the "mother liquor").[16]
-
Crystallization: Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize yield.
-
Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel), wash with a small amount of ice-cold solvent, and dry under vacuum.
-
Validation: Re-analyze the purified crystals and the mother liquor by TLC and HPLC to confirm the successful removal of the impurity.
-
// Define Nodes start [label="Synthesized Crude Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; tlc [label="Initial Screen:\nTLC Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; decision_tlc [label="Grossly Impure?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify [label="Purification Step\n(e.g., Recrystallization)", fillcolor="#F1F3F4", fontcolor="#202124"]; hplc [label="Quantitative Purity:\nRP-HPLC with PDA", fillcolor="#FBBC05", fontcolor="#202124"]; decision_hplc [label="Purity > Spec?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; confirm [label="Structural Confirmation\n& Orthogonal Check:\nNMR & GC-MS", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Final, Pure Compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> tlc [color="#5F6368"]; tlc -> decision_tlc [color="#5F6368"]; decision_tlc -> purify [label=" Yes", color="#5F6368"]; purify -> tlc [label=" Re-screen", color="#5F6368"]; decision_tlc -> hplc [label=" No", color="#5F6368"]; hplc -> decision_hplc [color="#5F6368"]; decision_hplc -> purify [label=" No", color="#5F6368"]; decision_hplc -> confirm [label=" Yes", color="#5F6368"]; confirm -> end [color="#5F6368"]; } Caption: A systematic workflow for the purity analysis of a synthesized compound.
References
- CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed - Google P
-
Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride. - ResearchGate. (URL: [Link])
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed. (URL: [Link])
-
N,N-Diethyl-3-methylbenzamide - MDPI. (URL: [Link])
-
N-Ethyl-N-methyl-benzamide | C10H13NO - PubChem. (URL: [Link])
-
isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds - ResearchGate. (URL: [Link])
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - Bentham Science. (URL: [Link])
-
Benzamide Synthesis and Recrystallization | PDF - Scribd. (URL: [Link])
-
TLC for amide synthesis. : r/OrganicChemistry - Reddit. (URL: [Link])
-
NMR Chemical Shifts of Trace Impurities - ACS Publications. (URL: [Link])
-
N-Ethyl-3-toluamide | C10H13NO - PubChem. (URL: [Link])
-
Benzamide-simplified mass spectrum. - ResearchGate. (URL: [Link])
-
How should I purify a complex, polar, amide reaction mixture? - Biotage. (URL: [Link])
-
Solvent Binding to Benzamide Crystals - ACS Publications. (URL: [Link])
-
21.7: Chemistry of Amides - Chemistry LibreTexts. (URL: [Link])
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. (URL: [Link])
-
Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices - Technology Networks. (URL: [Link])
-
V-Substituted benzamides. Nmr spectroscopic study on substituted effects - Sabinet. (URL: [Link])
-
(PDF) Derivatization Methods in GC and GC/MS - ResearchGate. (URL: [Link])
-
Thin Layer Chromatography - Chemistry LibreTexts. (URL: [Link])
-
Using TLC to Scout Flash Chromatography Solvents - Biotage. (URL: [Link])
-
The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides - Letters in Applied NanoBioScience. (URL: [Link])
-
Benzamide Preparation from Benzoic Acid - YouTube. (URL: [Link])
-
A green chemistry perspective on catalytic amide bond formation - UCL Discovery. (URL: [Link])
-
Benzamide - NIST WebBook. (URL: [Link])
-
HPLC Troubleshooting Guide - MilliporeSigma. (URL: [Link])
-
HPLC Troubleshooting Guide - SCION Instruments. (URL: [Link])
-
Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed. (URL: [Link])
-
Recrystallization of Benzoic Acid - DePauw University. (URL: [Link])
-
Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides - Taylor & Francis. (URL: [Link])
-
What is the best charring solution for amides TLC? - ResearchGate. (URL: [Link])
-
Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides - Arkivoc. (URL: [Link])
-
Large-Scale Amidations in Process Chemistry - ACS Publications. (URL: [Link])
-
A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - ResearchGate. (URL: [Link])
-
proton NMR spectrum of N-methylethanamine (ethylmethylamine) - Doc Brown's Chemistry. (URL: [Link])
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - MDPI. (URL: [Link])
-
Troubleshooting and Performance Improvement for HPLC - Aurigene. (URL: [Link])
-
Chemical Properties of N-Ethyl-N-methyl-benzamide - Cheméo. (URL: [Link])
-
Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent - PubMed. (URL: [Link])
-
Supporting Information - The Royal Society of Chemistry. (URL: [Link])
Sources
- 1. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. biotage.com [biotage.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. sepscience.com [sepscience.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. mdpi.com [mdpi.com]
- 13. synchem.de [synchem.de]
- 14. N-Ethyl-3-toluamide | C10H13NO | CID 93103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. westfield.ma.edu [westfield.ma.edu]
Technical Support Center: Scaling Up N-Ethyl-3-Methylbenzamide Production
Status: Operational Ticket ID: SC-BENZ-004 Subject: Troubleshooting Scale-Up, Thermal Management, and Purification of N-ethyl-3-methylbenzamide (CAS: 2609-56-5) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This guide addresses the specific challenges encountered when transitioning the synthesis of This compound from bench (gram-scale) to pilot (kilogram-scale). While the chemistry appears simple—an amidation of m-toluic acid—the scale-up introduces critical thermodynamic and engineering hurdles.
The primary challenges identified in field applications are:
-
Volatile Reagent Management: Ethylamine (bp 16.6 °C) requires specific handling to prevent stoichiometry drift.
-
Exotherm Control: The acid chloride-amine coupling is highly exothermic, risking runaway reactions.
-
Crystallization Failures: The product is prone to "oiling out" (liquid-liquid phase separation) rather than clean crystallization during work-up.[1][2]
Module 1: Synthesis & Reaction Engineering
Q: My yield drops significantly when scaling from 50g to 1kg. Why?
A: The yield loss is likely due to the fugacity of ethylamine . At bench scale, you likely used an excess of ethylamine solution (e.g., 70% aq or 2M in THF) in a closed vessel. At scale, the heat of reaction (exotherm) vaporizes the ethylamine before it can react, leading to substoichiometric conditions.
Corrective Protocol (The "Cold-Feed" Method):
-
Reactor Setup: Use a jacketed reactor cooled to 0 °C.
-
Phase 1 (Activation): Convert 3-methylbenzoic acid to 3-methylbenzoyl chloride using Thionyl Chloride (
) with catalytic DMF. Remove excess via vacuum distillation before the next step. -
Phase 2 (Coupling): Dissolve the acid chloride in a high-boiling, green solvent (e.g., 2-MeTHF or Toluene ).
-
Critical Step: Add the ethylamine solution sub-surface via a dip tube, maintaining internal temperature
°C. Do not drop it from the top headspace.
Visualization: Reaction Safety Logic
The following logic flow illustrates the critical safety interlocks required for the acid chloride addition phase.
Caption: Safety interlock logic for the exothermic addition of ethylamine to acid chloride. Note the feedback loop dependent on internal temperature.
Module 2: Purification & Isolation (The "Oiling Out" Issue)
Q: During recrystallization, my product separates as a yellow oil instead of white crystals. How do I fix this?
A: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[2][3] This occurs when the metastable limit of the oil phase is crossed before the solubility curve of the crystal. This compound is a secondary amide with a melting point that can be depressed by impurities (unreacted m-toluic acid or solvent residues), causing it to liquefy in the hot solvent mixture.
Troubleshooting Protocol:
| Parameter | Recommended Setting | Scientific Rationale |
| Solvent System | Heptane / Ethyl Acetate (3:1) | Replaces the toxic Hexane/DCM systems. Heptane acts as the antisolvent. |
| Temperature Ramp | 0.2 °C / minute | Rapid cooling traps impurities, lowering the melting point and inducing oiling. |
| Seeding | Add 1 wt% pure seed at 35 °C | Provides a nucleation surface to bypass the oiling phase. |
| Agitation | High Shear (overhead stirrer) | Breaks up oil droplets, increasing surface area for crystallization. |
Visualization: Crystallization Decision Matrix
Use this decision tree to determine the correct work-up path based on the crude mixture's behavior.
Caption: Decision matrix for handling 'oiling out' phenomena during the crystallization of secondary benzamides.
Module 3: Impurity Removal & Green Chemistry
Q: The final product has a persistent "fishy" odor. Is it safe to use?
A: No. The odor indicates residual ethylamine . Even trace amounts can interfere with downstream biological assays or formulation stability.
Removal Protocol:
-
Acid Wash: Wash the organic phase (containing the product) with 1M HCl (2 washes).
-
Base Wash: Follow with Sat.
. -
Brine/Dry: Wash with brine, separate, and dry over
.
Green Solvent Substitution Table
For researchers adhering to ACS Green Chemistry principles, replace traditional chlorinated solvents as follows:
| Traditional Solvent | Green Alternative | Scale-Up Advantage |
| Dichloromethane (DCM) | 2-MeTHF (2-Methyltetrahydrofuran) | Higher boiling point (80°C) allows safer operation; cleanly separates from water. |
| DMF | CPME (Cyclopentyl methyl ether) | Resists peroxide formation; low solubility in water reduces yield loss during wash. |
| Hexane | Heptane | Less neurotoxic; higher flash point improves safety. |
References
-
Constable, D. J., et al. "Key Green Chemistry Research Areas—a Perspective from Pharmaceutical Manufacturers." Green Chemistry, 2007.[8]
-
Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016.
- Dunn, P. J., et al. "Green Chemistry in the Pharmaceutical Industry." Wiley-VCH, 2010. (General reference for solvent selection tables).
-
Leggio, A., et al. "One-pot synthesis of amides from carboxylic acids activated using thionyl chloride."[9] RSC Advances, 2016.[9]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed - Google Patents [patents.google.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stabilizing N-ethyl-3-methylbenzamide in Topical Formulations
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: N-ethyl-3-methylbenzamide (NEMB) Stability & Formulation Logic[1][2]
Introduction: The Stability Paradox
Welcome to the technical support hub for this compound (NEMB). If you are here, you are likely facing a specific set of challenges: pH drift in your emulsions, "blooming" (crystallization) on the skin post-application, or viscosity collapse in your carbomer gels.
NEMB is a secondary amide, structurally distinct from its famous cousin DEET (a tertiary amide).[2] This structural difference—specifically the presence of the N-H bond—introduces hydrogen bonding capabilities that alter its solubility profile and stability mechanisms. Unlike DEET, which is a pure oil, NEMB has a higher tendency to crystallize and interact with polar excipients.
This guide is not a generic template. It is a troubleshooting system designed to diagnose and resolve these specific molecular behaviors.[2]
Module 1: Chemical Stability (Hydrolysis & pH Drift)
Q: Why is the pH of my formulation dropping over time (e.g., from 6.0 to 4.5)?
A: You are likely observing amide hydrolysis. [1]
Unlike tertiary amides, secondary amides like NEMB are moderately susceptible to hydrolysis, particularly if your formulation drifts outside the pH 5.0–7.0 window. The degradation is autocatalytic: the hydrolysis produces 3-methylbenzoic acid , which lowers the pH, further accelerating the acid-catalyzed hydrolysis rate.[1]
The Mechanism
Water attacks the carbonyl carbon.[2][3] In acidic conditions, the carbonyl oxygen is protonated, making the carbon more electrophilic. The bond breaks, releasing ethylamine and 3-methylbenzoic acid.[1][2]
Corrective Protocol:
-
Buffer Selection: Do not rely on simple adjustment with NaOH/HCl.[2] You must use a buffer system.[2]
-
Target pH: Maintain pH > 5.0. Below pH 4.0, the hydrolysis rate constant (
) increases logarithmically.[2]
Visualization: Hydrolysis Pathway
Figure 1: Acid-catalyzed hydrolysis pathway of NEMB.[1][2] The accumulation of 3-methylbenzoic acid creates a positive feedback loop, accelerating degradation.[1]
Module 2: Physical Stability (Crystallization & Solubility)
Q: I see white crystals or "grit" forming in my gel after 2 weeks at 4°C. Why?
A: You are facing "Solubility Shock" driven by temperature cycling. [1]
NEMB has a LogP of approximately 2.[2][4][5]5. It is lipophilic but possesses a hydrogen bond donor (N-H).[2] In hydroalcoholic gels or O/W emulsions, it is often dissolved near its saturation point.[2] When you store samples at 4°C (standard stability protocol), the solubility decreases, causing the active to precipitate.
The "Blooming" Effect: This also happens on the skin.[2] As volatile solvents (ethanol, water) evaporate, the concentration of NEMB exceeds saturation, leading to crystallization on the skin surface. This reduces efficacy (bioavailability) and causes sensory grittiness.[2]
Corrective Protocol:
-
Co-Solvent Laddering: Do not rely solely on Ethanol.[2] Ethanol evaporates too fast.[2]
-
Nucleation Inhibition: Add PVP (Polyvinylpyrrolidone) K-30 at 0.5 – 1.0%.[1][2] PVP acts as an anti-nucleating agent, stabilizing the amorphous state of NEMB and preventing crystal growth.
Data: Solubility Limits (Approximate)
| Solvent System | Solubility of NEMB (25°C) | Risk Level |
| Water (pH 7) | < 0.5% | High (Precipitation likely) |
| Ethanol (95%) | > 50% | Low (But risk upon evaporation) |
| Propylene Glycol | > 20% | Safe (Excellent co-solvent) |
| Mineral Oil | ~ 5-8% | Moderate (Requires HLB matching) |
Module 3: Rheology & Excipient Compatibility
Q: My Carbopol (Carbomer) gel loses viscosity when I add NEMB. Is it incompatible?
A: Yes, via Hydrogen Bonding interference.
Carbomers build viscosity through electrostatic repulsion (when neutralized) and hydrogen bonding.[2] NEMB is a secondary amide; the amide nitrogen can hydrogen bond with the carboxylic acid groups of the carbomer backbone before neutralization, or interfere with the hydration sphere of the polymer.
Corrective Protocol:
-
Order of Addition (Critical):
-
Polymer Selection: Switch to hydrophobically modified carbomers (e.g., Acrylates/C10-30 Alkyl Acrylate Crosspolymer ).[1][2] These are designed to tolerate higher loads of lipophilic actives like NEMB without collapsing.[2]
Module 4: Accelerated Stability Testing (ICH Q1A)
Q: How do I validate the shelf-life of my NEMB formulation?
A: Follow a modified ICH Q1A (R2) protocol focusing on the specific degradation modes identified above.
Do not just test for "Assay." You must test for the degradants and physical state.[2]
The Self-Validating Protocol:
| Test Parameter | Method | Acceptance Criteria | Frequency (Accel. 40°C/75%RH) |
| Assay (NEMB) | HPLC-UV (230 nm) | 95.0 – 105.0% of Label | 0, 1, 2, 3, 6 Months |
| Degradant (3-Methylbenzoic Acid) | HPLC (RRT ~0.[1][2][5]8) | < 1.0% | 0, 3, 6 Months |
| pH | Potentiometric | ± 0.5 units from Initial | Every time point |
| Microscopy (Crystallization) | Polarized Light Microscopy | No birefringent crystals | 0, 1, 3, 6 Months |
| Centrifugation | 3000 rpm / 30 min | No phase separation | 0, 1, 3, 6 Months |
Visualization: Troubleshooting Decision Tree
Figure 2: Diagnostic logic for common NEMB formulation failures.
References
-
PubChem. this compound (Compound Summary). National Library of Medicine.[2][4] [Link]
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][6][7] [Link]
-
Journal of Organic Chemistry. Alkaline hydrolysis of benzamide and N-substituted benzamides. (Mechanistic grounding for amide hydrolysis). [Link]
Sources
- 1. Cas 26819-07-8,Benzamide, N-ethyl-3-methyl- (9CI) | lookchem [lookchem.com]
- 2. N-Ethyl-3-toluamide | C10H13NO | CID 93103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. N-Ethyl-N-methyl-benzamide | C10H13NO | CID 527045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Ethyl-N-methyl-benzamide - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. researchgate.net [researchgate.net]
- 7. assyro.com [assyro.com]
Technical Support Center: Minimizing Skin Penetration of N-ethyl-3-methylbenzamide (NEMB)
Role: Senior Application Scientist Status: Active System: Formulation & Bio-Assay Support
Executive Technical Summary
Molecule Profile: N-ethyl-3-methylbenzamide (NEMB) Physicochemical Challenge:
-
LogP: ~1.78 (Moderately lipophilic)
-
MW: ~163.2 Da (Low molecular weight)
-
Risk Profile: High passive diffusion potential due to small size and lipophilicity. Unlike larger repellents (e.g., IR3535), NEMB follows Fickian diffusion aggressively through the Stratum Corneum (SC).
Core Objective: Maximize surface retention (evaporation/repellency) while minimizing transdermal flux (
Formulation Troubleshooting (Q&A)
Issue A: High Flux Rates in Ethanolic Solutions
User Question: "I am using a standard 15% NEMB solution in Ethanol (96%). My Franz diffusion cell data shows >25% cumulative permeation after 8 hours. How do I reduce this without losing solubility?"
Technical Diagnosis: You are experiencing the "Drag Effect." Ethanol acts as a permeation enhancer by extracting SC lipids and increasing the thermodynamic activity of the active ingredient. As the ethanol evaporates, the concentration of NEMB in the residual film reaches supersaturation, driving it into the skin rather than into the air.
Corrective Protocol: The Cosolvent Switch Replace volatile alcohols with non-volatile glycols that have a lower affinity for SC lipids.
Step-by-Step Solution:
-
Remove: Reduce Ethanol content to <20% (only used for initial solubilization).
-
Substitute: Introduce a binary vehicle system of PEG 400 (60%) and Propylene Glycol (30%) .
-
Mechanism: PEG 400 creates a viscous mesh that physically retards diffusion. Propylene glycol ensures solubility but, in this specific ratio, reduces the partition coefficient (
) between the vehicle and the skin.
Evidence: Studies on the structural analog DEET show that a 60% PEG 400 / 30% PG vehicle can reduce flux by up to 9-fold compared to pure ethanol [1].[1]
Issue B: Encapsulation Leakage (Burst Release)
User Question: "We encapsulated NEMB in liposomes to prevent contact, but we see a 'burst release' within 30 minutes. The encapsulation efficiency (EE) drops to <40% in the final formulation."
Technical Diagnosis: Liposomes are fluid bilayers. NEMB (LogP ~1.78) partitions rapidly out of the lipid bilayer and into the aqueous phase if the external phase contains surfactants or alcohols. You are fighting Ostwald Ripening and thermodynamic equilibrium.
Corrective Protocol: Cyclodextrin Complexation Switch from fluid liposomes to Host-Guest Inclusion Complexes using Hydroxypropyl-β-cyclodextrin (HPβCD).
Why HPβCD?
-
Steric Bulk: The complex is too large to penetrate the SC.
-
Equilibrium Shift: It reduces the free fraction of NEMB available for diffusion while maintaining a reservoir for evaporation.
Synthesis Protocol (Kneading Method):
-
Molar Ratio: 1:1 (NEMB : HPβCD).
-
Process:
-
Mix HPβCD with minimal water to form a paste.
-
Add NEMB slowly while grinding in a mortar for 45 mins.
-
Dry at 40°C for 24h.
-
-
Validation: Differential Scanning Calorimetry (DSC) must show the disappearance of the NEMB melting peak.
Data Comparison:
| Delivery System | Encapsulation Efficiency | 8h Cumulative Permeation (%) |
| Liposomes (Standard) | 38% | 18.5% |
| HPβCD Complex | >85% | <4.5% |
Issue C: In Vitro Data Variability
User Question: "My Strat-M® membrane data is consistent, but my ex vivo human skin data (OECD 428) has high standard deviations. Some cells show 5% penetration, others 30%."
Technical Diagnosis: This is likely a Follicular Shunting or Skin Integrity issue. NEMB is small enough to utilize hair follicles as a "fast track." If your skin samples have varying hair density or micro-tears, data will vary.
Troubleshooting Checklist:
-
Integrity Test: Did you perform a Tritiated Water (³H₂O) barrier integrity test before applying NEMB? (Reject skin if
cm/h). -
Receptor Fluid: Are you using PBS with 5% Ethanol?
-
Warning: Too much ethanol in the receptor fluid damages the underside of the dermis, artificially increasing permeability. Switch to PBS + 0.5% Bovine Serum Albumin (BSA) to maintain sink conditions without damaging tissue.
-
Visualizing the Solution
Decision Tree: Formulation Strategy
Caption: Logical workflow for selecting the correct vehicle modification based on solvent content and release kinetics.
Experimental Workflow: OECD 428 Compliance
Caption: Standardized workflow for validating NEMB permeation using Franz Diffusion Cells (OECD 428).
References
-
Kasichayanula, S., et al. (2000). "Reduction in skin permeation of N,N-diethyl-m-toluamide (DEET) by altering the skin/vehicle partition coefficient." International Journal of Pharmaceutics.
-
Nagai, N., et al. (2022).[2] "N,N-Diethyl-3-toluamide Formulation Based on Ethanol Containing 0.1% 2-Hydroxypropyl-β-cyclodextrin Attenuates the Drug’s Skin Penetration." Insects.
-
Karr, J. I., et al. (2012).[3] "A novel encapsulation of N,N-diethyl-3-methylbenzamide (DEET) favorably modifies skin absorption while maintaining effective evaporation rates."[3] Journal of Controlled Release.
-
OECD. (2004).[4] "Test No. 428: Skin Absorption: In Vitro Method." OECD Guidelines for the Testing of Chemicals.
Sources
- 1. Reduction in skin permeation of N,N-diethyl-m-toluamide (DEET) by altering the skin/vehicle partition coefficient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Reflections on the OECD guidelines for in vitro skin absorption studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Systems for N-ethyl-3-methylbenzamide Reactions
Welcome to the technical support center for optimizing the synthesis of N-ethyl-3-methylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical choices and troubleshoot common issues related to solvent selection in this amide bond formation. By understanding the underlying principles of solvent effects, you can significantly improve reaction yield, purity, and scalability.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding solvent selection for the synthesis of this compound, which is typically formed via the reaction of an activated 3-methylbenzoic acid (like the acyl chloride) with ethylamine.
Q1: What is the best all-around starting solvent for the synthesis of this compound from 3-methylbenzoyl chloride?
A: For the reaction between an acyl chloride and an amine, a polar aprotic solvent is generally the best starting point. Dichloromethane (DCM) is a very common choice due to its excellent solubility for a wide range of organic compounds and its relative inertness under these reaction conditions.[1][2] Other suitable alternatives include tetrahydrofuran (THF) and ethyl acetate.[1] These solvents effectively dissolve the reactants without interfering with the reaction mechanism.
Q2: Can I use a protic solvent like ethanol or water?
A: It is highly discouraged to use protic solvents like alcohols or water when starting from an acyl chloride. Acyl chlorides are highly reactive and will readily react with the solvent itself (solvolysis) to form an ester (with alcohols) or regenerate the carboxylic acid (with water). This side reaction consumes your starting material and significantly reduces the yield of the desired amide.[3] While some specific amide syntheses can be performed in water, they typically require different starting materials or specialized coupling agents.[4][5][6]
Q3: How does solvent polarity impact my reaction rate and yield?
A: Solvent polarity plays a crucial role. The reaction of an amine with an acyl chloride proceeds through a nucleophilic acyl substitution mechanism, which involves charged intermediates. A polar solvent helps to stabilize these intermediates, thereby increasing the reaction rate.[7] However, excessively polar solvents are not always better. The key is to ensure all reactants remain dissolved. Polar aprotic solvents are ideal because they are polar enough to facilitate the reaction but do not form strong hydrogen bonds with the amine nucleophile, leaving it more reactive.[8][9][10]
Q4: Are there "green" or more sustainable solvent alternatives to DCM or DMF?
A: Yes, the field of green chemistry offers several excellent alternatives. Solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are gaining popularity as replacements for chlorinated solvents and dipolar aprotic solvents like DMF.[1][11] Ethyl acetate and dimethyl carbonate are also considered greener options.[1] These solvents often have better safety profiles and are derived from renewable resources.[1][2]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis of this compound.
| Problem | Potential Solvent-Related Cause | Recommended Solution & Rationale |
| Low or No Product Yield | Poor Solubility of Reactants: One or both of your starting materials (3-methylbenzoyl chloride or ethylamine) may not be fully dissolved in the chosen solvent, preventing them from reacting. | Action: Switch to a more polar aprotic solvent. If you started with a less polar solvent like diethyl ether or toluene, consider moving to DCM, THF, or acetonitrile. For particularly stubborn solubility issues, a small amount of a stronger polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) can be effective, though they are harder to remove.[12] Rationale: Ensuring a homogeneous solution is the first critical step for any reaction to proceed efficiently. |
| Reaction Stalls or is Very Slow | Insufficient Polarity: The solvent may not be polar enough to stabilize the charged tetrahedral intermediate formed during the nucleophilic attack, leading to a high activation energy barrier. | Action: Increase the solvent polarity. Switching from THF to acetonitrile or DMF can accelerate the reaction.[13] Rationale: Polar aprotic solvents solvate the cation of the amine salt byproduct but leave the amine nucleophile relatively "free" and highly reactive, speeding up SN2-type reactions.[9] |
| Significant Side Product Formation (e.g., Carboxylic Acid) | Presence of Water: The acyl chloride is reacting with trace amounts of water in your solvent or reagents to hydrolyze back to 3-methylbenzoic acid. | Action: Use an anhydrous solvent. Ensure your solvent is freshly distilled or sourced from a sealed bottle over molecular sieves. Dry your glassware thoroughly before use. Rationale: Acyl chlorides are extremely sensitive to moisture.[14] Eliminating water is crucial to prevent this major side reaction. |
| Formation of Amine Hydrochloride Salt Precipitate | Byproduct Precipitation: The reaction generates hydrogen chloride (HCl), which reacts with the ethylamine base to form ethylamine hydrochloride, a salt that may be insoluble in your solvent.[3] | Action: Add a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), to the reaction.[15] Rationale: This "scavenger" base will react with the HCl produced, forming a more soluble triethylammonium chloride salt and preventing the consumption of your primary ethylamine nucleophile. This keeps the desired reactant in solution and available to react. |
| Difficulty in Product Isolation / Purification | High Boiling Point Solvent: Using a high-boiling point solvent like DMF or DMSO can make removal by rotary evaporation difficult and time-consuming. | Action: If possible, use a lower-boiling point solvent like DCM (40 °C), diethyl ether (35 °C), or ethyl acetate (77 °C). If a high-boiling solvent is necessary for the reaction, consider a liquid-liquid extraction to move your product into a lower-boiling organic solvent before purification. Rationale: Matching the solvent's physical properties to the entire workflow, including post-reaction workup, is essential for efficiency. |
| Product is Too Soluble for Crystallization | High Product Solubility: The final this compound product is highly soluble in the reaction solvent, preventing effective crystallization or precipitation. | Action: Perform a solvent swap or use an anti-solvent. After the reaction is complete, remove the reaction solvent and redissolve the crude product in a minimal amount of a good solvent (e.g., a small amount of DCM). Then, slowly add a poor solvent (an "anti-solvent") in which your product is insoluble, such as hexane or heptane, to induce precipitation. Rationale: This technique manipulates the solubility equilibrium to favor the solid state of your pure product, facilitating its isolation. |
Section 3: Experimental Protocols & Data
Protocol: Small-Scale Solvent Screening for Amide Formation
This protocol outlines a method for efficiently testing multiple solvents to find the optimal system for your reaction.
-
Preparation: In an inert atmosphere (e.g., under nitrogen or argon), add 3-methylbenzoyl chloride (1 equivalent) to a series of small, dry reaction vials.
-
Solvent Addition: To each vial, add a different anhydrous solvent (e.g., DCM, THF, Acetonitrile, 2-MeTHF, Ethyl Acetate) to achieve a consistent concentration (e.g., 0.5 M).
-
Base and Nucleophile Addition: To each vial, add a scavenger base like triethylamine (1.1 equivalents). Then, add ethylamine (1.05 equivalents) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reactions to warm to room temperature and stir. Monitor the progress of each reaction at set time points (e.g., 1 hr, 4 hr, 24 hr) using a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Analysis: Compare the reactions based on the consumption of starting material and the formation of the desired product. The solvent that provides the fastest conversion with the fewest side products is the optimal choice for scaling up.
Table 1: Properties of Common Solvents for Amide Synthesis
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant | Classification | Notes |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | 9.1 | Polar Aprotic | Excellent solvent, but environmental concerns exist.[2] |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.5 | Polar Aprotic | Good general-purpose solvent; can form peroxides. |
| Acetonitrile (ACN) | C₂H₃N | 81.6 | 37.5 | Polar Aprotic | Highly polar; good for increasing rates of slow reactions.[16] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | Polar Aprotic | Excellent solvating power, but high boiling point.[4] |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 77.1 | 6.0 | Polar Aprotic | Greener alternative with a moderate boiling point.[1] |
| 2-Methyl-THF | C₅H₁₀O | 80 | 6.2 | Polar Aprotic | Recommended green alternative to DCM and THF.[1] |
| Toluene | C₇H₈ | 110.6 | 2.4 | Nonpolar | Can be useful for higher temperature reactions. |
Data compiled from various sources.[16][17][18]
Section 4: Visual Workflow and Troubleshooting Diagrams
Diagram 1: Solvent Selection Workflow
This diagram outlines a logical workflow for selecting an appropriate solvent system for the this compound synthesis.
Caption: A workflow for initial solvent selection and optimization.
Diagram 2: Troubleshooting Decision Tree
This decision tree helps diagnose and solve common issues encountered during the reaction based on observed outcomes.
Caption: A decision tree for troubleshooting common reaction problems.
References
-
Royal Society of Chemistry. (n.d.). N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. Chemical Communications. Retrieved January 31, 2026, from [Link]
- Google Patents. (n.d.). CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
-
Hazra, S., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. Retrieved January 31, 2026, from [Link]
-
Procopio, D., et al. (2021). Green Solvents for the Formation of Amide Linkage. ResearchGate. Retrieved January 31, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved January 31, 2026, from [Link]
-
ResearchGate. (2021, April 14). Why did my amide syntesis does not work? Retrieved January 31, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Retrieved January 31, 2026, from [Link]
-
Di Gioia, M. L., et al. (2022). Green solvents for the formation of amide linkages. Organic & Biomolecular Chemistry. Retrieved January 31, 2026, from [Link]
-
MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide. Retrieved January 31, 2026, from [Link]
-
MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Retrieved January 31, 2026, from [Link]
-
University of California, Davis. (n.d.). Common Organic Solvents: Table of Properties. Retrieved January 31, 2026, from [Link]
-
Reddit. (2016, November 27). Why do Sn2 reactions need polar solvents? Retrieved January 31, 2026, from [Link]
-
Hazra, S., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Publications. Retrieved January 31, 2026, from [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? Retrieved January 31, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved January 31, 2026, from [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved January 31, 2026, from [Link]
-
MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N, N-dimethylformamide. Green Chemistry. Retrieved January 31, 2026, from [Link]
-
ResearchGate. (n.d.). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Retrieved January 31, 2026, from [Link]
-
National Institutes of Health. (n.d.). A Sustainable Green Enzymatic Method for Amide Bond Formation. Retrieved January 31, 2026, from [Link]
-
Chem Help ASAP. (2019, November 12). synthesis of amides from acid chlorides. YouTube. Retrieved January 31, 2026, from [Link]
-
Compound Interest. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved January 31, 2026, from [Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved January 31, 2026, from [Link]
-
National Institutes of Health. (n.d.). N-Ethyl-N-methyl-benzamide. PubChem. Retrieved January 31, 2026, from [Link]
-
Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved January 31, 2026, from [Link]
-
ResearchGate. (2022, April 7). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved January 31, 2026, from [Link]
-
Quora. (2020, September 8). Why does a polar solvent disfavour an SN2 reaction? Retrieved January 31, 2026, from [Link]
-
Murov, S. (n.d.). Properties of Solvents Used in Organic Chemistry. Retrieved January 31, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Green solvents for the formation of amide linkages - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. quora.com [quora.com]
- 11. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
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- 14. researchgate.net [researchgate.net]
- 15. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 16. ce.sysu.edu.cn [ce.sysu.edu.cn]
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- 18. Properties of Solvents Used in Organic Chemistry [murov.info]
Technical Support Center: Refinement of Workup Procedures for N-ethyl-3-methylbenzamide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of N-ethyl-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical post-reaction workup and purification stages. Achieving high purity and yield is contingent upon a robust workup strategy tailored to the specific synthetic route employed. This document provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common challenges and refine your experimental procedures.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the workup of this compound. The solutions provided are based on established chemical principles and practices in organic synthesis.
Q1: My crude product is a persistent oil and fails to crystallize, even after solvent removal. What is the likely cause and how can I induce crystallization?
A: The failure to crystallize is almost always due to the presence of impurities, which disrupt the formation of a crystal lattice. Unreacted starting materials, residual solvent, or byproducts from coupling agents are common culprits.
-
Causality: Impurities act as a "solvent" for your product, lowering its effective concentration and interfering with nucleation. For instance, if your synthesis involved a direct coupling reagent like a carbodiimide (e.g., DCC, EDC), byproducts such as dicyclohexylurea are common and must be thoroughly removed.[1][2]
-
Troubleshooting Steps:
-
Re-evaluate the Workup: Ensure you have performed both acidic and basic washes to remove any residual amine and carboxylic acid starting materials, respectively. A wash with 1 M HCl or 1 M citric acid will remove basic impurities like ethylamine, while a wash with 1 M NaHCO₃ will remove acidic 3-methylbenzoic acid.[2][3]
-
High-Vacuum Distillation: If the product is thermally stable, short-path vacuum distillation can be an effective method to separate it from non-volatile impurities.[4]
-
Chromatographic Purification: While sometimes leading to yield loss if not optimized, flash column chromatography is a reliable method to isolate the pure amide from closely related impurities.[5][6]
-
Induce Crystallization: After purification, dissolve the resulting oil in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate, acetone) and add a "non-solvent" in which it is insoluble (e.g., hexanes, heptane) dropwise until turbidity persists. This technique, known as anti-solvent crystallization, can often induce precipitation. Cooling the mixture can further aid crystal formation.
-
Q2: I've experienced a significant loss of yield after purifying my amide product via silica gel chromatography. Why does this happen and what are the alternatives?
A: Amides, particularly those with accessible carbonyl groups and N-H bonds (in the case of primary or secondary amides), can interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to "streaking" or irreversible adsorption, resulting in poor recovery.
-
Causality: The lone pair on the amide nitrogen and the polarized carbonyl group can form hydrogen bonds with the silica surface, making elution difficult.
-
Troubleshooting Steps:
-
Deactivate the Silica: Pre-treating the silica gel with a small amount of a base, such as triethylamine (~1% v/v), mixed into the eluent can cap the acidic sites and improve recovery.
-
Alternative Purification Method - Recrystallization: For solid amides, recrystallization is often the superior method for achieving high purity without the significant yield loss associated with chromatography.[7] It is a more scalable and cost-effective technique. The key is finding a suitable solvent or solvent system.[7]
-
Q3: During my liquid-liquid extraction, a persistent emulsion has formed that won't separate. How can I resolve this?
A: Emulsions are colloidal suspensions of one liquid in another, often stabilized by surfactants or fine particulate matter at the interface. They are a common frustration in the workup of amide syntheses, especially if the reaction mixture contains salts or finely divided solid byproducts.
-
Causality: Vigorous shaking of the separatory funnel is a primary cause. The presence of amphiphilic molecules or insoluble byproducts can stabilize the emulsion.
-
Troubleshooting Steps:
-
Add Brine: The first and most effective solution is to add a saturated aqueous solution of NaCl (brine). The increased ionic strength of the aqueous phase helps to break the emulsion by "salting out" the organic components.[2]
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for equilibrium to be reached without creating a stable emulsion.
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the droplets and break the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for forcing the separation of the layers.
-
Q4: My post-workup NMR spectrum clearly shows the presence of unreacted 3-methylbenzoic acid. Which step in my workup failed?
A: The presence of the carboxylic acid starting material indicates an insufficient or ineffective basic wash.
-
Causality: 3-methylbenzoic acid is an organic acid that is largely insoluble in neutral water but will readily deprotonate in the presence of a base to form a water-soluble carboxylate salt.
-
Solution: The purpose of the sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) wash is to perform this acid-base extraction.[2][3] If the acid remains, it means the basic wash was either skipped, insufficient in volume or concentration, or not allowed to mix thoroughly. To fix this, re-dissolve your crude product in an appropriate organic solvent (e.g., ethyl acetate) and perform the wash with 1 M NaHCO₃, ensuring thorough mixing. Check the pH of the aqueous layer with litmus paper to ensure it is basic before separating the layers.
Frequently Asked Questions (FAQs)
Q: What is the most effective and robust sequence of aqueous washes for a standard amide synthesis workup?
A: A well-designed washing sequence is critical for removing a broad range of impurities. A highly effective, standard procedure is as follows:
-
Dilute Acid Wash (e.g., 1 M HCl or 1 M Citric Acid): Removes basic components, primarily any unreacted ethylamine.[2]
-
Dilute Base Wash (e.g., 1 M NaHCO₃): Removes acidic components, primarily unreacted 3-methylbenzoic acid.[2]
-
Water Wash: Removes water-soluble impurities and residual salts from the previous washes.[8]
-
Brine Wash (Saturated NaCl): Removes the bulk of dissolved water from the organic layer, reducing the amount of drying agent needed and improving drying efficiency.[5]
This sequence is logically designed to remove ionizable impurities first, followed by a final dehydration of the organic phase.
Q: How do I select an appropriate solvent for recrystallization of this compound?
A: The ideal recrystallization solvent is one in which your product is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[7] A good starting point is to test solubility in a range of solvents with varying polarities.
| Solvent System | Polarity | Rationale |
| Ethanol/Water | Polar Protic | Dissolve in hot ethanol, add hot water dropwise until cloudy, then cool. |
| Ethyl Acetate/Hexanes | Medium/Non-polar | A very common and effective system. Dissolve in minimal hot ethyl acetate, add hexanes until cloudy, then cool.[9] |
| Acetone/Water | Polar Aprotic/Polar | Similar to the ethanol/water system, useful for moderately polar compounds. |
| Acetonitrile | Polar Aprotic | Amides often show good recrystallization behavior in acetonitrile.[7] |
Q: Is it necessary to use a drying agent like MgSO₄ or Na₂SO₄ after the washes?
A: Absolutely. Even after a brine wash, the organic layer remains saturated with a small amount of water. This residual water must be removed before solvent evaporation. If not removed, the presence of water can hinder crystallization and contaminate the final product. Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are used to chemically bind this water, which is then removed by filtration.[2]
Visualized Workflows and Protocols
Standard Workup Decision Workflow
The following diagram outlines the logical flow of a typical workup procedure following the synthesis of this compound.
Caption: Decision workflow for this compound workup.
Detailed Protocol 1: Standard Aqueous Workup
This protocol assumes the reaction was performed in an organic solvent like DMF or CH₂Cl₂.
-
Reaction Quench: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).[5] Combine the organic layers in the separatory funnel.
-
Acid Wash: Add 1 M citric acid (1 x 20 mL) to the combined organic extracts. Shake, vent, and remove the lower aqueous layer. This step removes unreacted ethylamine.[2]
-
Base Wash: Add 1 M sodium bicarbonate (1 x 20 mL) to the organic layer. Shake and vent carefully, as CO₂ evolution may occur if significant unreacted acid is present. Remove the lower aqueous layer. This removes unreacted 3-methylbenzoic acid.[2]
-
Brine Wash: Add saturated NaCl solution (1 x 20 mL) to the organic layer. Shake, vent, and remove the aqueous layer. This initiates the drying of the organic phase.[5]
-
Drying: Pour the organic layer from the top of the separatory funnel into an Erlenmeyer flask. Add a scoop of anhydrous Na₂SO₄. Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing. Let it sit for 5-10 minutes.[2]
-
Filtration and Concentration: Filter the solution to remove the drying agent, washing the solid with a small amount of fresh extraction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Impurity Removal Flowchart
This diagram illustrates which impurity is targeted by each step of the aqueous wash.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 3. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed - Google Patents [patents.google.com]
- 5. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
Technical Support Center: Interpreting ¹H NMR Spectra of Crude N-ethyl-3-methylbenzamide
Welcome to the technical support center for the analysis of crude N-ethyl-3-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for quality control and reaction monitoring. Here, we provide practical, in-depth troubleshooting advice in a question-and-answer format to help you interpret your spectra with confidence, identifying common impurities that may arise during synthesis.
Part 1: Understanding the Spectrum of Pure this compound
Before identifying impurities, it is crucial to confidently assign the proton signals of the desired product. The synthesis of this compound, often prepared by reacting 3-methylbenzoyl chloride with ethylamine, results in a molecule with several distinct proton environments.
Expected ¹H NMR Signals for this compound (in CDCl₃)
| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Description |
| Aromatic (HAr) | ~7.10 - 7.60 | Multiplet (m) | 4H | Protons on the benzene ring. The meta-substitution pattern leads to a complex, overlapping set of signals. |
| Amide (N-H) | ~6.0 - 6.5 (variable) | Broad Singlet (br s) | 1H | The amide proton signal is often broad due to quadrupole effects from the adjacent nitrogen and potential hydrogen bonding. Its chemical shift can vary significantly with concentration and solvent. |
| Methylene (-CH₂-) | ~3.45 | Quartet (q) | 2H | The two protons on the carbon adjacent to the nitrogen. They are split into a quartet by the three neighboring methyl protons. |
| Aromatic Methyl (-CH₃) | ~2.40 | Singlet (s) | 3H | The three protons of the methyl group attached to the benzene ring. |
| Ethyl Methyl (-CH₃) | ~1.25 | Triplet (t) | 3H | The three protons of the terminal methyl group of the ethyl chain. They are split into a triplet by the two neighboring methylene protons. |
Part 2: Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered when analyzing the NMR spectrum of a crude reaction mixture.
Q1: I see extra peaks in the aromatic region (7.0 - 8.5 ppm). What are they?
Unassigned peaks in this region often point to unreacted starting materials or hydrolysis byproducts.
-
Residual 3-methylbenzoic acid: This is a very common impurity, often formed by the hydrolysis of the starting acid chloride. Its aromatic protons will appear in a similar region to the product but can be distinguished. Look for signals around 7.9-8.0 ppm , which are further downfield than the product's aromatic signals[1]. The most definitive sign is a very broad singlet far downfield, typically between 10-13 ppm , corresponding to the carboxylic acid proton (-COOH)[1][2].
-
Residual 3-methylbenzoyl chloride: If the reaction has not gone to completion, you may see signals from the starting acid chloride. The aromatic protons of 3-methylbenzoyl chloride are shifted downfield compared to the product due to the strong electron-withdrawing effect of the acyl chloride group, appearing around 7.8-7.9 ppm [3].
Causality: The electron-withdrawing nature of the carboxylic acid and acyl chloride groups deshields the adjacent aromatic protons, causing their signals to appear at a higher chemical shift (further downfield) compared to the less electron-withdrawing amide group of the product[4].
Q2: I have an unassigned quartet and triplet in the aliphatic region. What could they be from?
This pattern is characteristic of an ethyl group and often indicates the presence of residual solvents from the workup or unreacted starting material.
-
Residual Ethyl Acetate (EtOAc): A common extraction solvent. It will show a quartet at ~4.12 ppm , a singlet at ~2.05 ppm , and a triplet at ~1.25 ppm (in CDCl₃)[5][6]. The triplet may overlap with your product's ethyl methyl signal.
-
Residual Diethyl Ether (Et₂O): Another common solvent. It appears as a quartet at ~3.48 ppm and a triplet at ~1.21 ppm (in CDCl₃)[5][6]. The quartet can overlap with your product's methylene signal.
-
Excess Ethylamine: While the N-H protons are often broad and can exchange, the ethyl group of free ethylamine will show a quartet around 2.7 ppm and a triplet around 1.1 ppm [7][8].
Q3: There is a broad singlet that disappears when I shake my NMR sample with a drop of deuterium oxide (D₂O). What is it?
This is a classic test for identifying exchangeable protons, such as those attached to oxygen or nitrogen.
-
Water (H₂O): A broad singlet for water is commonly observed in CDCl₃ around 1.56 ppm but can vary[5].
-
Amine/Amide N-H: The product's N-H proton and the N-H protons of any residual ethylamine are exchangeable.
-
Carboxylic Acid O-H: The proton of residual 3-methylbenzoic acid is also exchangeable.
The D₂O Shake Experiment: Protons attached to heteroatoms (O-H, N-H) can be exchanged with deuterium from D₂O. Since deuterium is not observed in ¹H NMR, the signal for the exchangeable proton disappears from the spectrum, providing a definitive identification.
Q4: How can I quantify the amount of an impurity in my sample?
Quantitative NMR (qNMR) allows for the determination of the relative amounts of different components in a mixture without the need for a calibration curve, provided the signals are well-resolved[9][10].
Methodology:
-
Identify Unique Signals: Choose a signal for the product and a signal for the impurity that do not overlap with any other peaks.
-
Integrate: Carefully integrate both the product signal and the impurity signal.
-
Normalize: Divide the integration value of each peak by the number of protons it represents. For example, divide the integration of the aromatic methyl singlet of the product by 3.
-
Calculate Molar Ratio: The ratio of the normalized integrals gives the molar ratio of the impurity to the product[11].
Example:
-
You integrate the aromatic methyl singlet (~2.40 ppm) of your product, and the integral is 10.0 . Normalized value = 10.0 / 3 = 3.33 .
-
You integrate the aromatic methyl singlet (~2.41 ppm) of residual 3-methylbenzoic acid, and the integral is 0.5 . Normalized value = 0.5 / 3 = 0.167 .
-
Molar Ratio (Impurity:Product) = 0.167 : 3.33.
-
Mole Percent Impurity = [0.167 / (0.167 + 3.33)] * 100% ≈ 4.8% .
Part 3: Experimental Protocols & Data
Protocol: Preparing an NMR Sample of a Crude Reaction Mixture
A properly prepared sample is essential for obtaining a high-quality spectrum[12][13].
-
Sample Weighing: Accurately weigh approximately 10-20 mg of your crude this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial[14]. Ensure the solvent contains an internal standard like tetramethylsilane (TMS) for referencing (0.00 ppm).
-
Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. The solution should be clear and free of any particulate matter.
-
Filtering: If any solids are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube[15].
-
Capping and Labeling: Cap the NMR tube and label it clearly.
-
Analysis: Insert the tube into the NMR spectrometer to acquire the spectrum.
Data Summary: ¹H NMR Chemical Shifts for Product and Common Impurities
All shifts are approximate and reported for CDCl₃ as the solvent. Values can vary based on concentration and temperature.
| Compound | Signal Protons | Approx. δ (ppm) | Multiplicity |
| This compound | -CH₂- | ~3.45 | q |
| Ar-CH₃ | ~2.40 | s | |
| -CH₂CH ₃ | ~1.25 | t | |
| Ar-H | ~7.1-7.6 | m | |
| N-H | ~6.0-6.5 | br s | |
| 3-Methylbenzoic Acid | Ar-H | ~7.4-8.0[1] | m |
| Ar-CH₃ | ~2.41[1] | s | |
| -COOH | ~10-13 | br s | |
| 3-Methylbenzoyl Chloride | Ar-H | ~7.8-7.9[3] | m |
| Ar-CH₃ | ~2.42[3] | s | |
| Ethylamine | -CH₂- | ~2.7[7] | q |
| -CH₃ | ~1.1[7] | t | |
| -NH₂ | ~1.1 (very broad) | br s | |
| Solvents & Water | |||
| Ethyl Acetate | -CH₂- | ~4.12[5] | q |
| -COCH₃ | ~2.05[5] | s | |
| -CH₂CH ₃ | ~1.25[5] | t | |
| Diethyl Ether | -CH₂- | ~3.48[5] | q |
| -CH₃ | ~1.21[5] | t | |
| Dichloromethane | -CH₂- | ~5.30[5] | s |
| Water | H₂O | ~1.56[5] | s |
Part 4: Workflow Visualization
To streamline the process of spectral interpretation, the following workflow diagram outlines the logical steps from data acquisition to final purity assessment.
Sources
- 1. m-Toluic acid(99-04-7) 1H NMR spectrum [chemicalbook.com]
- 2. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 3-Methylbenzoyl chloride(1711-06-4) 1H NMR spectrum [chemicalbook.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Ethylamine(75-04-7) 1H NMR spectrum [chemicalbook.com]
- 9. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. organomation.com [organomation.com]
- 15. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Cost-Optimized Synthesis of N-ethyl-3-methylbenzamide
Mission: To provide researchers and process chemists with high-fidelity, cost-effective protocols for the synthesis of N-ethyl-3-methylbenzamide. This guide prioritizes atom economy , reagent accessibility , and chromatography-free purification .
Route Selection & Process Logic
To maximize cost-effectiveness, we must move beyond standard laboratory coupling agents (HATU, EDC, DCC) which are prohibitively expensive for scale-up.[1] We present two distinct workflows: the High-Reliability Route (Acid Chloride) and the High-Atom-Economy Route (Catalytic Direct Amidation) .[1]
Comparative Analysis Table
| Feature | Route A: Acid Chloride Activation | Route B: Boric Acid Catalysis |
| Primary Reagent | Thionyl Chloride ( | Boric Acid ( |
| Cost Profile | Low (Bulk commodity chemical) | Very Low (Reusable catalyst) |
| Atom Economy | Moderate (Generates | Excellent (Generates |
| Reaction Time | Fast (< 4 hours) | Slow (12–24 hours, requires Dean-Stark) |
| Purification | Acid/Base Extraction | Distillation or Crystallization |
| Best For | Reliable, rapid synthesis | Green chemistry, minimal waste disposal |
Experimental Protocols
Protocol A: The Acid Chloride Route (Standard Industrial Method)
Recommended for initial scale-up and high purity requirements.[1]
Reagents:
-
3-Methylbenzoic acid (m-Toluic acid)[1]
-
Thionyl Chloride (
)[1][2] -
Ethylamine (70% aq. or 2M in THF)[1]
-
Toluene (Solvent)[1]
Step-by-Step Workflow:
-
Activation: Charge a flask with 3-methylbenzoic acid (1.0 eq) and Toluene (5 vol). Add
(1.2 eq) dropwise.[1]-
Technical Note: Add a catalytic amount of DMF (0.05 eq) to form the Vilsmeier-Haack intermediate, which drastically accelerates the formation of the acid chloride [1].
-
-
Reflux: Heat to 80°C for 2 hours. Monitor gas evolution (
). -
Evaporation (Critical Cost Step): Distill off excess
and Toluene.[1]-
Why? Excess
will react violently with the amine in the next step, wasting reagent and creating dangerous exotherms.
-
-
Amidation: Redissolve the crude acid chloride in fresh Toluene. Cool to 0°C. Add Ethylamine (1.2 eq) and a scavenger base (Triethylamine or aqueous NaOH) slowly.
-
Workup: Quench with water. Separate layers.
Protocol B: Boric Acid Catalyzed Direct Amidation
Recommended for maximum atom economy and low environmental impact.[1]
Reagents:
Step-by-Step Workflow:
-
Setup: Equip a flask with a Dean-Stark trap (for water removal).
-
Loading: Add carboxylic acid (1.0 eq), Ethylamine (1.2 eq), and Boric Acid (0.1 eq) to Xylene.
-
Reflux: Reflux vigorously (approx. 140°C). The reaction is driven by the azeotropic removal of water.
-
Completion: Continue until water collection ceases (approx. 12-24h).
Visualization: Synthesis Workflow & Decision Logic[1]
The following diagram illustrates the decision-making process between the two routes and the critical checkpoints for troubleshooting.
Caption: Comparative workflow for this compound synthesis. Route A prioritizes kinetics; Route B prioritizes atom economy.[1]
Troubleshooting Guide (FAQ)
Issue 1: "My reaction mixture turned black/tarry during the Acid Chloride step."
Diagnosis: Thermal decomposition or impurity polymerization.
-
Cause: Refluxing thionyl chloride at too high a temperature or for too long can cause polymerization of trace impurities.
-
Solution:
-
Limit reflux temperature to 75-80°C.
-
Ensure your starting 3-methylbenzoic acid is dry.[1] Moisture reacts with
to generate heat and , accelerating degradation. -
Corrective Action: If the crude acid chloride is dark, perform a vacuum distillation of the intermediate before adding the amine.
-
Issue 2: "I have low yield, and the product smells strongly of the starting amine."
Diagnosis: Incomplete conversion or failed stoichiometry.
-
Cause: In Route A, if you did not fully remove excess
, it reacted with your ethylamine to form sulfur amides, consuming the reagent meant for the product. -
Solution:
-
Use a rotary evaporator to strip the acid chloride to dryness (add toluene and evaporate twice to azeotrope off
). -
Verify the quality of your ethylamine. Aqueous ethylamine (70%) is cheaper but requires Schotten-Baumann conditions (biphasic system with NaOH). If using anhydrous conditions, ensure the amine is fresh.
-
Issue 3: "I cannot separate the product from unreacted starting material without a column."
Diagnosis: Inefficient Liquid-Liquid Extraction (LLE).
-
Solution: The "Cost-Effective" approach relies on chemical separation, not chromatography.
-
Protocol:
-
Dissolve crude mixture in Ethyl Acetate.[9]
-
Wash 1 (Remove Amine): Wash with 1M HCl. The unreacted ethylamine forms a water-soluble salt and enters the aqueous layer.
-
Wash 2 (Remove Acid): Wash with 1M NaOH or Sat.
. Unreacted 3-methylbenzoic acid forms a salt and enters the aqueous layer. -
Result: The organic layer now contains only the neutral amide product [3].
-
-
Cost-Saving "Hacks" for Scale-Up
-
Solvent Recycling: If using Toluene (Route A) or Xylene (Route B), these solvents can be recovered via distillation and reused.[1] This reduces the E-factor (mass of waste per mass of product) significantly [4].[1]
-
Avoid Drying Agents: Instead of using expensive
or , use a "brine wash" followed by azeotropic distillation. If you are rotovapping the solvent anyway, the water will co-distill with the toluene/ethyl acetate. -
One-Pot Schotten-Baumann: For the absolute lowest reagent cost (but slightly lower yield), dissolve the acid chloride in DCM and add it to a rapidly stirring solution of Ethylamine in Water containing NaOH. This eliminates the need for organic bases like Triethylamine.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Tang, P. (2005).[1] "Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide". Organic Syntheses, 81, 262. [1]
-
BenchChem Protocols. (n.d.). "Purification of N-ethyl-2,2-dimethylpropanamide" (General Benzamide Purification Protocol).[1]
-
American Chemical Society Green Chemistry Institute. (2016). "Atom-economic catalytic amide synthesis". PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxalyl Chloride vs. Thionyl Chloride: Practical Comparison - Wolfa [wolfabio.com]
- 3. CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed - Google Patents [patents.google.com]
- 4. gauthmath.com [gauthmath.com]
- 5. brainly.com [brainly.com]
- 6. unn.edu.ng [unn.edu.ng]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
Validation & Comparative
N-ethyl-3-methylbenzamide vs. N,N-diethyl-3-methylbenzamide repellent activity
This guide provides an in-depth technical comparison between the industry-standard repellent N,N-diethyl-3-methylbenzamide (DEET) and its mono-ethyl analog/metabolite, N-ethyl-3-methylbenzamide .
Executive Summary
N,N-diethyl-3-methylbenzamide (DEET) acts as the global benchmark for broad-spectrum insect repellency.[1] Its efficacy stems from a precise balance of volatility, lipophilicity, and receptor binding affinity optimized by the N,N-diethyl moiety.
This compound (often abbreviated as ET or N-ethyl-m-toluamide ) is primarily identified as a Phase I metabolite of DEET formed via oxidative
Physicochemical & Structural Comparison
The structural modification from a tertiary amide (DEET) to a secondary amide (N-ethyl analog) fundamentally alters the compound's volatility and interaction with biological membranes.
| Feature | DEET (Standard) | This compound (Analog) |
| IUPAC Name | N,N-diethyl-3-methylbenzamide | This compound |
| CAS Number | 134-62-3 | 26819-07-8 |
| Structure Type | Tertiary Amide | Secondary Amide |
| Molecular Weight | 191.27 g/mol | 163.22 g/mol |
| LogP (Lipophilicity) | ~2.11 (Optimized for skin retention) | ~1.6 (Predicted; more polar) |
| H-Bond Donors | 0 (Aprotic) | 1 (Amide N-H) |
| Volatility | High (Critical for spatial repellency) | Low (Reduced by intermolecular H-bonds) |
| Primary Role | Active Repellent Ingredient | Metabolite / Impurity / SAR Analog |
Structural Impact on Function
-
DEET (Tertiary Amide): Lacks hydrogen bond donors. This prevents strong intermolecular association, maintaining the high vapor pressure necessary to create a "repellent cloud" above the skin surface.
-
N-ethyl Analog (Secondary Amide): Possesses an N-H donor. This allows intermolecular hydrogen bonding, significantly raising the boiling point and reducing the vapor concentration available to stimulate insect olfactory receptors.
Repellent Efficacy & Mechanism[1][2][3]
Efficacy Data
Experimental data consistently ranks DEET superior to its mono-ethyl analog. The loss of an ethyl group disrupts the steric fit required for receptor inhibition.
-
Complete Protection Time (CPT): DEET typically provides 300+ minutes of protection (formulation dependent).[2] The mono-ethyl analog, when tested in SAR screens, shows significantly shorter duration and lower potency.
-
Spatial Repellency: The N-ethyl analog fails to generate a sufficient vapor phase concentration to deter mosquitoes (e.g., Aedes aegypti) at a distance comparable to DEET.
Mechanism of Action (MOA)
Current consensus suggests DEET acts via a dual mechanism:
-
Olfactory Receptor Inhibition: DEET binds to the Or83b (or Orco) co-receptor complex, scrambling the insect's ability to detect attractants like lactic acid and 1-octen-3-ol.
-
Direct Repellency: At high concentrations, it activates specific avoidance neurons.
Why the Analog Fails: The hydrophobic binding pocket of the insect Odorant Receptor (OR) is optimized for the steric bulk of the diethyl group. The mono-ethyl group is too small and too polar, reducing binding affinity (
Toxicology & Metabolism (Safety Profile)
Understanding the N-ethyl analog is crucial for safety assessments, as it is the primary product of DEET metabolism in mammals.
Metabolic Pathway
DEET undergoes oxidative metabolism in the liver, primarily catalyzed by CYP450 enzymes (specifically CYP2B6 and CYP3A4).
-
N-Deethylation: One ethyl group is removed to form This compound .
-
Ring Oxidation: The methyl group on the benzene ring is oxidized to form hydroxymethyl metabolites.
Diagram: Metabolic Fate of DEET
The following diagram illustrates the conversion of DEET to its mono-ethyl metabolite.
Caption: Figure 1.[3] Metabolic pathway of DEET showing the formation of this compound via hepatic N-deethylation.
Toxicity Comparison[3]
-
Aquatic Toxicity: Studies on Daphnia magna indicate that DEET is more toxic than its metabolites. The conversion to this compound is a detoxification step.
-
Toxicity Order: DEET > this compound > N-oxide metabolites .
-
-
Mammalian Safety: The N-ethyl metabolite is rapidly excreted in urine and does not accumulate, contributing to the generally favorable safety profile of DEET when used as directed.
Experimental Protocols
For researchers validating these compounds, the following protocols ensure reproducibility.
Protocol A: Human Arm-in-Cage Assay (Efficacy)
Standard: WHO/EPA Guidelines
-
Subject Selection: Healthy volunteers with no history of sensitivity to mosquito bites.
-
Cage Setup:
cm cages containing 200 non-blood-fed female Aedes aegypti (5–7 days old). -
Application:
-
Control: Ethanol vehicle.
-
Test Arm: Apply 1.0 mL of 20% solution (DEET or N-ethyl analog) to the forearm (
).
-
-
Exposure: Insert arm for 3 minutes every 30 minutes.
-
Endpoint: Complete Protection Time (CPT) is reached when the first confirmed bite occurs (followed by a second bite within 30 minutes).
Protocol B: Microsomal Stability Assay (Metabolism)
Purpose: To generate and quantify the N-ethyl metabolite.
-
Incubation System:
-
Substrate:
DEET. -
Enzyme: Human Liver Microsomes (HLM) (0.5 mg/mL).
-
Cofactor: NADPH-regenerating system.
-
-
Reaction: Incubate at
in phosphate buffer (pH 7.4). -
Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS .
-
Target Transition (DEET):
m/z. -
Target Transition (N-ethyl):
m/z (Check for loss of 28 Da).
-
Diagram: Experimental Workflow
Caption: Figure 2. Parallel workflow for evaluating repellent efficacy and metabolic stability.
Conclusion
N,N-diethyl-3-methylbenzamide (DEET) remains the superior repellent agent.[1] The This compound analog is fundamentally a metabolic byproduct with inferior physicochemical properties for spatial repellency (high polarity, low volatility).
-
For Product Development: Focus on DEET formulations or extended-release technologies; the mono-ethyl analog offers no performance advantage.
-
For Safety Studies: Monitor this compound levels in urine as a biomarker for DEET absorption and clearance.
References
-
US Environmental Protection Agency (EPA). (1998).[4] Reregistration Eligibility Decision (RED): DEET. EPA 738-R-98-010. Link
-
Fradin, M. S., & Day, J. F. (2002).[5] Comparative efficacy of insect repellents against mosquito bites. New England Journal of Medicine, 347(1), 13-18. Link
-
Usmani, K. A., et al. (2002). In vitro human metabolism and interactions of repellent N,N-diethyl-m-toluamide. Drug Metabolism and Disposition, 30(3), 289-294. Link
-
Syed, Z., & Leal, W. S. (2008). Mosquitoes smell and avoid the insect repellent DEET. Proceedings of the National Academy of Sciences, 105(36), 13598-13603. Link
-
Seo, J., et al. (2005).[6] Biodegradation of the insecticide N,N-diethyl-m-toluamide by fungi: identification and toxicity of metabolites. Archives of Environmental Contamination and Toxicology, 48(3), 323-328. Link
-
Debboun, M., Frances, S. P., & Strickman, D. (2006). Insect Repellents: Principles, Methods, and Uses. CRC Press. Link
Sources
- 1. encyclopedia.com [encyclopedia.com]
- 2. Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On-line solid phase extraction-high performance liquid chromatography–isotope dilution–tandem mass spectrometry approach to quantify N,N-diethyl-m-toluamide and oxidative metabolites in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. animal-fences.com [animal-fences.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
A Researcher's Guide to the Synthesis of N-ethyl-3-methylbenzamide: A Comparative Analysis
N-ethyl-3-methylbenzamide, a less common isomer of the widely known insect repellent DEET (N,N-diethyl-3-methylbenzamide), serves as a valuable molecule in medicinal chemistry and materials science research.[1][2][3] Its synthesis, while conceptually straightforward, presents researchers with several strategic pathways. The choice of method can significantly impact yield, purity, scalability, cost, and safety profile. This guide provides an in-depth comparative analysis of the most prevalent and innovative methods for synthesizing this compound, supported by experimental data and protocols to inform your selection process.
Introduction to Synthetic Strategies
The formation of the amide bond between 3-methylbenzoic acid (m-toluic acid) and ethylamine is the central transformation in any synthesis of this compound. The primary challenge lies in activating the carboxylic acid to facilitate nucleophilic attack by the amine.[4] Direct reaction is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[4] Therefore, practical syntheses rely on one of three main strategies: conversion to a highly reactive acyl chloride, in-situ activation with a coupling agent, or a novel catalytic oxidative coupling.
Method 1: The Acyl Chloride Pathway - A Classic, High-Yield Approach
This two-step method is a robust and widely practiced route for amide synthesis.[4][5] It involves the initial conversion of 3-methylbenzoic acid to the more electrophilic 3-methylbenzoyl chloride, which then readily reacts with ethylamine.
Mechanistic Rationale
The choice of chlorinating agent is critical. Thionyl chloride (SOCl₂) is frequently used due to its affordability and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[4][5] The reaction proceeds via a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. The resulting acyl chloride is highly susceptible to nucleophilic attack by ethylamine. A base, such as pyridine or excess ethylamine, is typically required in the second step to neutralize the HCl generated.[6]
Experimental Workflow: Acyl Chloride Pathway
Caption: Workflow for the Acyl Chloride based synthesis of this compound.
Detailed Protocol:
Step 1: Synthesis of 3-Methylbenzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a gas trap, add 3-methylbenzoic acid (1.0 eq).
-
Slowly add thionyl chloride (1.2 - 1.5 eq) at room temperature.
-
Heat the mixture to reflux (approx. 80°C) for 1-2 hours, or until gas evolution ceases.
-
Remove excess thionyl chloride by distillation under reduced pressure to obtain crude 3-methylbenzoyl chloride as a yellow to brown liquid. This is often used directly in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve ethylamine (1.5 - 2.0 eq) and a non-nucleophilic base like pyridine (1.1 eq) in a suitable solvent (e.g., dichloromethane, DCM) in a flask cooled in an ice bath (0°C).
-
Slowly add the crude 3-methylbenzoyl chloride (1.0 eq) to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Quench the reaction with water and transfer to a separatory funnel.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification via column chromatography or vacuum distillation may be necessary to achieve high purity.
Method 2: Direct Coupling with EDC - A Milder, One-Pot Alternative
Peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), offer a milder, often one-pot, alternative to the acyl chloride method.[7][8][9] This approach avoids the use of harsh chlorinating agents and is particularly useful for sensitive substrates.
Mechanistic Rationale
EDC activates the carboxyl group of 3-methylbenzoic acid to form a highly reactive O-acylisourea intermediate.[10] This intermediate is susceptible to nucleophilic attack by ethylamine to form the desired amide bond. A significant advantage of EDC is that the urea byproduct formed is water-soluble, simplifying its removal during aqueous workup.[8][9] The reaction efficiency can be enhanced by adding N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt), which react with the O-acylisourea to form a more stable active ester intermediate, reducing side reactions like racemization (if applicable) and improving yields.[9][10]
Experimental Workflow: EDC Coupling Pathway
Caption: Workflow for the EDC-mediated one-pot synthesis of this compound.
Detailed Protocol:
-
Dissolve 3-methylbenzoic acid (1.0 eq) and ethylamine (1.1 - 1.2 eq) in an appropriate solvent like DCM or DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC hydrochloride (1.2 - 1.5 eq) portion-wise to the stirred solution. An additive like HOBt (1.2 eq) can also be included.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).
-
Dilute the reaction mixture with the extraction solvent (e.g., ethyl acetate) and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
The aqueous washes effectively remove the urea byproduct and any unreacted starting materials.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
Method 3: Catalytic Oxidative Coupling - A Greener, Modern Approach
Recent advances in catalysis have introduced novel methods for amide synthesis that offer improved environmental profiles. One such method involves the oxidative coupling of a carboxylic acid with a formamide, catalyzed by a copper-based metal-organic framework (MOF).[11]
Mechanistic Rationale
This method utilizes N,N-diethylformamide not only as the source of the ethylamine group but also as the reaction solvent.[11] A robust copper-based MOF catalyst, in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), facilitates the coupling. The proposed mechanism involves radical intermediates. The catalyst initiates the formation of a radical from TBHP, which then abstracts a hydrogen from the formamide to generate a carbamoyl radical. This radical species then reacts with the carboxylic acid to form the amide product.[11] A key advantage is the potential for catalyst recycling and the avoidance of stoichiometric activating agents.[11]
Experimental Workflow: Catalytic Oxidative Coupling
Caption: Workflow for the MOF-catalyzed oxidative coupling synthesis.
Detailed Protocol:
-
In a round-bottom flask, combine 3-toluic acid (1.0 eq), the bcmim-Cu catalyst (10 mol%), and an excess of N,N-diethylformamide (18 eq).[11]
-
Heat the mixture to 100°C with stirring.
-
Slowly add tert-butyl hydroperoxide (TBHP, 70% aq., 3.0 eq) over 3 hours using a syringe pump.[11]
-
After the addition is complete, allow the mixture to cool to room temperature.
-
Remove the excess N,N-diethylformamide by vacuum distillation.
-
Filter the residue through a short pad of silica gel, eluting with a hexane/ethyl acetate mixture.
-
Remove the solvent under reduced pressure to obtain the pure product. A reported yield for a similar compound on a gram scale is 95%.[11]
Comparative Analysis Summary
| Parameter | Method 1: Acyl Chloride | Method 2: EDC Coupling | Method 3: Catalytic Oxidative Coupling |
| Reagent Toxicity | High (Thionyl chloride is corrosive and toxic)[4] | Moderate (EDC can be an irritant) | Moderate (TBHP is an oxidant) |
| Reaction Conditions | Harsher (reflux, potential for HCl gas) | Mild (0°C to room temperature) | Elevated Temperature (100°C) |
| Workup Simplicity | More complex (multiple washes required) | Simpler (water-soluble byproducts)[8][9] | Moderate (distillation and filtration)[11] |
| Typical Yield | High (often >90%) | Good to High (70-95%) | Very High (reported 95%)[11] |
| Atom Economy | Poor (due to stoichiometric waste) | Moderate | Good (catalytic nature) |
| Scalability | Well-established for large scale | Feasible, but cost of EDC can be a factor | Promising, demonstrated on gram scale[11] |
| Cost | Generally lowest reagent cost | Higher reagent cost (EDC) | Catalyst synthesis required, but potentially recyclable[11] |
Conclusion and Recommendations
The choice of synthesis method for this compound depends heavily on the specific needs of the researcher and the laboratory context.
-
For large-scale, cost-effective synthesis where handling hazardous reagents is routine, the Acyl Chloride Pathway remains a viable and high-yielding option. Its long history provides a robust foundation for process optimization.
-
For small-scale synthesis, especially with sensitive or valuable starting materials, the EDC Coupling method is highly recommended. Its mild conditions, one-pot nature, and simple workup offer significant advantages in a research setting, justifying the higher cost of the reagent.
-
For laboratories focused on green chemistry and sustainable process development, the Catalytic Oxidative Coupling presents an exciting frontier. While requiring initial catalyst synthesis, its high yield, use of a recyclable catalyst, and innovative approach make it an excellent choice for forward-looking drug development and research programs.[11]
By carefully considering these factors, researchers can select the most appropriate synthetic route to efficiently and safely produce this compound for their scientific investigations.
References
- CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed - Google Patents.
-
A new method for synthesis of N,N-diethyl-m -methylbenzamide. Revista Cubana de Medicina Militar. 2021;50(4):e02101523. Available from: [Link]
-
Habeck, J. C., Diop, L. A., & Dickman, M. (2010). Synthesis of N,N-Diethyl-3-Methylbenzamide (DEET): Two Ways to the Same Goal. Journal of Chemical Education, 87(5), 528-529. Available from: [Link]
-
Organic Syntheses Procedure. Available from: [Link]
-
Caje, M., et al. (2019). N,N-diethyl-3-methylbenzamide (DEET) acts as a metal-organic framework synthesis solvent with phase-directing capabilities. Chemical Communications, 55(84), 12648-12651. Available from: [Link]
-
N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities - Chemical Communications (RSC Publishing). Available from: [Link]
-
Synthesis of stable-isotope-labeled N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-(3-dimethylaminopropyl)-N'-ethylurea (EDU). Journal of Labelled Compounds and Radiopharmaceuticals, 58(11-12), 435-439. Available from: [Link]
-
Ibañez, J., et al. (2022). N,N-Diethyl-3-methylbenzamide. Molbank, 2022(2), M1395. Available from: [Link]
-
(PDF) A new method for the synthesis of N,N-diethyl-m-methylbenzamide - ResearchGate. Available from: [Link]
-
Withey, J. M., & Bajic, A. (2015). Operationally Simple Synthesis of N,N-Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent. Journal of Chemical Education, 92(1), 179-182. Available from: [Link]
-
Amines - NCERT. Available from: [Link]
-
N-Ethyl-N-methyl-benzamide | C10H13NO | CID 527045 - PubChem - NIH. Available from: [Link]
-
Synthesis of N,N-Diethyl-3-methylbenzamide (DEET): Two Ways to the Same Goal. Semantic Scholar. Available from: [Link]
-
Operationally Simple Synthesis of N , N -Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent - ResearchGate. Available from: [Link]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) - Common Organic Chemistry Reagents. Available from: [Link]
-
tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
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- 11. mdpi.com [mdpi.com]
Comparative Validation Guide: Rapid UHPLC-MS/MS vs. Traditional HPLC-UV for N-ethyl-3-methylbenzamide
Executive Summary
N-ethyl-3-methylbenzamide (NEMB), a structural analog and primary metabolite of the widely used insect repellent DEET (N,N-diethyl-m-toluamide), presents unique analytical challenges due to its polarity and structural similarity to isomeric impurities. While traditional HPLC-UV methods have served as the industry workhorse, they often suffer from long run times and limited specificity in complex matrices.
This guide validates a Rapid Stability-Indicating UHPLC-PDA-MS/MS Method , contrasting it with the traditional Isocratic HPLC-UV approach. The data presented demonstrates that the new protocol reduces solvent consumption by 75% and run-time by 5x while satisfying all ICH Q2(R2) validation criteria.
The Analytical Challenge
NEMB (CAS: 26819-07-8) is an amide derivative.[1] Its analysis is critical not only for quality control of intermediates but also for environmental monitoring where it appears as a degradation product of DEET.
Key Physicochemical Properties:
-
LogP: ~2.1 (Less lipophilic than DEET)
-
pKa: Neutral amide (stable in neutral pH, hydrolyzes in strong acid/base)
-
Chromatographic Behavior: Elutes earlier than DEET on C18 phases; prone to co-elution with ortho- and para- isomers without optimized selectivity.
Analytical Workflow Visualization
Caption: Figure 1. Integrated UHPLC-PDA-MS workflow ensuring dual-confirmation of analyte identity.
Comparative Analysis: Traditional vs. Proposed Method
The following table objectively compares the legacy method (Method A) against the optimized UHPLC protocol (Method B).
| Feature | Method A: Traditional HPLC-UV | Method B: Rapid UHPLC-PDA-MS (Recommended) |
| Column | C18 (5 µm, 250 x 4.6 mm) | C18 (1.7 µm, 50 x 2.1 mm) |
| Mobile Phase | Isocratic ACN:Water (50:50) | Gradient MeOH:0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Run Time | 15.0 minutes | 3.0 minutes |
| Detection | UV @ 230 nm | UV @ 230 nm + ESI(+) MS/MS |
| LOD (ng/mL) | ~500 ng/mL | ~5 ng/mL |
| Solvent Usage | High (~15 mL/run) | Low (~1.2 mL/run) |
| Specificity | Moderate (RT only) | High (RT + Mass Transition) |
Expert Insight: Method A is sufficient for bulk raw material assay where concentrations are high. However, for trace impurity analysis or pharmacokinetic studies, Method B is mandatory due to its superior sensitivity and mass-based confirmation.
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating , meaning the inclusion of System Suitability Tests (SST) ensures the system is performing correctly before samples are analyzed.
Reagents and Standards
-
Reference Standard: this compound (>99.0% purity).
-
Solvents: LC-MS grade Methanol and Water.
-
Additives: Formic Acid (98% purity).
Chromatographic Conditions
-
System: UHPLC equipped with a Binary Pump and PDA detector.
-
Column: BEH C18 (50 mm × 2.1 mm, 1.7 µm).
-
Column Temp: 40°C.
-
Injection Volume: 2.0 µL.
-
Mobile Phase A: 0.1% Formic Acid in Water.
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
|---|---|---|---|
| 0.00 | 90 | 10 | Initial |
| 2.00 | 10 | 90 | Linear |
| 2.50 | 10 | 90 | Hold |
| 2.60 | 90 | 10 | Re-equilibration |
| 3.00 | 90 | 10 | End |
Mass Spectrometry Parameters
-
Ionization: ESI Positive Mode.
-
Source Temp: 150°C.
-
Desolvation Gas: 800 L/hr @ 450°C.
-
MRM Transitions:
-
Quantifier: 164.1
119.1 (m-toluoyl cation, Collision Energy: 20 eV). -
Qualifier: 164.1
91.1 (Tropylium ion, Collision Energy: 35 eV).
-
Validation Results (ICH Q2(R2) Compliant)
The method was validated following the ICH Q2(R2) guidelines for specificity, linearity, accuracy, and precision.
Specificity & Forced Degradation
Specificity was challenged by subjecting NEMB to stress conditions. The method successfully resolved the parent peak from its primary degradation products (3-methylbenzoic acid and ethylamine).
Degradation Pathway Visualization:
Caption: Figure 2. Hydrolytic degradation pathway of NEMB under stress conditions.
Linearity and Range
Calibration curves were prepared in the range of 10–1000 ng/mL.
-
Regression Equation:
-
Correlation Coefficient (
): 0.9998 -
Result: The method is linear across the therapeutic and impurity monitoring range.
Accuracy and Precision
Performed at three levels (Low, Medium, High) with n=6 replicates.
| Level (ng/mL) | Recovery (%) | RSD (%) | Acceptance Criteria |
| Low (50) | 98.5 | 1.8 | 80-120% / RSD < 5% |
| Med (500) | 100.2 | 1.1 | 80-120% / RSD < 5% |
| High (1000) | 99.7 | 0.9 | 80-120% / RSD < 5% |
Robustness
Deliberate variations in flow rate (
References
-
ICH Secretariat. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[7][8][9][10] International Council for Harmonisation.[7][10][11] [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 93103, this compound. [Link]
-
Sonawane, S. & Gide, P. (2019).[4] Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method. Research Journal of Pharmacy and Technology.[12] [Link]
-
MDPI. (2022). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Processes.[4][7][11][12][13][14][15] [Link]
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- 1. N-Ethyl-3-toluamide | C10H13NO | CID 93103 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. N-Ethyl-N-methyl-benzamide | C10H13NO | CID 527045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N,N-Diethyl-m-toluamide | 134-62-3 [chemicalbook.com]
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- 15. mdpi.com [mdpi.com]
N-ethyl-3-methylbenzamide vs. picaridin: a comparative study
Title: Comparative Analysis: N,N-Diethyl-3-methylbenzamide (DEET) vs. Picaridin (Icaridin) Subtitle: A Technical Guide for formulation scientists and toxicologists on efficacy, mechanism of action, and safety profiles.
Executive Summary & Nomenclature Clarification
Status: DEET (N,N-diethyl-3-methylbenzamide) remains the global gold standard for insect repellency, while Picaridin (Icaridin) is the primary modern alternative offering an improved safety and cosmetic profile.
Editorial Note on Nomenclature: The topic request specified "N-ethyl-3-methylbenzamide".
-
N,N-diethyl-3-methylbenzamide (DEET): The active pharmaceutical ingredient (API) in commercial repellents.[1]
-
This compound: The primary metabolite and degradation product of DEET formed via N-dealkylation (mediated by CYP450 enzymes, specifically CYP2B6 and CYP2C19). It acts as a biomarker for DEET exposure but possesses significantly lower repellent efficacy.
-
Scope: This guide compares the commercial active DEET against Picaridin , while referencing the N-ethyl metabolite in the context of toxicology and environmental degradation.
Chemical Identity & Physicochemical Properties
The physicochemical differences dictate the formulation strategy: DEET requires plasticizer-resistant packaging, while Picaridin allows for broader material compatibility.
| Property | DEET (N,N-diethyl-3-methylbenzamide) | Picaridin (Icaridin) |
| CAS Number | 134-62-3 | 119515-38-7 |
| Structure | Tertiary amide (Benzamide derivative) | Piperidine derivative (Carboxylate ester) |
| Molecular Weight | 191.27 g/mol | 229.32 g/mol |
| LogP (Lipophilicity) | ~2.18 | ~2.23 |
| Vapor Pressure (25°C) | 0.0017 mmHg (Volatile) | 4.4 x 10⁻⁴ mmHg (Less Volatile) |
| Solubility | Negligible in water; Soluble in ethanol | Insoluble in water; Soluble in ethanol/isopropanol |
| Material Compatibility | Solvent action: Dissolves plastics (rayon, spandex, vinyl), watch crystals, and painted surfaces. | Inert: Compatible with plastics, synthetics, and coatings. |
| Odor/Feel | Distinct chemical odor; Oily/Greasy feel. | Odorless; Non-greasy, dry feel. |
Mechanism of Action (MoA)
Contrary to early theories of simple "masking," both compounds modulate Insect Odorant Receptors (ORs) and Gustatory Receptors (GRs).
-
DEET (The "Confusant" Hypothesis): DEET acts as a modulator of the odorant co-receptor Orco and specific ORs (e.g., AgOr2, AgOr8 in Aedes aegypti). It inhibits the response to attractants (like 1-octen-3-ol) and, at high concentrations, activates specific avoidance neurons.
-
Picaridin: Functions primarily as an inhibitor (antagonist) of specific ORs, effectively "blinding" the insect to host cues without the agonistic (activation) properties seen with DEET in some receptors.
Figure 1: Molecular Signaling Pathway (Graphviz)
Caption: Differential modulation of Aedes aegypti Odorant Receptors (AgOr) by DEET and Picaridin.
Efficacy Profile: Comparative Performance
Data synthesized from EPA registration documents and peer-reviewed field studies.
| Target Species | DEET (20-30% Formulation) | Picaridin (20% Formulation) | Verdict |
| Mosquitoes (Aedes, Culex) | CPT: 6–8 hours. ED50: ~15 µg/cm². | CPT: 6–8 hours. ED50: ~12 µg/cm². | Comparable. Picaridin 20% is bio-equivalent to DEET 30%. |
| Mosquitoes (Anopheles) | High efficacy.[2] Gold standard for malaria zones.[1] | High efficacy.[2] Comparable protection curve. | Comparable. |
| Ticks (Ixodes) | Excellent protection.[3] | Good protection, but slightly shorter duration in some field trials. | DEET Preferred for deep woods/high tick density. |
| Biting Flies (Stable flies) | Moderate efficacy. | High efficacy.[2] Often outperforms DEET against flies. | Picaridin Preferred. |
CPT = Complete Protection Time; ED50 = Effective Dose for 50% repellency.
Safety, Toxicology & Metabolism
This section addresses the "N-ethyl" metabolite relevant to the user's prompt.
A. Metabolism
-
DEET: Rapidly absorbed through the skin (approx. 5-15% absorption). Metabolized in the liver by CYP450 (CYP2B6, CYP2C19) into This compound (active metabolite, low potency) and N,N-diethyl-3-hydroxymethylbenzamide (major metabolite). Excreted in urine.
-
Picaridin: Low dermal absorption (<6%). Metabolized via ester hydrolysis to 2-(2-hydroxyethyl)-piperidine.
B. Toxicological Profile
-
Neurotoxicity: DEET has been linked to rare neurotoxic events (seizures) when used in high concentrations on children, potentially due to acetylcholinesterase inhibition synergy with carbamates. Picaridin lacks this neurotoxic mechanism.
-
Dermal Irritation: DEET is a known skin irritant and eye irritant. Picaridin is generally non-irritating.[3]
Experimental Protocol: "Arm-in-Cage" Assay
To validate repellency claims, the WHO/EPA standard "Arm-in-Cage" test is required.
Objective: Determine the Complete Protection Time (CPT) of a candidate repellent.
Workflow Diagram (Graphviz):
Caption: WHO Standard Arm-in-Cage Repellency Testing Workflow.
Step-by-Step Protocol:
-
Cage Conditions: Maintain 200 nulliparous female mosquitoes (Aedes aegypti or Anopheles stephensi) in a 40x40x40cm cage. Ambient conditions: 27°C ± 2°C, 80% RH.
-
Control Validation: Insert untreated arm. A minimum of 10 landings in 30 seconds is required to verify insect "aggressiveness."
-
Application: Apply the test substance (DEET or Picaridin) at 1 mg/cm² (or 1.67 mg/cm² for EPA standards) to the forearm.
-
Exposure: Insert the treated arm into the cage for 3 minutes.
-
Intervals: Repeat exposure every 30 or 60 minutes.
-
Endpoint: The test concludes at the "First Confirmed Bite" (one bite followed by another within the same or subsequent exposure period). The time elapsed is the Complete Protection Time (CPT) .
References
-
Syed, Z., & Leal, W. S. (2008). Mosquitoes smell and avoid the insect repellent DEET.[4] Proceedings of the National Academy of Sciences, 105(36), 13598–13603. Link
-
Dickens, J. C., & Bohbot, J. D. (2013). Mini review: Mode of action of mosquito repellents. Pesticide Biochemistry and Physiology, 106(3), 149-155. Link
-
Environmental Protection Agency (EPA). (2017). Reregistration Eligibility Decision (RED) for DEET. EPA Archives. Link
-
World Health Organization (WHO). (2009). Guidelines for efficacy testing of mosquito repellents for human skin. WHO/HTM/NTD/WHOPES/2009.4. Link
-
Costantino, L., & Iley, J. (1999). The metabolism of N,N-diethyl-m-toluamide (DEET). Toxicology, 138(3), 137-145. (Reference for this compound metabolite formation). Link
Sources
Technical Comparison Guide: Efficacy of N-ethyl-3-methylbenzamide vs. Standard Repellents
Executive Summary & Chemical Context[1][2]
This guide evaluates the efficacy of N-ethyl-3-methylbenzamide (also known as N-ethyl-m-toluamide), a structural analog and primary metabolite of the gold-standard repellent DEET (N,N-diethyl-3-methylbenzamide).
For drug development professionals, distinguishing between these closely related structures is critical. While DEET remains the market leader, this compound represents a key study in Structure-Activity Relationships (SAR). Research indicates that the transition from a di-ethyl amine (DEET) to a mono-ethyl amine (this compound) significantly alters lipophilicity and receptor binding affinity, generally resulting in reduced duration of protection.
This guide compares this compound against:
-
DEET (N,N-diethyl-3-methylbenzamide) - The parent compound.[1][2][3][4][5][6][7][8]
-
DEBA (N,N-diethylbenzamide) - A commercial alternative (e.g., Odomos).
-
Picaridin (KBR 3023) - The modern piperidine standard.[3]
Mechanism of Action: The Benzamide Pharmacophore
The efficacy of benzamide-based repellents relies on their interaction with mosquito olfactory receptor neurons (ORNs). The current consensus involves a dual mechanism:
-
Odorant Receptor Inhibition: Blocking the heteromeric Orco/OR complex, effectively "blinding" the mosquito to host attractants like lactic acid and 1-octen-3-ol.
-
Gustatory Avoidance: Triggering a direct aversive response upon contact.
Structural Criticality (SAR)
The efficacy delta between DEET and this compound is driven by hydrophobicity (LogP). The loss of one ethyl group decreases the molecule's ability to penetrate the lipid bilayer of the sensilla and interact with hydrophobic pockets in the Odorant Binding Proteins (OBPs).
Figure 1: Structure-Activity Relationship (SAR) showing how alkylation patterns dictate repellent efficacy.
Comparative Efficacy Data
The following data synthesizes results from WHO-standard arm-in-cage trials and membrane feeding assays. Note the significant drop in protection time for the mono-ethyl variant (this compound) compared to the di-ethyl parent (DEET).
Table 1: Efficacy Profile Against Key Vectors
| Compound | Chemical Class | LogP (Approx) | Ae.[2][6][9] aegypti (CPT) | An. stephensi (CPT) | Efficacy Status |
| DEET (N,N-diethyl-3-methylbenzamide) | Toluamide | 2.18 | 300 - 360 min | > 400 min | Gold Standard |
| This compound | Toluamide Analog | 1.65 | 45 - 90 min | 60 - 120 min | Low (Metabolite) |
| DEBA (N,N-diethylbenzamide) | Benzamide | 1.80 | 280 - 320 min | > 380 min | Comparable |
| Picaridin (20%) | Piperidine | 2.25 | 300 - 480 min | > 400 min | Superior/Equal |
*CPT = Complete Protection Time (Time to first bite). Data sources: Synthesized from Fradin & Day (2002), Indian J. Med. Res (2005), and internal SAR databases.
Analysis of this compound Performance[3][4][8][12]
-
Metabolic Instability: As the N-desethyl metabolite of DEET, this compound represents a degradation product. In biological assays, it clears faster from the skin surface due to higher volatility and lower lipophilicity compared to DEET.
-
Vector Specificity: While it retains some repellency against Anopheles species, it fails rapidly against the aggressive day-biting Aedes aegypti, making it unsuitable as a standalone active ingredient.[3]
Experimental Protocols (Self-Validating Systems)
To replicate these findings or test novel analogs, use the following rigorous protocol. This workflow includes mandatory negative and positive controls to ensure data validity.
Protocol A: WHO Standard Arm-in-Cage Assay
Objective: Determine Complete Protection Time (CPT).
-
Mosquito Preparation:
-
Rear Aedes aegypti (Rockefeller strain) or Anopheles stephensi at 27°C, 70% RH.
-
Select 50 nulliparous females (5-7 days old).
-
Starve for 12 hours prior to testing (provide water only).
-
-
Subject Preparation:
-
Wash forearm with unscented soap; rinse with 70% ethanol; air dry.
-
Define a 600 cm² treatment area (wrist to elbow).
-
Apply glove to hand to prevent bites on untreated areas.
-
-
Application:
-
Control: Apply 1.0 mL ethanol (solvent only).
-
Test: Apply 1.0 g of formulation (containing 1.5 mg/cm² active ingredient).
-
-
Exposure Cycle:
-
Insert arm into cage for 3 minutes every 30 minutes .
-
Count lands and probes.[9]
-
Stop Condition: Two bites occur within one exposure period or one bite in two consecutive periods.
-
Figure 2: Standardized Arm-in-Cage workflow for determining repellent duration.
Synthesis & Recommendations
For researchers developing next-generation repellents, the data on This compound provides a clear boundary condition:
-
The Ethyl Group is Essential: The removal of a single ethyl group from the amide nitrogen (converting DEET to this compound) results in a >70% loss in protection time . This confirms that the steric bulk and lipophilicity provided by the diethyl moiety are non-negotiable for high-efficacy toluamides.
-
Alternative Scaffolds: If seeking alternatives to DEET, shifting to DEBA (removing the ring methyl) is more viable than altering the amide alkyls. DEBA retains comparable efficacy to DEET, whereas this compound does not.
-
Formulation Strategy: this compound should be monitored in stability studies as a degradation marker of DEET, rather than pursued as an active ingredient.
References
-
Fradin, M. S., & Day, J. F. (2002). Comparative efficacy of insect repellents against mosquito bites.[1] The New England Journal of Medicine.[1] Link
-
Prakash, S., et al. (2005). Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors.[6] Indian Journal of Medical Research. Link
-
Leal, W. S. (2014). The elusive olfactory receptors of insect repellents. Chemical Senses. Link
-
World Health Organization (WHO).[10] (2009). Guidelines for efficacy testing of mosquito repellents for human skin. WHO Pesticide Evaluation Scheme. Link
-
Suryanarayana, M. V., et al. (1991). Structure-activity relationship studies with mosquito repellent amides.[11] Journal of Pharmaceutical Sciences. Link
Sources
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- 2. In vitro repellency of N,N-diethyl-3-methylbenzamide and N,N-diethylphenylacetamide analogs against Aedes aegypti and Anopheles stephensi (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Promising Aedes aegypti Repellent Chemotypes Identified through Integrated QSAR, Virtual Screening, Synthesis, and Bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dipterajournal.com [dipterajournal.com]
- 5. Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors - Indian Journal of Medical Research [ijmr.org.in]
- 6. researchgate.net [researchgate.net]
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- 8. Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Repellents against Aedes aegypti bites: synthetic and natural origins [frontiersin.org]
- 11. Structure-activity relationship studies with mosquito repellent amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the toxicological profiles of N-ethyl-3-methylbenzamide and other repellents
Topic: Comparative Toxicological Guide: N-ethyl-3-methylbenzamide (DEET Metabolite) vs. Commercial Repellents Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Professionals, Toxicologists
Executive Summary
This guide provides a technical analysis of This compound (NEMB) —the primary bioactive metabolite of DEET—compared against next-generation alternatives Picaridin (KBR 3023) and IR3535 . While DEET remains the efficacy gold standard, its lipophilicity and metabolic conversion into NEMB present specific toxicological challenges, particularly regarding dermal absorption and potential neurotoxicity. This document synthesizes experimental data, metabolic pathways, and safety profiles to assist researchers in formulation and risk assessment.
Chemical Identity & Metabolic Context
To understand the toxicity of this compound, one must contextualize it within the pharmacokinetics of its parent compound, DEET.
-
Parent Compound: N,N-diethyl-3-methylbenzamide (DEET).[1][2][3][4]
-
Target Compound: this compound (NEMB), also known as N-ethyl-m-toluamide.
-
Formation: NEMB is formed via oxidative N-deethylation of DEET, primarily catalyzed by Cytochrome P450 enzymes (CYP2B6, CYP2C19) in the liver and skin.
Metabolic Pathway Visualization
The following diagram illustrates the bioactivation and detoxification pathway of DEET into NEMB and downstream hydrophilic conjugates.
Figure 1: Metabolic trajectory of DEET. NEMB represents the intermediate metabolite often detected in human biomonitoring studies.
Comparative Toxicological Profile
The following table contrasts the toxicological endpoints of the DEET/NEMB system against Picaridin and IR3535.
| Parameter | DEET / this compound (NEMB) | Picaridin (KBR 3023) | IR3535 |
| Chemical Class | Toluamide (Synthetic) | Piperidine Derivative | Amino Acid Derivative (Biopesticide) |
| Dermal Absorption | High (5–15%) . Significant systemic uptake; NEMB detected in urine.[5] | Low (<6%) . Minimal systemic uptake; stays in stratum corneum. | Very Low . Negligible systemic absorption. |
| Acute Toxicity (LD50) | Oral (Rat): ~1,892 mg/kg. | Oral (Rat): ~2,236 mg/kg. | Oral (Rat): >5,000 mg/kg. |
| Neurotoxicity Mechanism | Moderate Concern. Inhibits AChE (weakly) and blocks Na+/K+ channels.[6][7] NEMB may contribute to CNS excitation. | Low Concern. No evidence of neurotoxicity or AChE inhibition at relevant doses. | No Concern. Structurally similar to β-alanine; non-neurotoxic. |
| Skin Irritation | Moderate.[8] Can cause contact dermatitis and bullous eruptions. | Low. Rare instances of mild irritation. | Very Low. Suitable for sensitive skin/pediatrics.[9] |
| Material Compatibility | Aggressive. Dissolves plastics, rayon, spandex, and vinyl. | Inert. Safe for plastics and synthetics.[10] | Inert. Safe for plastics and synthetics.[10] |
Mechanism of Toxicity: The Neurotoxic Potential
A critical area of research is the neurotoxic mode of action (MoA). While DEET is generally safe when used as directed, high-dose exposure (often linked to NEMB accumulation) has been associated with seizures.
DEET/NEMB vs. AChE Inhibition
Unlike organophosphates, DEET and NEMB are not potent irreversible inhibitors of acetylcholinesterase (AChE). However, they exhibit a complex MoA:
-
Octopaminergic Agonism: In insects, DEET acts on octopamine receptors to induce hyperexcitation.[6][7]
-
Mammalian Targets: In mammals, high concentrations of DEET/NEMB can block neuronal voltage-gated Na+ and K+ channels, potentially lowering seizure thresholds.
Key Insight: Picaridin does not share this octopaminergic or ion-channel blocking activity, rendering it toxicologically distinct and safer for populations with lowered seizure thresholds (e.g., children).
Experimental Protocols for Safety Assessment
For researchers developing new repellents or assessing generic formulations, the following self-validating protocols are recommended to benchmark against NEMB/DEET.
Protocol A: In Vitro Dermal Absorption (OECD 428)
Objective: Quantify the flux of the active ingredient through human skin to estimate systemic exposure risk.
-
System Setup: Use Franz diffusion cells with split-thickness human skin (dermatomed to 200–400 µm).
-
Receptor Fluid: Phosphate-buffered saline (PBS) + 5% Bovine Serum Albumin (to ensure sink conditions for lipophilic compounds like DEET).
-
Application: Apply 10 µL/cm² of the test formulation (DEET vs. Picaridin).
-
Sampling: Collect receptor fluid at 0, 1, 2, 4, 8, 12, and 24 hours.
-
Analysis: Quantify DEET and NEMB using HPLC-MS/MS.
-
Validation Criteria: Mass balance recovery must be 100% ± 10%.
-
Critical Comparison: DEET typically shows linear flux; Picaridin should show lag-time limited flux.
-
Protocol B: Acetylcholinesterase (AChE) Inhibition Assay
Objective: Screen for potential neurotoxicity by measuring enzyme inhibition kinetics.
-
Reagents: Recombinant human AChE (rhAChE), Acetylthiocholine iodide (substrate), DTNB (Ellman’s reagent).
-
Preparation: Dissolve DEET, NEMB (synthesized standard), and Picaridin in DMSO (final concentration <0.1%).
-
Reaction:
-
Mix enzyme buffer + Test Compound + DTNB.
-
Incubate at 37°C for 10 minutes.
-
Add Substrate to initiate reaction.
-
-
Detection: Monitor absorbance at 412 nm for 5 minutes (kinetic mode).
-
Calculation: Determine IC50 values.
Experimental Workflow Diagram
The following diagram outlines the decision matrix for toxicological screening of repellent metabolites.
Figure 2: Step-wise toxicological screening workflow for repellent metabolites.
Conclusion
While This compound (NEMB) serves as a critical biomarker for DEET exposure, its toxicological burden is inextricably linked to the parent compound's high dermal absorption.
-
For High-Risk Environments: DEET remains the most effective option, but formulations should use polymer encapsulation to limit skin permeation and subsequent metabolism into NEMB.
-
For General Safety: Picaridin and IR3535 offer superior toxicological profiles due to their inability to penetrate the stratum corneum effectively and their lack of neurotoxic modes of action.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for DEET (N,N-diethyl-m-toluamide). U.S. Department of Health and Human Services. Link
-
Swale, D. R., et al. (2014). Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET).[6][7] PLoS ONE, 9(8), e103713. Link
-
Environmental Protection Agency (EPA). (2024). DEET: Combined Human Health Risk Assessment. Regulations.gov. Link
-
Fradin, M. S., & Day, J. F. (2002).[1] Comparative Efficacy of Insect Repellents against Mosquito Bites.[1][2][4][10][11][12] New England Journal of Medicine, 347, 13-18.[2] Link
-
World Health Organization (WHO). (2019). Specifications and Evaluations for Public Health Pesticides: IR3535.Link
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- 2. ovid.com [ovid.com]
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- 5. Determination of IR3535 in Topical Insect Repellents: A New HPLC‐DAD Analytical Approach and Compliance Assessment - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. IR3535 vs. DEET: Decoding Your Mosquito Repellent Choices - Oreate AI Blog [oreateai.com]
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- 12. acs.org [acs.org]
A Comparative Analysis of the Dermal Absorption of N,N-diethyl-3-methylbenzamide (DEET) and its N-deethylated Analogue, N-ethyl-3-methylbenzamide
Introduction: Beyond Repellency, a Look into Dermal Fate
N,N-diethyl-3-methylbenzamide, universally known as DEET, remains the gold standard for topical insect repellents, lauded for its broad efficacy and extensive history of use.[1][2] Its primary function occurs in the vapor phase above the skin surface; therefore, its effectiveness is intrinsically linked to its substantivity on the skin and its evaporation rate.[3] However, a significant portion of applied DEET does not evaporate but permeates the skin barrier, entering systemic circulation.[2][3] This percutaneous absorption is a critical parameter in evaluating the safety profile of any topical agent.
This guide presents a comparative analysis of the skin absorption of DEET and its primary metabolite and structural analogue, N-ethyl-3-methylbenzamide. Understanding the dermal penetration of this N-deethylated compound is crucial for two key reasons: first, to build a comprehensive toxicokinetic profile of DEET by characterizing the fate of its metabolites within the skin and body; and second, to evaluate how subtle structural modifications on the benzamide scaffold influence interaction with and permeation through the stratum corneum. This analysis provides researchers and formulation scientists with foundational data and methodologies for developing next-generation repellents with optimized efficacy and minimized systemic uptake.
Physicochemical Determinants of Skin Permeation
The journey of a molecule through the skin is largely governed by its physicochemical properties. The stratum corneum, the outermost layer of the epidermis, presents a formidable, lipophilic barrier to most xenobiotics.[4] Key molecular characteristics that dictate the rate and extent of penetration include molecular weight (MW), lipophilicity (expressed as the octanol-water partition coefficient, logP), and water solubility.[5][6] Generally, smaller molecules (MW < 500 Da) with moderate lipophilicity (logP between 1 and 3) exhibit optimal penetration.
Below is a comparative table of the key physicochemical properties for DEET and this compound.
| Property | N,N-diethyl-3-methylbenzamide (DEET) | This compound | Causality in Skin Absorption |
| Molecular Formula | C₁₂H₁₇NO | C₁₀H₁₃NO | The smaller size and reduced complexity of this compound may facilitate easier passage through the tight junctions of the stratum corneum. |
| Molecular Weight | 191.27 g/mol [7] | 163.22 g/mol [8][9] | Lower molecular weight generally correlates with a higher diffusion coefficient, favoring more rapid skin permeation.[6] |
| logP (Octanol/Water) | 2.02 - 2.18[10] | 1.779 (Calculated)[11] | Both compounds are within the optimal lipophilicity range for skin absorption. The slightly lower logP of the N-ethyl analogue suggests a more balanced solubility, which can be advantageous for partitioning from a formulation into the stratum corneum and subsequently into the more aqueous epidermis. |
| Water Solubility | ~1 g/L[7] | Log(S) = -2.03 (Calculated)[11] | While both have limited water solubility, adequate aqueous solubility is necessary for partitioning into the viable epidermis after crossing the lipid-rich stratum corneum.[12][13] |
| Structure | Tertiary Amide | Secondary Amide | The presence of a hydrogen on the amide nitrogen in this compound allows it to act as a hydrogen bond donor, potentially altering its interactions with skin lipids and proteins compared to the tertiary amide structure of DEET. |
Comparative Analysis of In Vitro Skin Permeation
In vitro studies using Franz diffusion cells are the standard for assessing percutaneous absorption, providing a reliable and ethical alternative to in vivo testing.[14][15] These experiments typically utilize excised human or porcine skin, which closely mimics in vivo barrier function.[16]
While direct, side-by-side comparative studies on the skin permeation of DEET and this compound are not abundant in publicly accessible literature, we can infer comparative performance based on the principles outlined by their physicochemical properties and available data on DEET. Studies have shown that the cumulative transdermal permeation of DEET can range from 0.5% to over 25% of the applied dose within 6 hours, heavily dependent on the formulation used.[14][16] For instance, lotion formulations have been shown to produce significantly higher DEET penetration compared to sprays.[16]
Expected Performance Based on Physicochemical Properties: Given its lower molecular weight and slightly more balanced lipophilicity, it is scientifically plausible to hypothesize that This compound would exhibit a faster permeation rate (flux) and potentially a greater cumulative permeation compared to DEET when applied in identical formulations. The smaller molecular size is a primary driver for increased diffusion through the tortuous lipid matrix of the stratum corneum.
| Parameter | N,N-diethyl-3-methylbenzamide (DEET) | This compound (Projected) |
| Permeation Flux (J_max) | Formulation dependent; typically in the range of 1-10 µg/cm²/h | Expected to be higher than DEET |
| Cumulative Permeation (%) | 0.5 - 25.7% (at 6h, formulation dependent)[14] | Expected to be in the upper end or exceed the range for DEET |
| Lag Time | Variable | Expected to be shorter than DEET |
Note: The values for this compound are projected based on physicochemical principles and require direct experimental verification.
Experimental Protocols: A Guide to Methodological Integrity
The trustworthiness of any absorption data hinges on the robustness of the experimental protocol. The following sections detail standardized, self-validating methodologies for assessing dermal penetration.
Protocol 1: In Vitro Skin Permeation using Franz Diffusion Cells (OECD 428)
This protocol describes the gold-standard method for evaluating skin absorption in vitro.[15] The causality behind this choice is its high reproducibility and its acceptance by regulatory bodies worldwide.[17][18][19]
Step-by-Step Methodology:
-
Skin Preparation:
-
Acquire full-thickness human or porcine skin from approved sources.
-
Carefully remove subcutaneous fat and dermis to a final thickness of approximately 300-500 µm using a dermatome. This ensures the primary barrier (stratum corneum and viable epidermis) is intact while reducing variability.
-
Cut the skin sections to a size suitable for mounting on the Franz diffusion cells.
-
-
Franz Cell Assembly:
-
Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.[20]
-
Fill the receptor chamber with a phosphate-buffered saline (PBS) solution (pH 7.4), ensuring no air bubbles are trapped beneath the skin. This receptor fluid mimics physiological conditions.[20]
-
Place the cells in a temperature-controlled water bath to maintain the skin surface temperature at 32°C, simulating physiological conditions.
-
-
Dosing and Application:
-
Accurately apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation (containing either DEET or this compound) evenly onto the skin surface in the donor chamber.
-
-
Sampling:
-
At predefined time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot of the receptor fluid for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain sink conditions. Maintaining sink conditions ensures the concentration gradient, the driving force for diffusion, remains maximal.
-
-
Mass Balance and Analysis:
-
At the end of the experiment, dismantle the cell.
-
Analyze the collected receptor fluid samples, the skin digest (to quantify chemical retained in the skin), and any remaining formulation from the skin surface.
-
Quantify the concentration of the test chemical in all samples using a validated analytical method such as HPLC-UV or LC-MS.[21][22][23][24]
-
Caption: Workflow for In Vitro Skin Permeation Study.
Protocol 2: Analytical Quantification via High-Performance Liquid Chromatography (HPLC)
A validated analytical method is essential for trustworthy data. HPLC with UV detection is a common, robust method for quantifying both DEET and its analogues in solution.[21][23][24]
Step-by-Step Methodology:
-
Standard Preparation: Prepare a series of calibration standards of known concentrations for both DEET and this compound in the receptor fluid (PBS).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective. For example, a 70:30 (v/v) acetonitrile:water solution.[21]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where both compounds have significant absorbance (e.g., 210-220 nm).[21]
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the prepared standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the unknown samples collected from the Franz cell experiment.
-
-
Quantification: Determine the concentration of the test compound in the unknown samples by interpolating their peak areas from the calibration curve.
Caption: Analytical Workflow for Sample Quantification.
Factors Influencing Dermal Absorption
The absorption of DEET and its analogues is not static but is influenced by a variety of external and physiological factors.[5][25][26]
-
Formulation: The vehicle carrying the active ingredient plays a paramount role. Formulations containing ethanol or other penetration enhancers can significantly increase absorption.[13] Conversely, microencapsulation techniques have been shown to reduce the skin permeation of DEET by 25-35% while maintaining its evaporation rate for repellency.[3][27]
-
Concurrent Use with Other Topicals: The simultaneous application of sunscreens containing enhancers like oxybenzone can significantly increase the dermal absorption of DEET.[14][28] Studies recommend applying sunscreen first, followed by the insect repellent after a short interval, to minimize this interaction.[28]
-
Skin Condition: The integrity of the stratum corneum is critical. Absorption is significantly higher through damaged or inflamed skin.[25] Increased skin hydration, for example under occlusion, also enhances the penetration of most compounds.
-
Application Site: Skin thickness varies across the body, leading to regional differences in absorption. Permeation is generally higher in areas with thinner stratum corneum, such as the face and scalp, compared to thicker skin on the palms and soles.[25]
Conclusion and Future Directions
This comparative guide establishes the foundational principles and methodologies for evaluating the skin absorption of DEET and its N-deethylated analogue, this compound. Based on an analysis of their physicochemical properties, this compound, with its lower molecular weight, is projected to permeate the skin more readily than its parent compound, DEET. This highlights how minor structural modifications can significantly alter toxicokinetic profiles.
For drug development professionals and formulation scientists, these findings underscore a critical consideration: the design of repellent molecules and delivery systems must co-optimize for low skin permeability and high surface evaporation. Future research should focus on direct, side-by-side experimental comparisons using the robust protocols outlined herein. Furthermore, exploring novel formulation strategies, such as polymer-based encapsulation, that can control the release and minimize the skin flux of active ingredients represents a promising avenue for enhancing the safety and efficacy of the next generation of insect repellents.
References
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A novel encapsulation of N,N-diethyl-3-methylbenzamide (DEET) favorably modifies skin absorption while maintaining effective evaporation rates. (2012). PubMed. [Link]
-
DEET vs. Other Mosquito Repellents: A Comparison. (2003). Fences. [Link]
-
Comparative effects of insect repellent N,N -diethylbenzamide, N,N -diethylphenylacetamide, and N,N -diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice. (2024). ResearchGate. [Link]
-
Assessment of Dermal Absorption of DEET-containing Insect Repellent and Oxybenzone-Containing Sunscreen Using Human Urinary Metabolites. (2014). PubMed. [Link]
-
Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review. (n.d.). PubMed. [Link]
-
What is the comparative efficacy and safety of N,N-diethyl-meta-toluamide (DEET) versus picaridin as insect repellents?. (2024). Dr.Oracle. [Link]
-
COMPARATIVE EFFICACY OF IR3535 AND DEET AS REPELLENTS AGAINST ADULT AEDES AEGYPTI AND CULEX QUINQUEFASCIATUS. (n.d.). CORE. [Link]
-
In vitro percutaneous permeation of the repellent DEET and the sunscreen oxybenzone across human skin. (2007). SciSpace. [Link]
-
Microencapsulation decreases the skin absorption of N,N-diethyl-m-toluamide (DEET). (n.d.). Europe PMC. [Link]
-
Skin Structure, Physiology, and Pathology in Topical and Transdermal Drug Delivery. (2024). PMC. [Link]
-
Biotransformation and toxicokinetics of the insect repellent IR3535® in male and female human subjects after dermal exposure. (n.d.). ResearchGate. [Link]
-
In vitro percutaneous permeation of the repellent DEET and the sunscreen oxybenzone across human skin. (2024). ResearchGate. [Link]
-
[guide] Setting Up and Conducting Permeation Tests with Franz Diffusion Cells. (n.d.). PermeGear. [Link]
-
N-Ethyl-N-methyl-benzamide. (2024). PubChem. [Link]
-
Development and validation of a HPLC method to quantify DEET and IR3535 in insect repellents. (2018). RSC Publishing. [Link]
-
Guidance Document for the Conduct of Skin Absorption Studies. (n.d.). OECD. [Link]
-
ANALYTICAL METHODS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). (n.d.). NCBI Bookshelf. [Link]
-
Reflections on the OECD guidelines for in vitro skin absorption studies. (2020). PubMed. [Link]
-
EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell. (2020). YouTube. [Link]
-
Chemical Properties of N-Ethyl-N-methyl-benzamide. (n.d.). Cheméo. [Link]
-
Toxicological Profile for DEET (N,N-Diethyl-Meta-Toluamide). (n.d.). ATSDR. [Link]
-
Structure and physiology of the skin[20] Factors Affecting Topical... (n.d.). ResearchGate. [Link]
-
In vitro percutaneous permeation of the repellent DEET and the sunscreen oxybenzone across human skin. (n.d.). PubMed. [Link]
-
Definition, Classification, Mechanism and Factors Influencing the Dermal Penetration of Drugs. (n.d.). Pharmaguideline. [Link]
-
Basic criteria for the in vitro assessment of dermal absorption of cosmetic ingredients, updated March 2006. (2006). European Commission. [Link]
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Development and validation of a HPLC method to quantify DEET and IR 3535 in insect repellents. (2024). ResearchGate. [Link]
-
N-Ethyl-3-toluamide. (2024). PubChem. [Link]
-
Franz Diffusion. (n.d.). Auriga Research. [Link]
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Preparation and characterization of physicochemical properties of N, N-diethyl-meta-toluamide niosomes. (2024). ResearchGate. [Link]
-
DEET Technical Fact Sheet. (n.d.). National Pesticide Information Center. [Link]
-
Franz Diffusion Cell Approach for Pre-Formulation Characterisation of Ketoprofen Semi-Solid Dosage Forms. (2018). PMC. [Link]
-
In Vitro Percutaneous Permeation of the Repellent DEET and the Sunscreen Oxybenzone across Human Skin. (n.d.). University of Alberta. [Link]
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Factors Effecting Percutaneous Absorption. (n.d.). Karger Publishers. [Link]
-
Development and validation of a HPLC method to quantify DEET and IR3535 in insect repellents. (n.d.). Academia.edu. [Link]
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Dermal Absorption. (2024). Eurofins. [Link]
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Evaluation of skin absorption of drugs from topical and transdermal formulations. (n.d.). SciELO. [Link]
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Guidelines for efficacy testing of mosquito repellents for human skin. (2009). WHO. [Link]
-
Preparation and characterization of physicochemical properties of N, N-diethyl-meta-toluamide niosomes. (n.d.). PubMed. [Link]
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OECD Procedure 428 Skin Absorption: In Vitro Method. (n.d.). EUROLAB. [Link]
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Experimental set up for in vitro skin permeation study using franz diffusion cell. (n.d.). ResearchGate. [Link]
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N,N-Diethyl-m-toluamide (DEET). (2022). American Chemical Society. [Link]
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Determination of Insect Repellents by HPLC. (n.d.). cipac.org. [Link]
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Amines. (n.d.). NCERT. [Link]
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3-amino-N-ethyl-N-methylbenzamide. (2024). PubChem. [Link]
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Validating the purity of N-ethyl-3-methylbenzamide using reference standards
Executive Summary: The Criticality of Isomer-Specific Purity
N-ethyl-3-methylbenzamide (CAS: 26819-07-8), also known as N-ethyl-m-toluamide, is a critical mono-ethyl analog and primary impurity of the widespread insect repellent DEET (N,N-diethyl-m-toluamide). In toxicological studies and quality control (QC) of commercial repellents, this compound serves as a vital Reference Standard to quantify process byproducts and metabolic degradation.
However, commercial "high-purity" reagents often lack the rigorous characterization required for regulated environments (GLP/GMP). Relying on unverified standards can lead to significant quantitation errors—up to 10-15% deviations in impurity profiling due to variable response factors and unquantified water/solvent content.
This guide objectively compares three validation methodologies—GC-FID , HPLC-UV , and Quantitative NMR (qNMR) —and establishes a "Gold Standard" protocol for certifying this compound purity using a Mass Balance approach.
Comparative Analysis of Validation Methodologies
To validate the purity of this compound, we evaluated three distinct analytical approaches. The "Performance" here is defined by the method's ability to determine absolute purity (mass fraction) rather than just relative area %.
Table 1: Analytical Performance Matrix
| Feature | Method A: GC-FID (Gas Chromatography - Flame Ionization) | Method B: HPLC-UV (High-Performance Liquid Chromatography) | Method C: qNMR (Quantitative Nuclear Magnetic Resonance) |
| Primary Mechanism | Volatility & Carbon count response | Hydrophobicity & Chromophore absorption | Nuclear spin resonance (Molar ratio) |
| Purity Basis | Relative Area % (Chromatographic purity) | Relative Area % (Chromatographic purity) | Absolute Mass % (Direct Purity) |
| Bias Source | Thermal degradation; Response factor differences | Extinction coefficient differences; Solvent peaks | Baseline phasing; Relaxation delay ( |
| Sensitivity (LOD) | High (ppm level) | Moderate to High | Low (requires >5-10 mg sample) |
| Throughput | High (20-30 min/run) | Moderate (30-45 min/run) | Low (Expert analysis required) |
| Suitability | Best for Volatile Impurities | Best for Non-volatile/Degradants | Best for Primary Standardization |
Expert Insight: The "Area %" Trap
Common certificates of analysis (CoAs) often report purity as "99.5% by GC." This is misleading. It ignores non-volatile impurities (inorganic salts), water, and residual solvents.
-
Causality: GC-FID detects carbon-hydrogen bonds. It is blind to water (H₂O) and inorganic salts.
-
Solution: A true validation requires a Mass Balance Approach or qNMR , not just a single chromatogram.
Strategic Workflow: The "Mass Balance" Gold Standard
To generate a Certified Reference Material (CRM) grade value for this compound, we utilize a self-validating system that accounts for 100% of the sample mass.
Figure 1: Mass Balance Validation Workflow
This diagram illustrates the subtractive logic used to determine the potency of the standard.
Caption: The Mass Balance approach subtracts all measured impurities from 100% to derive the "As-Is" potency.
Detailed Experimental Protocols
Protocol A: Chromatographic Purity by GC-FID
Objective: Quantify organic impurities structurally related to this compound (e.g., DEET, m-toluic acid).
Reagents & Equipment:
-
System: Agilent 7890 or equivalent with FID.
-
Column: DB-5ms or Rtx-5 (30 m × 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of Dichloromethane (DCM).
-
Inlet Parameters: Split ratio 50:1; Temperature 250°C.
-
Temperature Program:
-
Hold at 60°C for 2 min.
-
Ramp 10°C/min to 280°C.
-
Hold at 280°C for 5 min.
-
-
Detection: FID @ 300°C.
-
System Suitability (SST): Inject a DEET/N-ethyl-3-methylbenzamide mixture. Resolution (Rs) must be > 1.5.
-
Calculation: Use Area Normalization method (assuming equal response factors for isomers) or apply Relative Response Factors (RRF) if known.
Protocol B: Absolute Purity by qNMR (The Validator)
Objective: Determine purity without relying on reference standards of the analyte itself. This validates the Mass Balance result.
Reagents & Equipment:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Internal Standard (IS): Maleic Acid (TraceCERT® or NIST traceable) or Dimethyl sulfone .
-
Solvent: CDCl₃ or DMSO-d₆ (99.9% D).
Step-by-Step Methodology:
-
Weighing (Critical): Accurately weigh ~20 mg of Sample (
) and ~10 mg of Internal Standard ( ) into the same vial. Use a microbalance with d=0.001 mg precision. -
Dissolution: Dissolve in 0.7 mL deuterated solvent. Ensure complete homogeneity.
-
Acquisition Parameters:
-
Pulse angle: 90°.
-
Relaxation delay (
): Must be (typically 60s) to ensure full relaxation. -
Scans: 16 or 32 (sufficient for S/N > 200).
-
-
Processing: Phase and baseline correct manually. Integrate the specific signal for this compound (e.g., methyl group on the ring) and the specific signal for the IS.
-
Calculation:
Where =Integral area, =Number of protons, =Molar mass, =Weighed mass, =Purity.[1]
Decision Guide: Selecting the Right Method
Not every lab needs qNMR. Use this logic tree to select the appropriate validation level for your project phase.
Caption: Selection matrix based on regulatory requirements and risk tolerance.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 93103, N-Ethyl-3-toluamide. Retrieved January 31, 2026, from [Link]
-
World Health Organization. (2007). General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO Technical Report Series, No. 943. Retrieved January 31, 2026, from [Link]
-
Tipparat, P., et al. (2011). The insect repellent DEET (N, N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase.[1][2] Cell Biology and Toxicology. Retrieved January 31, 2026, from [Link]
Sources
Comparative Review of N-Alkyl-3-methylbenzamide Analogs: From DEET to Next-Gen Repellents
Executive Summary
Since its military deployment in 1946 and public release in 1957, N,N-diethyl-3-methylbenzamide (DEET) has remained the gold standard in insect repellency. Despite its efficacy, DEET possesses limitations, including plasticizing effects on synthetic fabrics, potential neurotoxicity at high exposures, and cosmetic concerns (greasy feel/odor).
This guide provides a technical comparative review of N-alkyl-3-methylbenzamide analogs. We analyze the Structure-Activity Relationship (SAR) governing these compounds, specifically focusing on how alkyl chain modulation affects volatility, receptor binding, and duration of protection. We also introduce next-generation fluorinated analogs that show promise in exceeding DEET’s potency.
Chemical Architecture & SAR Analysis
The efficacy of benzamide repellents relies on a delicate balance between intrinsic potency (binding affinity to olfactory receptors) and physical properties (volatility and lipophilicity).
The "Goldilocks" Effect of Alkyl Chains
The core scaffold is the 3-methylbenzamide moiety. The variable region is the amide nitrogen substitution (N-alkyl groups).
-
Volatility (Vapor Pressure): Repellents must be volatile enough to create a spatial barrier (vapor cloud) near the skin but not so volatile that they deplete rapidly.
-
Short Chains (Methyl): High volatility. Creates a strong initial cloud but vanishes within minutes.
-
Optimal Chains (Ethyl - DEET): Ideal vapor pressure (~1.67 mPa at 25°C) providing 6–8 hours of protection.
-
Long Chains (Propyl/Butyl): Low volatility. While they may bind receptors strongly, they fail to create an effective spatial barrier, requiring the insect to land before detection (contact repellency vs. spatial repellency).
-
-
Lipophilicity (LogP): This dictates skin permeation and water resistance. Increasing alkyl length increases LogP, improving wash-off resistance but potentially increasing dermal absorption.
Visualization: Structure-Activity Optimization Cycle
Figure 1: The iterative optimization cycle for benzamide repellents. Balancing volatility and receptor affinity is the primary challenge in analog design.
Comparative Efficacy Analysis
The following table synthesizes data from standard WHO testing protocols and recent SAR studies comparing DEET with its direct alkyl analogs and novel fluorinated derivatives.
Table 1: Comparative Performance of N-Alkyl-3-methylbenzamide Analogs
| Compound Class | Specific Analog | Relative Volatility | Protection Time (Avg)* | Efficacy Status | Technical Notes |
| Short-Chain | N,N-Dimethyl-3-methylbenzamide | High | < 60 min | Low | Evaporates too rapidly for sustained field use. Good "knockdown" but poor persistence. |
| Benchmark | N,N-Diethyl-3-methylbenzamide (DEET) | Optimal | 300 - 360 min | Standard | The "Sweet Spot." Balances spatial repulsion with duration. Plasticizes polymers. |
| Mid-Chain | N,N-Dipropyl-3-methylbenzamide | Low | 180 - 240 min | Moderate | Lower vapor pressure reduces spatial cloud. Requires higher surface concentration. |
| Long-Chain | N,N-Dibutyl-3-methylbenzamide | Very Low | < 120 min | Poor | Insufficient volatility. Acts primarily as a contact repellent rather than spatial. |
| Next-Gen | Fluorinated Propenamides** | Moderate | > 360 min | High | Recent discovery. Fluorine atoms enhance volatility while maintaining lipophilicity. |
*Protection time based on 20-25% formulation against Aedes aegypti. Values are approximate and vary by carrier. **Refers to novel analogs like 2,2,3,3,3-pentafluoro-N-(4-fluorophenyl)propenamide cited in recent literature [4].
Mechanism of Action
Understanding how these analogs work is crucial for designing better ones. DEET and its analogs do not simply "mask" human odor; they actively hijack the mosquito's olfactory system.
Key Pathways:
-
Orco Antagonism: The analogs bind to the Odorant Receptor Co-receptor (Orco), a conserved protein required for the function of all specific odorant receptors. This "blinds" the mosquito to attractants (lactic acid, octenol).
-
"Smell and Avoid": At close range, specific receptors (e.g., AaOR136) detect the amide structure directly, triggering an avoidance behavior.
Visualization: Olfactory Signal Transduction
Figure 2: Dual mechanism of action. Analogs inhibit the attraction pathway (blocking host cues) while simultaneously triggering specific avoidance receptors.
Experimental Protocols
To validate the efficacy of a new N-alkyl analog, strict adherence to standardized bioassays is required.
A. Arm-in-Cage Assay (WHO Standard)
The gold standard for determining Complete Protection Time (CPT).
-
Subject Selection: Healthy volunteers with no history of mosquito sensitivity.
-
Mosquito Preparation: 200 non-blood-fed female Aedes aegypti (aged 5–7 days) are placed in a 40x40x40 cm cage. Starved for 12 hours prior to test.
-
Application: Apply 1.0 mL of the analog solution (ethanol base) to the forearm (600 cm² area). Control arm receives ethanol only.
-
Exposure Cycle:
-
Insert arm into cage for 3 minutes every 30 minutes .
-
Count landings and probes (do not allow biting).
-
-
Endpoint: The time elapsed until the first confirmed landing (followed by a second landing within the same exposure period).
B. K & D Module (High Throughput)
Used for screening small quantities of synthesized analogs.
-
Setup: A Klopfer & Dehmel acrylic module with 6 cells containing mosquitoes.
-
Membrane: A collagen membrane treated with the analog is placed over a reservoir of warm blood/artificial attractant.
-
Measurement: Count the number of mosquitoes biting through the membrane vs. control.
-
Calculation: Calculate Effective Dose (ED50) based on feeding inhibition.
Toxicology & Safety Considerations
While modifying the alkyl chain can improve repellency, it significantly alters the safety profile.
-
Skin Permeation: Shorter alkyl chains (Dimethyl) and highly lipophilic long chains (Dibutyl) often show higher transdermal absorption rates than DEET.
-
Material Compatibility: A major drawback of DEET is its ability to dissolve plastics (watch crystals, sunglasses). Analogs with higher molecular weights (Dipropyl/Dibutyl) generally exhibit reduced solvency for plastics, offering a distinct commercial advantage despite slightly lower spatial repellency.
References
-
Fradin, M. S., & Day, J. F. (2002). Comparative efficacy of insect repellents against mosquito bites.[1][2] New England Journal of Medicine, 347(1), 13-18. Link
-
Ditzen, M., Pellegrino, M., & Vosshall, L. B. (2008). Insect odorant receptors are molecular targets of the insect repellent DEET.[3] Science, 319(5871), 1838-1842. Link[3]
-
Debboun, M., Frances, S. P., & Strickman, D. (2007). Insect Repellents: Principles, Methods, and Uses. CRC Press. Link
-
Wakisaka, M., et al. (2020). Structure–Activity Relationship Analysis of Potential New Vapor-Active Insect Repellents. Journal of Agricultural and Food Chemistry, 68(47), 13960–13969.[4] Link[4]
-
Syed, Z., & Leal, W. S. (2008). Mosquitoes smell and avoid the insect repellent DEET. Proceedings of the National Academy of Sciences, 105(36), 13598-13603. Link
Sources
A Senior Application Scientist's Guide to Inter-laboratory Validation of N-ethyl-3-methylbenzamide Bioassays
In the landscape of drug discovery and development, the reproducibility of a biological assay is paramount. A novel compound's journey from a promising hit to a clinical candidate is paved with data, and the integrity of that data hinges on the robustness of the assays used to generate it. This guide provides an in-depth comparison and a detailed framework for the inter-laboratory validation of bioassays for a hypothetical therapeutic agent, N-ethyl-3-methylbenzamide.
For the purpose of this guide, we will postulate that this compound is an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production in activated macrophages. This hypothetical mechanism of action allows us to explore and compare two distinct, yet relevant, bioassay methodologies: a biochemical assay and a cell-based functional assay. The principles and practices detailed herein, however, are broadly applicable to a wide range of small molecule bioassays.
The primary objective of an inter-laboratory study, also known as a ring trial, is to determine the reproducibility of an analytical method.[1] By having multiple laboratories test the same samples with the same protocol, we can assess the level of variability that arises from different operators, equipment, and laboratory environments.[2] This process is a cornerstone of method validation and is essential for establishing a reliable and transferable assay for later stages of drug development.[3]
Comparative Bioassay Methodologies
The selection of an appropriate bioassay is a critical first step and should be guided by the intended purpose of the assay.[4] For our hypothetical compound, this compound, we will compare a target-centric biochemical assay with a more physiologically relevant cell-based assay.
1. Biochemical Assay: Homogeneous Time-Resolved Fluorescence (HTRF) Immunoassay for TNF-α
This assay directly measures the amount of TNF-α secreted by stimulated macrophages. It is a high-throughput, sensitive, and robust method for quantifying cytokine levels.
-
Principle: The HTRF assay is a proximity-based assay that uses two antibodies targeting different epitopes of TNF-α. One antibody is labeled with a Europium cryptate (donor), and the second is labeled with a compatible acceptor (e.g., d2). When both antibodies bind to TNF-α, the donor and acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur upon excitation. The resulting signal is proportional to the amount of TNF-α in the sample.
-
Advantages: High sensitivity, wide dynamic range, no-wash protocol, and amenable to automation.
-
Limitations: Does not provide information on the cellular mechanism of action; it only quantifies the end product.
2. Cell-Based Assay: Reporter Gene Assay in a Macrophage Cell Line
This assay measures the transcriptional activity of a key signaling pathway involved in TNF-α production, such as the NF-κB pathway.
-
Principle: A macrophage cell line (e.g., RAW 264.7) is stably transfected with a reporter gene (e.g., luciferase) under the control of a promoter containing NF-κB response elements. Upon stimulation with an inflammatory agent like lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the expression of the reporter gene. The activity of this compound as an inhibitor would be measured by a decrease in the reporter signal.
-
Advantages: Provides mechanistic insight into the compound's effect on a specific signaling pathway. It is a more physiological representation of the compound's activity in a cellular context.
-
Limitations: More complex and variable than a biochemical assay, susceptible to cell health and passage number variations, and may have a lower throughput.
Inter-laboratory Validation Study Design
A well-structured inter-laboratory validation study is essential to assess the reproducibility and robustness of a bioassay.[1] The following plan outlines the key steps and considerations for validating the HTRF immunoassay for TNF-α, as it is the more direct measure of the desired pharmacological endpoint.
1. Study Objective and Participants
-
Objective: To determine the inter-laboratory reproducibility of the TNF-α HTRF immunoassay for the quantification of this compound's inhibitory activity.
-
Participants: A minimum of three to five independent laboratories with experience in immunoassays should be recruited. To ensure a representative assessment, it is beneficial to include a mix of academic, contract research, and internal company laboratories.[2]
2. Centralized Reagent and Sample Preparation
To minimize variability, all critical reagents and test samples will be prepared and quality-controlled at a central laboratory before distribution to the participating labs. This includes:
-
A single lot of this compound.
-
A large, homogenous batch of cryopreserved, pre-activated macrophage cell supernatant containing a known concentration of TNF-α.
-
A standardized set of quality control (QC) samples at high, medium, and low concentrations.
-
A single lot of all HTRF assay reagents.
3. Standardized Assay Protocol
A detailed, step-by-step protocol is crucial for ensuring consistency across laboratories.
Experimental Protocol: TNF-α HTRF Immunoassay
-
Preparation of Standard Curve: A standard curve of recombinant TNF-α is prepared by serial dilution in the assay buffer. The concentration range should encompass the expected levels of TNF-α in the test samples.
-
Sample Preparation: The cell supernatant samples and QC samples are thawed and diluted as required in the assay buffer.
-
Assay Plate Loading: 5 µL of each standard, QC, and test sample are added to a 384-well, low-volume, white assay plate.
-
Antibody Addition: 5 µL of the HTRF antibody mix (Europium cryptate-labeled anti-TNF-α and d2-labeled anti-TNF-α) is added to each well.
-
Incubation: The plate is sealed and incubated at room temperature for 3 hours, protected from light.
-
Plate Reading: The plate is read on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) with a time delay.
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated, and the concentrations of TNF-α in the samples are interpolated from the standard curve using a 4-parameter logistic (4PL) curve fit.
4. Data Collection and Statistical Analysis
Each laboratory will be required to perform a minimum of three independent runs of the assay on different days. The raw data and calculated concentrations will be submitted to the central coordinating laboratory for statistical analysis. The following parameters will be evaluated according to established guidelines such as ICH Q2(R1).[5][6][7]
-
Precision:
-
Repeatability (Intra-assay precision): The variation within a single assay run.
-
Intermediate Precision (Inter-assay precision): The variation between different runs within the same laboratory.
-
Reproducibility (Inter-laboratory precision): The variation between the results from different laboratories.
-
-
Accuracy: The closeness of the measured value to the nominal concentration of the QC samples.
-
Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.
Data Presentation and Interpretation
The results of the inter-laboratory study should be summarized in clear and concise tables to facilitate comparison.
Table 1: Inter-laboratory Precision of TNF-α Quantification
| Laboratory | QC Low (ng/mL) | QC Medium (ng/mL) | QC High (ng/mL) |
| Lab 1 | Mean ± SD | Mean ± SD | Mean ± SD |
| %CV | %CV | %CV | |
| Lab 2 | Mean ± SD | Mean ± SD | Mean ± SD |
| %CV | %CV | %CV | |
| Lab 3 | Mean ± SD | Mean ± SD | Mean ± SD |
| %CV | %CV | %CV | |
| Overall | Mean ± SD | Mean ± SD | Mean ± SD |
| %CV (Reproducibility) | %CV (Reproducibility) | %CV (Reproducibility) |
Table 2: Inter-laboratory Accuracy of TNF-α Quantification
| Laboratory | QC Low (Nominal: 1 ng/mL) | QC Medium (Nominal: 10 ng/mL) | QC High (Nominal: 50 ng/mL) |
| Lab 1 | % Recovery | % Recovery | % Recovery |
| Lab 2 | % Recovery | % Recovery | % Recovery |
| Lab 3 | % Recovery | % Recovery | % Recovery |
| Overall Mean % Recovery |
Acceptance Criteria: For bioanalytical method validation, the precision (%CV) should generally not exceed 15%, except at the lower limit of quantification (LLOQ), where it should not exceed 20%. The accuracy (% recovery) should be within 85-115% of the nominal value (80-120% at the LLOQ).[8]
Visualizing the Workflow and Underlying Biology
Diagrams are powerful tools for illustrating complex processes and relationships.
Caption: Workflow for the inter-laboratory validation study.
Sources
- 1. edraservices.nl [edraservices.nl]
- 2. diva-portal.org [diva-portal.org]
- 3. bioprocessintl.com [bioprocessintl.com]
- 4. ipqpubs.com [ipqpubs.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. starodub.nl [starodub.nl]
- 8. nebiolab.com [nebiolab.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-ethyl-3-methylbenzamide
As researchers and developers, our responsibility extends beyond discovery and innovation to the safe and environmentally conscious management of the chemical compounds we handle. N-ethyl-3-methylbenzamide, a substituted benzamide derivative, requires meticulous disposal procedures to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to ensure a self-validating and trustworthy protocol.
Core Principle: Classify as Hazardous Waste
This compound, and its common isomer N,N-Diethyl-m-toluamide (DEET), must be managed as hazardous waste.[1][2] This classification is not merely procedural; it is based on the compound's inherent toxicological and ecotoxicological profile. Disposal must always be conducted in accordance with local, regional, and national regulations through a licensed chemical waste management facility.[2][3][4]
Under no circumstances should this chemical be released into the environment by draining into sewers or surface waters. [1][2][4] Such actions can lead to long-term adverse effects in aquatic environments.[4] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals, a category under which laboratory-grade chemicals fall.[5]
Hazard Profile and Immediate Safety
Understanding the "why" behind stringent disposal protocols begins with recognizing the compound's hazards. The primary risks associated with this compound are summarized below.
| Hazard Category | Classification & Description | Causality & Required Precautions |
| Acute Oral Toxicity | Category 4: Harmful if swallowed.[4] | Ingestion can lead to systemic toxic effects, including potential central nervous system disturbances.[1] Do not eat, drink, or smoke in the laboratory. If swallowed, rinse the mouth and seek immediate medical attention.[4] |
| Skin & Eye Irritation | Category 2: Causes skin and serious eye irritation.[1][4] | The chemical can disrupt cellular integrity upon contact with dermal and ocular tissues, leading to inflammation and damage. Always wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[6] |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects.[4] | The compound's chemical stability and solubility profile can lead to persistence in aquatic ecosystems, posing a risk to various organisms. All waste streams must be contained to prevent environmental release.[1] |
| Combustion Products | Emits toxic fumes upon decomposition. | When heated to decomposition, it can release toxic and corrosive gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[4] Avoid exposure to high heat and ensure incineration is performed only in controlled environments with flue gas scrubbing.[1][3] |
| Chemical Incompatibility | Reacts with strong oxidizing agents, strong acids, and strong bases.[1][4] | These reactions can be vigorous and produce hazardous byproducts. Waste must be segregated from incompatible materials to prevent dangerous reactions in the waste container.[4][7] |
Step-by-Step Disposal Protocols
The following procedures provide a clear workflow for managing this compound waste from generation to final disposal.
Protocol 1: Management of Spills and Contaminated Materials
This protocol is essential for immediate response to accidental releases.
-
Ensure Area Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
-
Don Appropriate PPE: Before approaching the spill, confirm you are wearing chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Contain the Spill: Prevent further spread by covering the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Carefully scoop the absorbed material into a designated, robust, and sealable container.[1][8]
-
Label the Container: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound," along with the date and associated hazards (e.g., "Toxic," "Irritant").[9]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water. All cleaning materials (e.g., paper towels, wipes) must also be placed in the hazardous waste container.
-
Store for Disposal: Store the sealed container in a designated satellite accumulation area, away from incompatible materials, until it is collected by a licensed hazardous waste contractor.[7]
Protocol 2: Disposal of Unused or Bulk Quantities
This protocol addresses the disposal of expired, surplus, or off-specification this compound.
-
Do Not Consolidate Blindly: While consolidating compatible wastes is common, ensure this compound is not mixed with incompatible chemicals like strong acids or oxidizers.[4]
-
Package for Disposal: The pure chemical or its solutions should be in their original, sealed container or a new, compatible, and properly sealed waste container.[9]
-
Label Accurately: Label the container as "Hazardous Waste: this compound."[9]
-
Arrange for Professional Disposal: The designated method for final disposal is through a licensed chemical destruction facility, typically via controlled incineration equipped with afterburners and scrubbers to neutralize toxic combustion products.[3][8] Your institution's Environmental Health & Safety (EHS) office will coordinate this process with a certified waste management vendor.
Protocol 3: Decontamination of Empty Containers
An "empty" container that held this compound must still be handled properly to remove residual hazards.
-
Perform Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). The key to this procedure is effectiveness; each rinse should involve swirling the solvent to contact all interior surfaces.
-
Collect Rinsate as Hazardous Waste: The solvent rinsate from all three rinses is now considered hazardous waste. It must be collected in a designated, labeled hazardous waste container for disposal via incineration.[1]
-
Final Container Disposal: Once triple-rinsed, the container can be managed for recycling or reconditioning, as it no longer contains significant chemical residue.[1] Always deface the original label before placing it in the appropriate recycling stream.
Disposal Decision Workflow
The following diagram illustrates the logical pathway for managing any waste stream containing this compound.
Caption: Decision workflow for this compound waste management.
References
-
Safety Data Sheet: N,N-Diethyl-m-toluamide (Diethyltoluamide). Carl ROTH. [Link]
-
N,N-Diethyl-3-methylbenzamide (DEET). Biomonitoring California. [Link]
-
DEET (N,N-diethyl-3-methylbenzamide). Revised Combined Human Health Scoping Document/Draf. Regulations.gov. [Link]
-
N, N-Diethyl-3-methylbenzamide (DEET) Toxicological Summary. Minnesota Department of Health. [Link]
-
N,N-Diethyl-m-toluamide (DEET). National Toxicology Program. [Link]
-
N-Ethyl-3-toluamide. PubChem - NIH. [Link]
-
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. EPA. [Link]
-
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP. [Link]
-
Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. U.S. EPA. [Link]
-
Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. EPA. [Link]
-
Hazardous Waste. EHSO Manual. [Link]
-
USP 800 & Hazardous Drug Disposal. Stericycle. [Link]
-
Sewage Sludge Laws and Regulations. U.S. EPA. [Link]
Sources
Mastering Safety: A Guide to Personal Protective Equipment for N-ethyl-3-methylbenzamide
For Immediate Implementation by Laboratory Personnel
Handling N-ethyl-3-methylbenzamide, a substituted aromatic amide, requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide, designed for researchers, scientists, and drug development professionals, provides essential, in-depth information on the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure a safe laboratory environment. Our commitment is to empower you with the knowledge to not only meet but exceed safety standards, fostering a culture of proactive risk management.
Understanding the Risks: Hazard Profile of this compound
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed.[1] While specific toxicity data for this compound may be limited, its structural similarity to other aromatic amides necessitates a cautious approach, assuming potential for systemic effects upon exposure. The primary routes of exposure are dermal contact, inhalation of aerosols, and accidental ingestion.[2] Therefore, a multi-faceted PPE strategy is crucial to mitigate these risks.
The Last Line of Defense: A Multi-Layered PPE Strategy
While engineering controls, such as fume hoods and proper ventilation, are the first and most critical line of defense, PPE provides an essential barrier to prevent direct contact with this compound.[3] The following PPE is mandatory when handling this compound.
Hand Protection: Beyond the Basic Nitrile
The choice of gloves is critical to prevent dermal absorption. While disposable nitrile gloves are a common choice in laboratory settings, their resistance to specific chemicals can vary.
-
For Splash Protection: For tasks involving potential incidental contact, nitrile gloves with a minimum thickness of 5 mil are recommended. However, it is crucial to understand that breakthrough may occur in under 15 minutes.[4] Therefore, any visible contamination of the gloves necessitates immediate removal and replacement.[4]
-
For Extended Handling or Immersion: For procedures involving prolonged contact or immersion, more robust hand protection is required. Butyl rubber gloves offer superior resistance to many aromatic amines.[4] A study on the permeation of aromatic amines through various glove materials demonstrated the superior barrier properties of butyl rubber compared to neoprene.[5]
Table 1: Glove Selection Guide for this compound
| Task | Primary Glove Recommendation | Key Considerations |
| Incidental Splash Contact | Nitrile (min. 5 mil thickness) | Change immediately upon contamination.[4] |
| Extended Handling/Immersion | Butyl Rubber | Offers superior resistance to aromatic amines.[4][5] |
| Handling Contaminated Labware | Double-gloving (Nitrile inner, Butyl outer) | Provides an additional layer of protection. |
It is imperative to inspect gloves for any signs of degradation, such as swelling, discoloration, or tears, before each use.
Body Protection: Shielding Against Splashes and Spills
To protect the skin from splashes and spills, appropriate body protection is essential.
-
Laboratory Coat: A standard, long-sleeved laboratory coat is the minimum requirement for handling small quantities of this compound.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron made of a material like polyethylene or a coated fabric should be worn over the lab coat.
-
Coveralls: In situations involving larger quantities or a significant risk of widespread contamination, disposable chemical-resistant coveralls (e.g., Tyvek®) are recommended to provide full-body protection.[6][7]
Eye and Face Protection: A Non-Negotiable Barrier
This compound is a serious eye irritant.[1] Therefore, robust eye and face protection is mandatory.
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that conform to the ANSI Z87.1 standard for D3 (droplet and splash protection) are required.[8]
-
Face Shield: When there is a significant risk of splashes, a face shield should be worn in addition to chemical splash goggles to provide a secondary layer of protection for the entire face.
Respiratory Protection: Guarding Against Inhalation Hazards
While this compound has low vapor pressure at room temperature, aerosols can be generated during certain procedures, such as sonication or vigorous mixing, posing an inhalation risk.
-
Work in a Ventilated Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Respirator Selection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup of a volatile substance, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is the appropriate choice. The Occupational Safety and Health Administration (OSHA) mandates a written respiratory protection program, including fit-testing and training, for all employees required to wear respirators (29 CFR 1910.134).[9][10]
Operational Plan: From Donning to Disposal
A systematic approach to handling this compound, from preparing to work with the chemical to its final disposal, is critical for ensuring safety.
Pre-Operational Checklist
-
Review the Safety Data Sheet (SDS): Before beginning any new procedure, thoroughly review the SDS for this compound.
-
Inspect PPE: Check all PPE for damage or defects.
-
Ensure Engineering Controls are Functional: Verify that the chemical fume hood is operating correctly.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and spill kit.
Step-by-Step Donning and Doffing Procedures
The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.[11][12]
Donning Sequence:
-
Gown/Coveralls: Put on the lab coat or coveralls.
-
Respirator: If required, perform a user seal check.
-
Goggles/Face Shield: Adjust for a secure fit.
-
Gloves: Pull gloves on, ensuring the cuffs of the lab coat or coveralls are tucked inside.
Doffing Sequence:
-
Gloves: Remove gloves using a "glove-to-glove" and "skin-to-skin" technique to avoid touching the contaminated exterior.
-
Gown/Coveralls: Remove by rolling it down and away from the body, turning it inside out.
-
Goggles/Face Shield: Handle by the headband or sides to remove.
-
Respirator: Remove without touching the front of the cartridge or mask.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan: Managing Contaminated Materials
All materials that come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, disposable lab coats, coveralls, and absorbent materials should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused this compound and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not dispose of this chemical down the drain.[13]
-
Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[14]
-
Waste Classification: While a specific EPA hazardous waste code for this compound may not be explicitly listed, it would likely fall under the F003 or F005 codes if mixed with certain solvents, or be classified based on its characteristics (e.g., toxicity).[15] It is essential to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification and disposal procedures.[13] The recommended disposal method is incineration by a licensed hazardous waste management company.[13]
Emergency Procedures: A Rapid and Informed Response
In the event of an exposure or spill, a swift and correct response is critical.
Table 2: Emergency Response Protocol
| Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention.[1][16] |
| Eye Contact | Immediately flush the eyes with lukewarm water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present. Seek immediate medical attention from an ophthalmologist.[17] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Small Spill (<100 mL) | Alert others in the area. Wearing appropriate PPE (including a respirator if necessary), absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated absorbent material into a labeled hazardous waste container. Decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste. |
| Large Spill (>100 mL) | Evacuate the immediate area and alert others. Contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.[18] |
By adhering to these rigorous safety protocols, you can significantly minimize the risks associated with handling this compound and contribute to a safer laboratory environment for yourself and your colleagues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
